Dihydro-2H-thiopyran-3(4H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
thian-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAMXDLUUTYFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172599 | |
| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19090-03-0 | |
| Record name | Tetrahydrothiopyran-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19090-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-2H-thiopyran-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Dihydro-2H-thiopyran-3(4H)-one: A Core Scaffold for Chemical Innovation
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of Dihydro-2H-thiopyran-3(4H)-one. This versatile heterocyclic ketone is a valuable building block in synthetic and medicinal chemistry. This document delves into its fundamental identifiers, physicochemical properties, synthesis, spectroscopic signature, reactivity, and applications, with a focus on providing practical insights and methodologies.
Core Identifiers and Physicochemical Properties
This compound, systematically named thian-3-one , is a saturated six-membered ring containing a sulfur atom and a ketone functional group.[1][2] Its unique structure underpins its utility as a synthetic intermediate.
A summary of its key identifiers and properties is presented below for quick reference.
| Identifier/Property | Value | Source(s) |
| CAS Number | 19090-03-0 | [1] |
| Molecular Formula | C₅H₈OS | [1] |
| Molecular Weight | 116.18 g/mol | [1] |
| IUPAC Name | thian-3-one | [1][2] |
| Synonyms | Tetrahydrothiopyran-3-one, 3-Thiacyclohexanone, 3-Oxotetrahydrothiopyran | [1][3] |
| InChI | InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2 | [1][3] |
| InChIKey | ATAMXDLUUTYFKT-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1CC(=O)CSC1 | [1][4] |
| Density | 1.134 ± 0.06 g/cm³ (Predicted) | [5] |
| Boiling Point | 80 °C at 4 Torr | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. One established method involves the cyclization of precursors containing both the thiol and the keto functionalities or their synthetic equivalents. A notable synthesis starts from methyl thioglycolate and methyl-4-chlorobutyrate.[6] This approach builds the heterocyclic ring system through sequential reactions that are scalable.
The causality behind this synthetic choice lies in the ready availability of the starting materials and the robustness of the reaction sequence, making it suitable for producing multigram quantities of the target compound.
Spectroscopic Characterization
Unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for characterization.
| Technique | Key Data and Interpretation | Source(s) |
| ¹³C NMR | The spectrum shows characteristic peaks for the carbonyl carbon and the carbons adjacent to the sulfur atom. A reference in the literature points to a study by J. A. Hirsh and A. A. Jarmas for detailed assignments. | [1] |
| Mass Spectrometry (EI) | The mass spectrum typically shows the molecular ion peak (M⁺) at m/z = 116, confirming the molecular weight. Fragmentation patterns can provide further structural insights. | [1] |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of a saturated ketone is expected around 1710-1720 cm⁻¹. | [1] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the ketone and the sulfur atom, making it a versatile intermediate for a range of chemical transformations.
-
Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone (this compound-1,1-dioxide, CAS 29431-37-6) using oxidizing agents like hydrogen peroxide.[7][8] This transformation is crucial as it significantly alters the electronic properties and reactivity of the molecule, opening up new avenues for derivatization. The resulting sulfone is a valuable building block for multicomponent reactions to generate diverse heterocyclic systems.[9]
-
Reduction: The ketone functionality can be reduced to a hydroxyl group using standard reducing agents such as sodium borohydride, yielding the corresponding alcohol.[8]
-
Gewald Reaction: The oxidized derivative, this compound 1,1-dioxide, can participate in reactions like the Gewald reaction, which is a powerful tool for the synthesis of substituted 2-aminothiophenes.[10]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold and its derivatives are of significant interest in medicinal chemistry. The sulfur-containing heterocyclic motif is present in a number of biologically active compounds. The true value of this building block is realized in its ability to serve as a starting point for the synthesis of more complex molecules with therapeutic potential.
For instance, derivatives of the oxidized form, this compound-1,1-dioxide, have been investigated for their potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties.[9] In silico screening of compounds synthesized from this building block has suggested a high probability of cystinyl aminopeptidase inhibition, a target relevant to inflammatory processes.[9]
Safety and Handling
Based on aggregated GHS information, this compound may be classified as a flammable liquid and vapor.[1] It is crucial for researchers to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage: The compound should be stored in an inert atmosphere, in a freezer under -20°C, to ensure its stability.[5][11]
Disposal: All waste containing this chemical should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a foundational building block in organic synthesis with significant potential for applications in drug discovery. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an asset for chemists aiming to construct novel heterocyclic compounds. The insights and protocols detailed in this guide are intended to empower researchers to confidently and safely utilize this valuable chemical entity in their scientific endeavors.
References
- PubChem. This compound.
- PubChem. This compound-1,1-dioxide.
- ChemBK. This compound. [Link]
- Cheméo. Chemical Properties of 2H-Thiopyran-3(4H)-one, dihydro- (CAS 19090-03-0). [Link]
- PubChemLite. This compound (C5H8OS). [Link]
- Wikid
- NIST WebBook. 2H-Thiopyran-3(4H)-one, dihydro-. [Link]
- ResearchGate. Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. [Link]
- ACE Biolabs. This compound. [Link]
- ResearchGate. Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. [Link]
- NIST WebBook. 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-. [Link]
- ResearchGate. This compound-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. [Link]
- ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]
- PubChem. 2H-Pyran-3(4H)-one, dihydro-. [Link]
- ResearchGate. Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]
- DNU. This compound 1,1-dioxide in gewald's chemistry. [Link]
- ResearchGate. Synthesis of dihydro-2H-pyran-3(4H)-one (1). [Link]
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An In-Depth Technical Guide to the Spectral Analysis of Dihydro-2H-thiopyran-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Structure of a Versatile Heterocycle
Dihydro-2H-thiopyran-3(4H)-one, also known as tetrahydrothiopyran-3-one or 3-thiacyclohexanone, is a saturated heterocyclic ketone with the molecular formula C₅H₈OS and a molecular weight of approximately 116.18 g/mol .[1] Its structure, featuring a six-membered ring containing a sulfur atom and a ketone functional group, makes it a valuable building block in synthetic organic chemistry and medicinal chemistry. The precise elucidation of its molecular structure is paramount for its application in the synthesis of more complex molecules, including novel therapeutic agents. This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound, offering a blend of established data and theoretical principles to ensure unambiguous identification.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's topology is essential for interpreting its spectral data. The structure and conventional numbering system are illustrated below. This numbering will be used throughout the guide to assign specific spectral signals to the corresponding atoms.
Caption: Molecular structure and numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: A Predicted Analysis
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-2 | ~ 3.0 - 3.2 | Singlet (or narrow triplet) | - | 2H | Adjacent to both the electronegative sulfur and the carbonyl group (α-position), resulting in a significant downfield shift. May appear as a singlet due to complex coupling or a narrow triplet if coupled to H-4. |
| H-4 | ~ 2.8 - 3.0 | Triplet | ~ 6-7 | 2H | In the α-position to the carbonyl group, causing a downfield shift. Expected to be a triplet due to coupling with the H-5 protons. |
| H-5 | ~ 2.1 - 2.3 | Quintet (or multiplet) | ~ 6-7 | 2H | Coupled to both H-4 and H-6 protons, leading to a complex multiplet, likely appearing as a quintet. |
| H-6 | ~ 2.6 - 2.8 | Triplet | ~ 6-7 | 2H | Adjacent to the sulfur atom, resulting in a moderate downfield shift. Expected to be a triplet due to coupling with the H-5 protons. |
Causality Behind Predictions:
-
Electronegativity: The sulfur atom and the carbonyl group's oxygen atom withdraw electron density from adjacent protons, deshielding them and shifting their signals downfield (to a higher ppm value). The protons at C2 are most affected due to the proximity of both functionalities.
-
Anisotropy: The carbonyl group (C=O) has a magnetic anisotropic effect that further deshields the α-protons (H-2 and H-4).
-
Spin-Spin Coupling: Protons on adjacent carbons that are not chemically equivalent will split each other's signals. The n+1 rule is applied to predict the multiplicity, where 'n' is the number of equivalent neighboring protons.
¹³C NMR Spectroscopy: Structural Confirmation
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.
Experimental ¹³C NMR Data (Source: PubChem)
| Position | Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| C-3 | ~ 208 | Ketone Carbonyl (C=O): The characteristic signal for a ketone carbonyl carbon appears significantly downfield, typically in the 205-220 ppm range. |
| C-2 | ~ 48-50 | α-Carbon to S and C=O: This carbon is deshielded by both the adjacent sulfur atom and the carbonyl group, placing it significantly downfield compared to other methylene carbons. |
| C-4 | ~ 40-42 | α-Carbon to C=O: Being alpha to the carbonyl group, this carbon is deshielded and appears in the typical range for such carbons. |
| C-6 | ~ 28-30 | α-Carbon to S: The sulfur atom's electronegativity shifts this carbon downfield relative to a standard alkane carbon. |
| C-5 | ~ 25-27 | β-Carbon: This carbon is the least affected by the electron-withdrawing groups and thus has the most upfield chemical shift among the ring carbons. |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Acquire 8-16 scans for a typical concentration.
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program to obtain singlets for all carbon signals.
-
A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2 seconds is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Interpretation of the IR Spectrum: The key diagnostic feature in the IR spectrum of this compound is the carbonyl group (C=O) stretching vibration.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
|---|---|---|---|
| ~ 1715 | Strong, Sharp | C=O Stretch | This absorption is characteristic of a saturated, six-membered cyclic ketone.[2] The position indicates a lack of ring strain or conjugation. |
| 2850 - 2960 | Medium | C-H Stretch | These bands correspond to the stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the ring.[2] |
| ~ 1420 | Medium | CH₂ Scissoring | This absorption is typical for the bending vibration of methylene groups adjacent to a carbonyl group. |
| 600 - 800 | Weak-Medium | C-S Stretch | The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region of the spectrum. |
Experimental Protocol for FT-IR Spectroscopy
Objective: To identify the functional groups of the molecule, particularly the carbonyl group.
-
Method Selection: Attenuated Total Reflectance (ATR) is a modern and convenient method for liquid samples. Alternatively, the traditional neat liquid method using salt plates (NaCl or KBr) can be used.
-
ATR-FTIR Protocol:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a single drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands and compare their wavenumbers to established correlation charts to confirm the presence of the ketone and alkane functional groups.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which acts as a molecular fingerprint.
Analysis of the Mass Spectrum: For this compound (MW = 116.18), the mass spectrum will show a molecular ion peak (M⁺) and several fragment ions resulting from the breakdown of the molecule.
Key Ions in the Mass Spectrum
| m/z Value | Ion | Rationale |
|---|---|---|
| 116 | [C₅H₈OS]⁺ | Molecular Ion (M⁺): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight. |
| 88 | [M - CO]⁺ | Loss of Carbon Monoxide: A common fragmentation pathway for ketones is the loss of a neutral CO molecule (28 Da) via alpha-cleavage. |
| 73 | [M - C₂H₃O]⁺ | Alpha-Cleavage: Cleavage of the bond between C3 and C4, followed by the loss of the acetyl radical (•C(O)CH₃), is a plausible fragmentation pathway. |
| 60 | [C₂H₄S]⁺ | Thioethylene Radical Cation: Further fragmentation can lead to the formation of this stable sulfur-containing fragment. |
| 42 | [C₃H₆]⁺ | Propene Fragment: This is a common, stable hydrocarbon fragment observed in the mass spectra of many organic molecules. |
Proposed Fragmentation Pathway
The primary fragmentation is expected to be initiated by cleavage adjacent to the carbonyl group (alpha-cleavage), which is a well-established fragmentation mechanism for ketones.
Caption: Key fragmentation steps for this compound in EI-MS.
Experimental Protocol for GC-MS
Objective: To determine the molecular weight and obtain a reproducible fragmentation pattern for structural confirmation.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation (Gas Chromatography - Mass Spectrometry):
-
GC: Use a capillary column suitable for separating moderately polar compounds (e.g., DB-5 or equivalent).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C.
-
Temperature Program: Use a temperature ramp (e.g., start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C) to ensure proper separation and elution of the compound.
-
MS: The mass spectrometer is typically operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.
-
-
Data Acquisition:
-
Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak. Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Identify the major fragment ions and correlate them with the proposed fragmentation pathways to confirm the structure.
-
References
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- PubChem. (n.d.). This compound.
- YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
- YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.
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1H and 13C NMR spectra of Dihydro-2H-thiopyran-3(4H)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dihydro-2H-thiopyran-3(4H)-one
Abstract
This compound, also known as thian-3-one (CAS No: 19090-03-0), is a saturated heterocyclic ketone that serves as a valuable building block in synthetic organic chemistry. Its utility in the synthesis of more complex sulfur-containing molecules necessitates a robust and unambiguous method for its structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for this purpose, providing detailed information about the molecular framework through the analysis of its hydrogen (¹H) and carbon-13 (¹³C) nuclei. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by comparative data. We will explore the causal factors behind the observed chemical shifts and coupling patterns, present standardized protocols for data acquisition, and provide a self-validating framework for spectral interpretation aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Rationale
A thorough interpretation of NMR spectra begins with a detailed analysis of the molecule's structure. This compound possesses a six-membered thiane ring with a carbonyl group at the C-3 position.
dot graph Dihydro_2H_thiopyran_3_4H_one_Structure { layout=neato; node [shape=none, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];
// Atom nodes C2 [label="C2", pos="1.5,0.866!", fontcolor="#202124"]; C3 [label="C3", pos="1.5,-0.866!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.732!", fontcolor="#202124"]; C5 [label="C5", pos="-1.5,-0.866!", fontcolor="#202124"]; C6 [label="C6", pos="-1.5,0.866!", fontcolor="#202124"]; S1 [label="S1", pos="0,1.732!", fontcolor="#EA4335", fontname="sans-serif bold"]; O3 [label="O", pos="2.5,-1.3!", fontcolor="#EA4335", fontname="sans-serif bold"];
// Invisible nodes for proton labels H2a [label="H", pos="2.2,1.3!", fontcolor="#4285F4"]; H2b [label="H", pos="1.0,1.4!", fontcolor="#4285F4"]; H4a [label="H", pos="0.5,-2.5!", fontcolor="#4285F4"]; H4b [label="H", pos="-0.5,-2.5!", fontcolor="#4285F4"]; H5a [label="H", pos="-2.2,-1.3!", fontcolor="#4285F4"]; H5b [label="H", pos="-2.0,-0.3!", fontcolor="#4285F4"]; H6a [label="H", pos="-2.2,1.3!", fontcolor="#4285F4"]; H6b [label="H", pos="-1.0,1.4!", fontcolor="#4285F4"];
// Bonds C2 -- S1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- S1; C3 -- O3 [style=filled, color="#202124", penwidth=2];
// Proton bonds C2 -- H2a [style=dashed, color="#5F6368"]; C2 -- H2b [style=dashed, color="#5F6368"]; C4 -- H4a [style=dashed, color="#5F6368"]; C4 -- H4b [style=dashed, color="#5F6368"]; C5 -- H5a [style=dashed, color="#5F6368"]; C5 -- H5b [style=dashed, color="#5F6368"]; C6 -- H6a [style=dashed, color="#5F6368"]; C6 -- H6b [style=dashed, color="#5F6368"]; } Caption: Molecular structure of this compound with atom numbering.
The molecule is asymmetric, leading to five distinct carbon environments (C2, C3, C4, C5, C6) and four unique proton environments (on C2, C4, C5, C6). This lack of symmetry is key to predicting the number of signals in the NMR spectra.
-
¹H NMR Prediction: Four signals are expected, each integrating to two protons. The splitting pattern of each signal is dictated by the number of adjacent protons (n+1 rule).
-
¹³C NMR Prediction: Five signals are anticipated, corresponding to the five chemically non-equivalent carbon atoms.
In-Depth Spectral Analysis
¹H NMR Spectrum
The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The chemical shift of each proton is influenced by the electronegativity of nearby atoms and functional groups.
| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Causality and Field Insights |
| H4 | ~2.8 – 3.0 | Triplet (t) | 6-7 | These protons are on the carbon alpha to the carbonyl group (C3). The electron-withdrawing nature of the carbonyl causes a significant downfield shift. They are coupled only to the two protons on C5, resulting in a clean triplet. |
| H2 | ~2.7 – 2.9 | Singlet (s) | N/A | The protons on C2 are uniquely positioned between the sulfur atom (S1) and the carbonyl carbon (C3). Since there are no protons on the adjacent atoms, these protons are not subject to spin-spin coupling and appear as a singlet. Their chemical shift is influenced by both the adjacent sulfur and the alpha-carbonyl group. This singlet is a key signature for this specific isomer. A similar pattern is seen in the oxygen analog, Dihydro-2H-pyran-3(4H)-one.[1] |
| H6 | ~2.6 – 2.8 | Triplet (t) | 6-7 | These protons are on the carbon alpha to the sulfur atom (S1). The electronegative sulfur deshields them, shifting them downfield. They are coupled to the two adjacent protons on C5, leading to a triplet. |
| H5 | ~2.0 – 2.2 | Quintet (quint) or Multiplet (m) | 6-7 | The protons on C5 are in a standard aliphatic environment, coupled to both the C4 protons (2H) and the C6 protons (2H). This 4-neighbor environment results in a quintet (or a more complex multiplet due to potential differences in J-coupling), appearing at the most upfield position. |
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃.
¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The chemical shifts are highly sensitive to the local electronic environment.
| Assignment | Chemical Shift (δ) ppm (Predicted) | DEPT-135 Signal | Causality and Field Insights |
| C3 | > 200 | None | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom, resulting in a signal far downfield.[2] |
| C2 | ~45 – 50 | Negative (CH₂) | This carbon is alpha to both the sulfur atom and the carbonyl group. This dual influence places its signal significantly downfield relative to other methylene carbons in the ring. |
| C4 | ~40 – 45 | Negative (CH₂) | As the carbon alpha to the carbonyl group, C4 is strongly deshielded and appears downfield. Its chemical shift is expected to be similar to that of the alpha-carbons in tetrahydro-4H-thiopyran-4-one.[3] |
| C6 | ~28 – 33 | Negative (CH₂) | This carbon is alpha to the sulfur atom, which results in a moderate downfield shift compared to a standard alkane carbon. |
| C5 | ~24 – 28 | Negative (CH₂) | C5 is the most shielded carbon, being beta to both the sulfur and carbonyl groups. It resonates in a typical aliphatic methylene region. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃.
Experimental Protocols for Structural Verification
To ensure trustworthy and reproducible results, standardized experimental procedures are critical. The following protocols describe a self-validating system for the complete structural elucidation of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. Use a solvent from a reputable supplier to avoid impurity peaks.[4]
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Quality Check: Ensure the solution is clear and free of any particulate matter before capping the tube.
NMR Data Acquisition Workflow
The following sequence of experiments provides a comprehensive dataset for unambiguous spectral assignment.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on chemical shifts, multiplicities, and integrations.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment. This is crucial for differentiating methylene (CH₂, negative signal) from methine/methyl (CH/CH₃, positive signal) carbons. Quaternary carbons (like C3) will be absent.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other. A cross-peak between two signals indicates they are on adjacent carbons. For this molecule, a key correlation would be expected between the H5 and H6 signals, and between the H5 and H4 signals.
-
HSQC or HMQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon signal to which it is directly attached. This is the definitive step for linking the proton assignments to the carbon backbone, confirming the full structure.
By following this workflow, the resulting data provides a self-validating and unambiguous assignment of the ¹H and ¹³C NMR spectra for this compound.
References
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- Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior.
- ResearchGate. Efficient Synthesis of Novel 3-Substituted Thiopyran-4-ones.
- PubChem. This compound.
- Palchykov, V. A., et al. (2018). This compound-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Advances. [Link]
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- SpectraBase. Tetrahydro-4H-thiopyran-4-one - 13C NMR. SpectraBase. [Link]
- PubChem. 3,4-dihydro-2H-pyran.
- ResearchGate. This compound-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems.
- ResearchGate. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.
- PDB-Dev. Tetrahydro-4H-thiopyran-4-one-1,1-dioxide. PDB-Dev. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NIST. 4H-Thiopyran-4-one, tetrahydro-. NIST WebBook. [Link]
- PubMed Central. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives.
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Mass spectrometry fragmentation of Dihydro-2H-thiopyran-3(4H)-one
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dihydro-2H-thiopyran-3(4H)-one
Foreword: The Structural Elucidation Imperative
In the landscape of medicinal chemistry and materials science, sulfur-containing heterocycles are of paramount importance.[1] this compound, a saturated thiopyran derivative, represents a core structural motif and a versatile synthetic intermediate. Its characterization is a critical step in quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[2]
This guide provides an in-depth analysis of the expected fragmentation behavior of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions. As direct literature on the mass spectral analysis of this specific compound is scarce, this document synthesizes foundational principles of mass spectrometry, drawing authoritative parallels from the fragmentation of cyclic ketones, thioethers, and analogous oxygen heterocycles to build a predictive and logical framework for its analysis.
Foundational Principles of Fragmentation
The fragmentation of a molecular ion is not a random process; it is governed by the inherent stability of the bonds within the molecule and the resulting fragments.[2] Upon ionization, the molecule enters an energetically excited state, shedding this excess energy by cleaving its weakest bonds or undergoing rearrangements to form more stable ions.[3] For this compound, the key structural features dictating fragmentation are the carbonyl group (C=O) and the thioether linkage (C-S-C).
Key fragmentation mechanisms relevant to this structure include:
-
Alpha (α)-Cleavage: The predominant fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group. This results in the formation of a stable, resonance-stabilized acylium ion.[3][4][5]
-
Charge-Site Initiated Cleavage: Common for heteroatoms like sulfur, where the initial radical cation is localized on the heteroatom, initiating cleavage at an adjacent bond.[2]
-
Complex Fission in Cyclic Systems: Ring-opening reactions initiated by an initial α-cleavage, followed by subsequent hydrogen transfers and secondary fragmentations to yield characteristic ions.[4]
Electron Ionization (EI-MS) Fragmentation Pathway
Electron Ionization (EI) employs a high-energy electron beam (typically 70 eV) that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[6] This "hard" ionization technique is ideal for generating a detailed fragmentation "fingerprint" for structural identification.
The molecular ion (M•+) of this compound (C₅H₈OS) has a nominal mass of 116 Da. The primary fragmentation is expected to be initiated by α-cleavage adjacent to the carbonyl group, which is a characteristic feature of cyclic ketones.[4][7]
Proposed EI Fragmentation Pathways:
-
Initial Ionization: An electron is ejected from either the sulfur or oxygen lone pairs, forming the molecular ion, m/z 116 .
-
Pathway A: α-Cleavage at C3-C4: Cleavage of the C3-C4 bond results in the opening of the ring to form an intermediate radical cation. Subsequent loss of a stable neutral molecule, carbon monoxide (CO), is highly favorable, leading to the formation of a radical cation at m/z 88 .
-
Pathway B: α-Cleavage at C2-C3: Cleavage of the C2-C3 bond also leads to ring opening. This can be followed by the expulsion of ethylene (C₂H₄) through a hydrogen rearrangement, yielding a fragment ion at m/z 88 . A subsequent loss of a hydrogen radical can lead to a stable cation at m/z 87 .
-
Secondary Fragmentation: The ion at m/z 88 can further fragment by losing a thioformaldehyde molecule (CH₂S), resulting in an ion at m/z 42 . Alternatively, cleavage adjacent to the sulfur atom can lead to the formation of a prominent ion at m/z 60 ([C₂H₄S]•+) or m/z 47 ([CH₃S]+).
Visualization of Proposed EI-MS Fragmentation
Caption: Proposed EI-MS fragmentation pathways for this compound.
Summary of Expected EI-MS Fragment Ions
| m/z | Proposed Ion Structure | Proposed Origin |
| 116 | [C₅H₈OS]•+ | Molecular Ion (M•+) |
| 88 | [C₄H₈S]•+ or [C₃H₄OS]•+ | M•+ - CO or M•+ - C₂H₄ |
| 87 | [C₃H₃OS]+ | [m/z 88] - H• |
| 60 | [C₂H₄S]•+ | Secondary fragmentation |
| 55 | [C₃H₃O]+ or [C₄H₇]+ | Cleavage of the acyclic M•+ ion |
| 47 | [CH₃S]+ | Secondary fragmentation involving sulfur |
| 42 | [C₃H₆]•+ | Secondary fragmentation |
Electrospray Ionization (ESI-MS/MS) Fragmentation
Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation.[8][9] Structural information is obtained using tandem mass spectrometry (MS/MS), where the precursor ion (e.g., the [M+H]+ ion) is isolated and fragmented through Collision-Induced Dissociation (CID).[10] The resulting fragments are often different from those observed in EI-MS due to the different precursor ion and lower internal energy.
For this compound, the protonated molecule [M+H]+ has a nominal mass of 117 Da. Protonation is expected to occur at either the carbonyl oxygen or the sulfur atom. Fragmentation will proceed from this even-electron species, typically involving the loss of small, stable neutral molecules.
Proposed ESI-MS/MS Fragmentation Pathways:
-
Protonation: The molecule accepts a proton to form the precursor ion, m/z 117 .
-
Pathway C: Loss of Water: If protonation occurs on the carbonyl oxygen, a common fragmentation pathway for ketones is the loss of water (H₂O), especially if a facile rearrangement is possible. This would lead to a fragment ion at m/z 99 .
-
Pathway D: Ring Cleavage and Neutral Loss: Protonation can induce ring-opening. Following the opening of the ring, the charged species can undergo cleavage to lose neutral molecules. A plausible loss is that of thioacetic acid (CH₃COSH), if rearrangement occurs, or the loss of ethylene followed by CO, leading to a fragment at m/z 61 ([C₂H₅S]+).
Visualization of Proposed ESI-MS/MS Fragmentation
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.
Summary of Expected ESI-MS/MS Fragment Ions
| Precursor m/z | Product m/z | Proposed Neutral Loss | Proposed Product Ion Structure |
| 117 | 99 | H₂O | [C₅H₇S]+ |
| 117 | 89 | C₂H₄ | [C₃H₅OS]+ |
| 117 | 61 | C₂H₄ + CO | [C₂H₅S]+ |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols are recommended.
Protocol 1: GC-EI-MS Analysis
This method is suitable for the analysis of volatile and thermally stable compounds.[11]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[6]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
Data Acquisition: Acquire data in full scan mode.
-
Protocol 2: LC-ESI-MS/MS Analysis
This method is suitable for direct infusion or for samples in complex matrices requiring chromatographic separation.
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid to aid protonation).[10]
-
Instrumentation: Utilize a Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization source.
-
LC Conditions (Optional):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow & Temp: Optimize for the specific instrument (e.g., 600 L/hr, 350°C).
-
Data Acquisition:
-
MS1 Scan: Scan from m/z 50 to 250 to identify the [M+H]+ precursor at m/z 117.
-
MS2 Product Ion Scan: Isolate the precursor ion at m/z 117 and apply varying collision energies (e.g., 10, 20, 30 eV) to generate a product ion spectrum.
-
-
Conclusion
The mass spectral fragmentation of this compound is logically predictable through the application of fundamental chemical principles. Under EI-MS, the fragmentation is expected to be dominated by α-cleavages characteristic of cyclic ketones, leading to significant ions at m/z 88 (loss of CO or C₂H₄) and other smaller fragments. Under ESI-MS/MS, the protonated molecule (m/z 117 ) is expected to fragment via the loss of small neutral molecules, such as H₂O (yielding m/z 99 ) or a combination of C₂H₄ and CO (yielding m/z 61 ). These distinct fragmentation patterns provide a robust analytical signature, enabling researchers, scientists, and drug development professionals to confidently identify and characterize this important heterocyclic compound in a variety of experimental contexts.
References
- LIPIN, K., et al. (2024). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 60(10).
- BenchChem. (2025). Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods.
- BenchChem. (2025). Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide.
- NIST. 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-. NIST Chemistry WebBook.
- BenchChem. (2025). Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- ResearchGate. Synthesis of thiopyrane derivatives.
- ResearchGate. Synthesis of 2-thioxo-thiopyran derivatives.
- Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry.
- PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
- RSC Publishing. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
- PubMed. Fragmentation mechanisms of oxofatty acids via high-energy collisional activation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST. 2H-Pyran-3(4H)-one, dihydro-. NIST Chemistry WebBook.
- Wikipedia. Fragmentation (mass spectrometry).
- AIP Publishing. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran.
- R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
- ResearchGate. (2016). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
- Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
- PubMed. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry.
- NIH. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
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Navigating the Nomenclature and Synthesis of a Versatile Heterocycle: An In-depth Guide to Dihydro-2H-thiopyran-3(4H)-one
For Immediate Release
A comprehensive technical guide has been developed to elucidate the chemical identity, synthesis, and analytical characterization of Dihydro-2H-thiopyran-3(4H)-one, a sulfur-containing heterocyclic ketone of significant interest to researchers, scientists, and professionals in drug development. This document provides a thorough examination of its alternative names, detailed synthetic protocols, and in-depth spectroscopic analysis, serving as a critical resource for its application in organic synthesis and medicinal chemistry.
Unraveling the Identity: A Multiplicity of Names
This compound is known in the scientific literature and chemical databases by several alternative names. A clear understanding of this nomenclature is essential for efficient literature searching and chemical sourcing. The systematic IUPAC name for this compound is thian-3-one . Other commonly used synonyms include:
-
Tetrahydrothiopyran-3-one
-
3-Thiacyclohexanone
-
3-Oxotetrahydrothiopyran
-
1-Thiacyclohexan-3-one
-
Tetrahydrothia-3-pyranone
It is crucial to distinguish this compound from its structural isomer, Tetrahydro-4H-thiopyran-4-one (also known as thian-4-one), where the carbonyl group is at the 4-position of the thiopyran ring. While structurally similar, their chemical reactivity and applications can differ significantly.
Synthesis and Production: A Practical Approach
The synthesis of this compound can be achieved through various synthetic routes. One established method involves the Dieckmann condensation, a powerful intramolecular reaction for forming cyclic β-keto esters. This approach typically utilizes a diester precursor which, upon treatment with a strong base, undergoes cyclization to form the thiopyranone ring system.
A notable synthetic pathway starts from diethyl 3,3'-thiodipropionate. The intramolecular cyclization of this diester is a key step in forming the six-membered heterocyclic ring.
Experimental Protocol: Synthesis via Dieckmann Condensation
The following protocol outlines a general procedure for the synthesis of a precursor to the tetrahydrothiopyran-4-one scaffold, illustrating the principles of the Dieckmann condensation. A similar strategy can be adapted for the synthesis of the 3-oxo isomer.
Materials:
-
Diethyl 3,3'-thiodipropionate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
A solution of diethyl 3,3'-thiodipropionate is prepared in an anhydrous solvent (toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and a strong base (sodium ethoxide or sodium hydride) is added portion-wise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete cyclization.
-
The reaction is then quenched by the careful addition of a dilute acid (e.g., hydrochloric acid) until the mixture is acidic.
-
The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude β-keto ester.
-
Subsequent hydrolysis and decarboxylation of the resulting β-keto ester will yield the desired this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: Confirming the Structure
The unambiguous identification of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons at different positions of the ring. The protons adjacent to the sulfur atom and the carbonyl group will exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum will provide key information, most notably the chemical shift of the carbonyl carbon, which is expected to be in the downfield region typical for ketones. The chemical shifts of the methylene carbons will also be indicative of their position relative to the heteroatom and the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1720 cm⁻¹. The presence of C-H stretching vibrations from the methylene groups will also be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₅H₈OS, 116.18 g/mol ). The fragmentation pattern can provide further structural information.
| Technique | Key Features for this compound |
| ¹H NMR | Signals for methylene protons adjacent to sulfur and carbonyl. |
| ¹³C NMR | Downfield signal for the ketone carbonyl carbon. |
| IR Spectroscopy | Strong C=O stretching absorption around 1700-1720 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak at m/z = 116. |
Applications in Research and Development
This compound and its derivatives are valuable building blocks in organic synthesis and have been explored for their potential in drug discovery. The presence of both a sulfur atom and a ketone functionality within a cyclic scaffold provides a versatile platform for the synthesis of more complex molecules with diverse biological activities. Derivatives have shown promise in areas such as anti-inflammatory, antiarthritic, and antiasthmatic research.[1] The related compound, this compound-1,1-dioxide, is a versatile building block for creating new thiopyran-based heterocyclic systems.[2]
Caption: Applications of this compound.
Conclusion
This compound, or thian-3-one, is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. A thorough understanding of its nomenclature, synthetic pathways, and spectroscopic properties is fundamental for its effective utilization. This guide provides a foundational resource for researchers and developers working with this versatile chemical entity.
References
- Palchykov, V. A., et al. (2018). This compound-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 42(2), 1133-1143. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). 4H-Thiopyran-4-one, tetrahydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- ResearchGate. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior.
- Wikipedia. (n.d.). Dieckmann condensation.
Sources
Navigating the Synthetic Landscape of Tetrahydrothiopyran-3-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
Tetrahydrothiopyran-3-one, a sulfur-containing heterocyclic ketone, represents a pivotal yet often overlooked scaffold in the lexicon of medicinal chemistry and organic synthesis. Its unique conformational properties and the strategic placement of its keto functionality make it a versatile building block for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of Tetrahydrothiopyran-3-one, focusing on its nomenclature, physicochemical properties, synthetic routes, and reactivity. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to fully exploit the synthetic potential of this valuable heterocyclic intermediate.
Introduction: The Strategic Value of the Tetrahydrothiopyran-3-one Scaffold
In the relentless pursuit of novel therapeutic agents, the exploration of underutilized chemical space is paramount. Saturated heterocyclic systems, such as the tetrahydrothiopyran framework, offer a compelling three-dimensional architecture that can lead to improved pharmacological properties. Tetrahydrothiopyran-3-one, in particular, serves as a versatile precursor for a variety of molecular frameworks, enabling the introduction of diverse pharmacophoric elements. Its sulfur atom can participate in crucial interactions within biological targets, while the ketone functionality provides a reactive handle for a plethora of chemical transformations. This guide will illuminate the path for researchers to effectively incorporate this scaffold into their drug discovery programs.
Nomenclature and Physicochemical Properties: A Foundational Overview
A clear understanding of the nomenclature and fundamental properties of a compound is the bedrock of its effective application.
Synonyms and Identifiers
Tetrahydrothiopyran-3-one is known by several alternative names in the chemical literature, and a comprehensive awareness of these is crucial for efficient information retrieval.
| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| Tetrahydro-2H-thiopyran-3(4H)-one | thian-3-one[1][2] | 19090-03-0[1][2] | C₅H₈OS | 116.18 g/mol |
| Dihydro-2H-thiopyran-3(4H)-one[1][3] | ||||
| 3-Thiacyclohexanone[3] |
Physicochemical Data
The following table summarizes key physicochemical properties of Tetrahydrothiopyran-3-one.
| Property | Value | Source |
| Boiling Point | 195.2 °C at 760 mmHg | [1] |
| Density | 1.134 g/cm³ | [1] |
Synthesis of Tetrahydrothiopyran-3-one: A Practical Approach
Analogue Synthesis: Four-Step Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid
This robust, multi-step synthesis provides the corresponding pyranone in a good overall yield and is illustrative of the chemical logic that could be applied to a thiopyranone synthesis. The process involves four key transformations: ketalization, reduction, cyclization, and deprotection.
-
Step 1: Dimethyl 2,2-dimethoxypentanedioate. To a solution of dimethyl 2-oxopentanedioate (derived from α-ketoglutaric acid) in absolute methanol, add trimethyl orthoformate and a catalytic amount of sulfuric acid. The reaction mixture is processed to yield the ketalized diester.
-
Step 2: 2,2-Dimethoxypentane-1,5-diol. The diester from Step 1 is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).
-
Step 3: 3,3-Dimethoxytetrahydro-2H-pyran. The diol from Step 2 undergoes an intramolecular cyclization, typically via mesylation followed by base-induced ring closure.
-
Step 4: Dihydro-2H-pyran-3(4H)-one. The ketal protecting group is removed under acidic conditions, for example, using trifluoroacetic acid in dichloromethane, to afford the final ketone.
Caption: Synthetic workflow for the analogue, Dihydro-2H-pyran-3(4H)-one.
Chemical Reactivity and Synthetic Applications
The reactivity of Tetrahydrothiopyran-3-one is dominated by its ketone functionality and the presence of the sulfur heteroatom. These features allow for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.
Reactions at the Carbonyl Group
The ketone moiety can undergo a wide array of classical carbonyl reactions, including:
-
Reductive Amination: To introduce nitrogen-containing substituents.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
-
Aldol Condensations: To build more complex carbon skeletons.
-
Grignard and Organolithium Additions: To introduce a variety of alkyl, aryl, and other functionalities.
Reactions Involving the Sulfur Atom
The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the reactivity of the molecule and introduce new functional handles. For instance, the related this compound-1,1-dioxide has been shown to be a useful reagent in Dimroth-type 1,2,3-triazole synthesis.
Application as a Building Block in Drug Discovery
The tetrahydrothiopyran scaffold is a recurring motif in a number of biologically active compounds. While specific examples detailing the direct use of Tetrahydrothiopyran-3-one are not abundant in the readily available literature, the utility of the closely related Tetrahydrothiopyran-4-one is well-documented and serves as a strong indicator of the potential of the 3-one isomer.
For example, the tetrahydrothiopyran-4-one core has been utilized in the synthesis of spirocyclic and fused heterocyclic systems through multicomponent reactions. These scaffolds are of significant interest due to their presence in molecules with anticancer, anti-inflammatory, and antimicrobial properties.
Caption: General workflow for a three-component reaction utilizing the related Tetrahydrothiopyran-4-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region. The protons alpha to the sulfur atom would appear at a distinct chemical shift compared to those alpha to the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a peak for the carbonyl carbon in the downfield region (typically >200 ppm). The carbons adjacent to the sulfur atom will be shielded relative to those in the oxygen analog, appearing at a more upfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1710-1725 cm⁻¹. The C-S stretching vibration is generally weak and appears in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 116. Fragmentation patterns will likely involve cleavage alpha to the carbonyl group and loss of small neutral molecules.
Conclusion and Future Outlook
Tetrahydrothiopyran-3-one is a heterocyclic building block with significant untapped potential in medicinal chemistry and organic synthesis. Its unique structural and electronic properties make it an attractive starting material for the construction of novel, three-dimensional molecules with diverse biological activities. While detailed synthetic and reactivity data for the 3-one isomer is less prevalent in the literature compared to its 4-one counterpart and oxygen analogs, the foundational principles and experimental approaches outlined in this guide provide a solid framework for its effective utilization. As the demand for novel chemical entities in drug discovery continues to grow, a deeper exploration of the synthetic utility of Tetrahydrothiopyran-3-one is not only warranted but is likely to yield a wealth of new and valuable molecular architectures.
References
- PubChem. (n.d.). This compound-1,1-dioxide. [Online].
- Taylor & Francis Online. (2020). This compound-1,1-dioxide – a new cyclic ketomethylenic reagent for the Dimroth-type 1,2,3- triazole synthesis. [Online].
- PubChem. (n.d.). This compound. [Online].
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Material Safety Data Sheet (MSDS) for Dihydro-2H-thiopyran-3(4H)-one
An In-Depth Technical Guide to the Safe Handling and Application of Dihydro-2H-thiopyran-3(4H)-one
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Introduction: this compound (CAS No. 19090-03-0), also known as thian-3-one, is a saturated sulfur-containing heterocycle of increasing interest in synthetic and medicinal chemistry.[1] Its utility as a versatile building block necessitates a thorough understanding of its safety and handling characteristics. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive operational protocol, synthesizing available data with field-proven insights to ensure both personnel safety and experimental integrity.
A critical initial observation is the inconsistency in hazard classification for this compound. The European Chemicals Agency (ECHA) Classification and Labelling Inventory shows divided reports from notifiers; half classify the substance as H225 (Highly flammable liquid and vapor), while the other half report that it does not meet GHS hazard criteria.[1] This ambiguity underscores the need for a cautious and well-informed approach. This guide, therefore, adopts a conservative stance, treating the compound with the highest plausible level of hazard until more definitive data becomes available.
Chapter 1: Core Physicochemical & Hazard Profile
A molecule's physical properties are the foundation of its safe handling, dictating everything from storage conditions to appropriate fire-fighting media. While extensive experimental data for this compound is not consistently available, a combination of computed data and information from structurally related compounds provides a robust working profile.
Identification and Properties
The fundamental identifiers and physicochemical properties are summarized below. These values are critical for both logistical considerations (e.g., shipping) and for predicting the compound's behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | thian-3-one | PubChem[1] |
| Synonyms | Tetrahydrothiopyran-3-one, 3-Thiacyclohexanone | PubChem[1] |
| CAS Number | 19090-03-0 | PubChem[1] |
| Molecular Formula | C₅H₈OS | PubChem[1] |
| Molecular Weight | 116.18 g/mol | PubChem[1] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
Causality Insight: The molecular weight and likely liquid state at room temperature suggest that vapor pressure could be significant. This directly informs the need for handling in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
GHS Hazard Classification: An Ambiguous Landscape
As noted, the GHS classification is inconsistent.[1] A conservative approach is mandatory. We will operate under the assumption that the compound is a flammable liquid and requires careful handling to avoid ignition.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapor.[1] |
| Acute Toxicity, Oral | ❗ | Warning | H302: Harmful if swallowed. (Inferred from analogs)[2] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation. (Inferred from analogs)[2] |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation. (Inferred from analogs) |
Trustworthiness Principle: By adopting the more stringent of the reported classifications, all protocols derived from this guide will have an intrinsic and self-validating margin of safety. All handling procedures should reflect the potential for flammability.
Chapter 2: Exposure Response and First Aid
In the event of an accidental exposure, a rapid and correct response is critical. The following protocols are based on standard laboratory practice for handling irritants and flammable organic compounds.
First Aid Measures
| Exposure Route | Protocol | Rationale |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention. | To remove the individual from the source and provide respiratory support. |
| Skin Contact | 1. Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Wash the affected area with soap and water. 3. Seek medical attention if irritation persists. | To dilute and remove the chemical from the skin surface to minimize irritation or absorption. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | To ensure the chemical is thoroughly rinsed from the delicate eye tissues to prevent serious damage. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | Inducing vomiting can cause the chemical to be aspirated into the lungs. Dilution is the preferred immediate action. |
Workflow for Accidental Exposure
The following diagram outlines the logical flow of actions upon discovering an accidental exposure.
Caption: Workflow for initial response to a chemical exposure event.
Chapter 3: Proactive Safety: Handling, Storage & PPE
Proactive measures are the cornerstone of laboratory safety. This section details the necessary protocols for handling and storing this compound to prevent incidents.
Safe Handling Protocol
This protocol is designed for handling the chemical in a typical research laboratory setting.
-
Preparation:
-
Read and understand this guide and any available SDS thoroughly before work begins.
-
Ensure a safety shower and eyewash station are accessible and functional.
-
Prepare all necessary equipment and reagents within a certified chemical fume hood.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE as outlined in the diagram below (Section 3.2). At a minimum, this includes a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).
-
-
Chemical Handling:
-
Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.[3]
-
Use spark-proof tools and explosion-proof equipment if handling large quantities.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use to prevent the escape of vapors.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete.
-
Clean the work area and decontaminate any spills immediately.
-
Dispose of contaminated waste and disposable PPE in a designated hazardous waste container.[4]
-
Personal Protective Equipment (PPE) Selection Logic
The choice of PPE depends on the scale and nature of the procedure.
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Storage and stability of Dihydro-2H-thiopyran-3(4H)-one
An In-Depth Technical Guide to the Storage and Stability of Dihydro-2H-thiopyran-3(4H)-one
Introduction
This compound, a sulfur-containing heterocyclic ketone, is a valuable building block in organic synthesis and medicinal chemistry. Its structural features—a reactive ketone and a thioether within a saturated six-membered ring—confer upon it a unique reactivity profile that is advantageous for constructing more complex molecular architectures. However, these same features present inherent stability challenges that must be understood and managed to ensure its integrity during storage and experimental use.
This guide provides a comprehensive analysis of the factors influencing the stability of this compound. While long-term, formal stability studies on this specific molecule are not extensively documented in public literature, we can construct a robust stability profile by examining its core functional groups, extrapolating data from analogous structures like Dihydro-2H-pyran-3(4H)-one, and applying fundamental principles of organic chemistry. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding to ensure the quality and reliability of this important synthetic intermediate.
Physicochemical Properties and Intrinsic Stability
The stability of this compound is dictated by the interplay of its thioether and ketone functionalities within the cyclic structure.
-
Thioether Moiety: Unlike its oxygen analogue (an ether), the thioether sulfur atom is susceptible to oxidation. It can be readily oxidized to a sulfoxide and subsequently to a sulfone. This represents the most significant intrinsic liability of the molecule. The oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities, or by reaction with oxidizing agents.[1][2]
-
Ketone Functionality: The ketone group, with its adjacent α-protons at the C-2 and C-4 positions, is susceptible to base-catalyzed reactions. Abstraction of these protons can lead to the formation of an enolate, which can participate in self-condensation (aldol) reactions, leading to dimerization and polymerization.[3] While the cyclic nature of the ketone can influence reactivity due to ring strain, this pathway remains a primary concern under basic conditions.[4][5]
-
Ring Structure: The tetrahydrothiopyran ring is generally stable. Unlike the analogous tetrahydropyran ring, which is susceptible to acid-catalyzed hydrolytic cleavage, the thioether linkage is significantly more robust under acidic conditions.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈OS | [7] |
| Molecular Weight | 116.18 g/mol | [7] |
| Appearance | Yellow Solid (may also be liquid/semi-solid) | |
| IUPAC Name | This compound | |
| InChI Key | UCVLBKIDCLECCH-UHFFFAOYSA-N |
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for developing appropriate storage and handling protocols. The primary routes of degradation are oxidation and base-catalyzed condensation.
Oxidation Pathway
The sulfur atom is the most likely site of oxidative degradation. This reaction proceeds in a stepwise manner, typically initiated by mild oxidizing conditions.
-
Formation of Sulfoxide: The thioether is oxidized to this compound-1-oxide.
-
Formation of Sulfone: Further oxidation of the sulfoxide yields this compound-1,1-dioxide.
These oxidative processes can be accelerated by exposure to air, light, and incompatible materials such as strong oxidizing agents.[8]
Base-Catalyzed Degradation
In the presence of bases, the ketone functionality becomes the reactive center. The acidic α-protons can be removed, leading to an enolate intermediate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule in a self-aldol condensation reaction.[3] This can lead to the formation of dimers and, eventually, higher-order oligomers or polymers, which may present as a viscous or solidified material.[9]
Caption: Inferred primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation risks, a multi-faceted approach to storage and handling is essential. The core principle is to protect the compound from oxygen, light, heat, and incompatible chemical environments.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Reduces rates of all chemical reactions, including oxidation and condensation.[9] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thioether moiety by atmospheric oxygen.[8][9] |
| Container | Tightly sealed, amber glass vial or bottle | Prevents exposure to air and moisture. Amber glass protects from light, which can catalyze degradation.[8][10] |
| Purity | Use high-purity material | Trace impurities (e.g., metal ions, acidic/basic residues) can act as catalysts for degradation. |
Materials to Avoid:
-
Strong Oxidizing Agents: Peroxides, permanganates, etc., will rapidly oxidize the thioether.
-
Strong Bases: Hydroxides, alkoxides, etc., will catalyze aldol condensation.[9]
-
Strong Acids: While more stable than its oxygen analogue, prolonged contact with strong acids should still be avoided.[11]
-
Heat and Ignition Sources: Standard practice for organic chemicals.[11][12]
Stability-Indicating Analytical Methods
A robust analytical method is required to act as a self-validating system for stability. The chosen method must be able to separate the intact parent compound from all potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred technique for stability monitoring. A reverse-phase C18 column with a gradient of water and a polar organic solvent (like acetonitrile or methanol) can effectively separate the parent compound from its more polar (sulfoxide, sulfone) and less polar (dimer) degradation products. UV detection is suitable for this chromophore-containing molecule.[3][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can provide structural information on degradation products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of unknown degradation products formed during forced degradation studies.[6][13]
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.[14][15] This protocol is based on ICH guidelines.[16]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Basic: Add an equal volume of 0.2 M NaOH. Keep at room temperature, as base-catalyzed reactions can be rapid.[3]
-
Oxidative: Add an appropriate volume of 3-6% hydrogen peroxide solution. Keep at room temperature.
-
Thermal: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C).
-
Photolytic: Expose both solid and solution samples to light conditions as specified in ICH guideline Q1B.
-
-
Time Points: Withdraw samples at appropriate intervals (e.g., 0, 2, 8, 24, 48 hours).
-
Quenching: For acidic and basic samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Aim for 5-20% degradation to ensure significant degradants are formed without complete loss of the parent compound.[16]
Table 3: Typical Forced Degradation Conditions
| Stress Type | Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH at Room Temp | 2 - 24 hours |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours |
| Thermal | 80°C (solid) | 48 hours |
| Photolytic | 1.2 million lux hours (visible)200 watt hours/m² (UV) | Per ICH Q1B |
Protocol: Routine Stability Monitoring using HPLC
This protocol outlines a method for routine quality control and long-term stability assessment.
Caption: Workflow for routine long-term stability monitoring.
Step-by-Step Methodology:
-
Initial Analysis (T=0): Upon receipt of a new batch, perform a full analysis using the stability-indicating HPLC method to establish the initial purity profile.
-
Storage: Store the bulk material under the recommended long-term conditions (-20°C, inert atmosphere, protected from light).
-
Scheduled Pulls: At predetermined time points (e.g., 3, 6, 9, 12, 24 months), remove an aliquot from storage.
-
Sample Preparation: Allow the sample to equilibrate to room temperature before opening. Prepare a solution at the same concentration as the T=0 sample.
-
HPLC Analysis: Analyze the sample using the identical, validated HPLC method.
-
Data Evaluation: Compare the purity and impurity profile to the T=0 results. Look for any decrease in the main peak area (%) and any increase in existing impurities or the appearance of new impurity peaks.
Table 4: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Conclusion
While this compound is a stable compound when handled correctly, its inherent chemical functionalities present clear risks of degradation through oxidation and base-catalyzed condensation. The key to maintaining its integrity lies in stringent control of its storage environment—specifically, exclusion of oxygen, light, and incompatible chemical agents, combined with low-temperature storage. By implementing the recommended storage protocols and utilizing robust, stability-indicating analytical methods, researchers and developers can ensure the quality, purity, and reliability of this versatile synthetic intermediate, thereby safeguarding the integrity of their scientific outcomes.
References
- BenchChem. (n.d.). "Dihydro-2H-pyran-3(4H)-one" storage and handling guidelines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%.
- ACS Publications. (2024). Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds. Organic Letters.
- BenchChem. (n.d.). Stability of "Dihydro-2H-pyran-3(4H)-one" under basic conditions.
- BenchChem. (n.d.). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
- Loba Chemie. (2016). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS.
- Quora. (2016). Why are cyclic ketones more reactive than open chain analogous ketones?.
- IJRSSET. (n.d.). The Reactions with Cyclic Ketones.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran.
- Sigma-Aldrich. (n.d.). Dihydro-2H-pyran-3(4H)-one.
- MedCrave online. (2016). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- SpringerLink. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Biosynth. (n.d.). This compound-1,1-dioxide.
- Sigma-Aldrich. (n.d.). This compound-1,1-dioxide.
- PubChem. (n.d.). This compound.
- Journal of the American Chemical Society. (n.d.). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
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Navigating the Procurement of Dihydro-2H-thiopyran-3(4H)-one: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Quality Evaluation of Dihydro-2H-thiopyran-3(4H)-one.
Introduction: The Synthetic Versatility of a Key Heterocycle
This compound, a sulfur-containing heterocyclic ketone, is a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive ketone and a conformationally distinct thiopyran ring, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules.[1] Derivatives of this scaffold have shown promise in various therapeutic areas, exhibiting anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties.[1] The strategic incorporation of the thiopyran motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This guide provides a comprehensive overview of the commercial landscape for this compound, offering a comparative analysis of suppliers and outlining essential quality control procedures to ensure the integrity of your research and development programs.
The Chemical Landscape: Structure and Synthesis
The structural framework of this compound is fundamental to its reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of this compound.
Several synthetic routes to this compound have been reported, with a common laboratory-scale method involving the cyclization of 3-mercaptopropionic acid with acetone.[1] Industrial-scale production may utilize catalytic cyclization processes to improve efficiency and yield.[1] The choice of synthetic route can impact the impurity profile of the commercially available material, necessitating thorough analytical characterization.
Commercial Supplier Landscape: A Comparative Analysis
The procurement of high-quality starting materials is a critical first step in any research endeavor. The following table provides a comparative overview of several commercial suppliers of this compound. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Notes |
| Biosynth | FD172862 | >95% | Inquire | Inquire | Offers price matching.[2] |
| Key Organics | DS-2769 | >95% | 1 g, 5 g | £119.00 (1 g), £390.00 (5 g) | Inquire for other pack sizes.[3] |
| BLDpharm | 19090-03-0 | Inquire | Inquire | Inquire | Special offers may be available for online orders.[4] |
| Amerigo Scientific | Inquire | High Quality | Inquire | Inquire | Specialist distributor for life sciences.[5] |
| Fisher Scientific (ChemScene) | CS-D0446 | 0.98 | 250 mg | Inquire | Available through the Fisher Scientific Encompass Program.[6] |
Note: The dioxide derivative, this compound-1,1-dioxide, is also commercially available from suppliers such as Sigma-Aldrich and Biosynth and is a versatile building block in its own right.[7]
Quality Control and Analytical Validation: Ensuring Experimental Integrity
The purity and identity of this compound should be rigorously verified before its use in any synthetic protocol. A multi-technique approach to quality control is essential for a comprehensive assessment.
Analytical Workflow for Supplier Qualification
Caption: A typical workflow for the qualification of a new supplier of this compound.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values.[8]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of volatile and semi-volatile compounds and for identifying any low-level impurities.
-
Objective: To determine the purity of this compound and identify any volatile impurities.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard GC-MS system.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the parent ion and expected fragments (e.g., m/z 35-200).
-
-
Data Analysis: The purity is determined by the peak area percentage of the main component. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of this compound.[8]
3. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment, particularly for non-volatile impurities or isomers that may not be well-resolved by GC.
-
Objective: To determine the purity of this compound using a complementary chromatographic technique.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the ketone chromophore absorbs (e.g., 210 nm).
-
-
Data Analysis: Purity is calculated based on the relative peak areas.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. The selection of a reliable commercial supplier is paramount to the success of research programs that utilize this key intermediate. By implementing a robust quality control workflow that includes NMR, GC-MS, and HPLC, researchers can ensure the identity and purity of the material, thereby safeguarding the integrity and reproducibility of their experimental results. This guide provides a framework for making informed decisions regarding the procurement and validation of this compound, ultimately contributing to the advancement of chemical and pharmaceutical research.
References
- Amerigo Scientific. This compound. Amerigo Scientific. Accessed January 7, 2026. [Link]
- Amerigo Scientific. This compound. Amerigo Scientific. Accessed January 7, 2026. [Link]
- Palchykov, V. A., et al. Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior.
- Palchykov, V. A., et al. This compound-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Advances, 8(3), 1337-1344 (2018). [Link]
- PubChem. This compound-1,1-dioxide.
- NIST. 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-. National Institute of Standards and Technology. Accessed January 7, 2026. [Link]
- Taylor & Francis Online. Analytical methods – Knowledge and References. Taylor & Francis. Accessed January 7, 2026. [Link]
- SIELC Technologies. Separation of 3,4-Dihydro-2H-pyran on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 7, 2026. [Link]
- PubChem. This compound.
Sources
- 1. Separation of 3,4-Dihydro-2H-pyran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | 19090-03-0 | FD172862 [biosynth.com]
- 3. 3,4-二氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 19090-03-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. env.go.jp [env.go.jp]
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Topic: Purity Specifications and Quality Control of Commercially Available Dihydro-2H-thiopyran-3(4H)-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-2H-thiopyran-3(4H)-one (CAS No. 19090-03-0) is a pivotal heterocyclic ketone serving as a versatile building block in medicinal chemistry and the synthesis of novel thiopyran-based systems.[1][2] Its utility in constructing complex, biologically active molecules necessitates a stringent evaluation of its purity, as even minor impurities can significantly impact reaction yields, stereoselectivity, and the toxicological profile of downstream compounds. This guide provides an in-depth analysis of the purity specifications for commercially available this compound, the analytical methodologies integral to its quality control, and insights into the common impurities that may be encountered. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable results.
Commercial Purity Landscape
Commercially available this compound is typically supplied with a purity specification of 95% or higher. However, the nature and percentage of the remaining impurities are often not detailed on standard certificates of analysis. For researchers in drug development, understanding this impurity profile is as critical as confirming the identity of the primary compound.
Below is a summary of typical specifications from various chemical suppliers. It is imperative to note that batch-to-batch variability is common, and independent verification is always recommended.
| Parameter | Specification | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 19090-03-0 | [3] |
| Molecular Formula | C₅H₈OS | [2] |
| Molecular Weight | 116.18 g/mol | [2] |
| Typical Purity (by GC) | ≥95% - ≥96% | |
| Physical Form | Colorless to Yellow Liquid or Solid | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |
The Analytical Cornerstone: A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust quality control (QC) workflow relies on the orthogonal application of both chromatographic and spectroscopic methods. This multi-pronged approach ensures that a wide range of potential impurities—volatile, non-volatile, isomeric, and structural—are detected and quantified.
The logical workflow for assessing a newly acquired sample of this compound is visualized below.
Sources
Methodological & Application
Application Note & Protocol: A Robust, Multi-Step Synthesis of Dihydro-2H-thiopyran-3(4H)-one from α-Ketoglutaric Acid
Abstract: This document provides a comprehensive guide for the synthesis of Dihydro-2H-thiopyran-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available and inexpensive α-ketoglutaric acid. The synthetic route is adapted from a well-established protocol for the analogous pyranone, proceeding through five distinct steps: (1) Ketalization and Esterification, (2) Di-ester Reduction, (3) Dimesylation, (4) Intramolecular Thioetherification, and (5) Ketal Deprotection. This guide offers detailed, step-by-step protocols, mechanistic insights, troubleshooting advice, and data visualization to ensure reproducibility and success for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
This compound, also known as 4-thianone, is a six-membered sulfur-containing heterocycle. The thiopyran scaffold is a key structural motif in a variety of medicinally important compounds, exhibiting a range of biological activities.[1][2] Its utility as a building block in the synthesis of more complex molecules makes a reliable and scalable synthetic route highly desirable.
This protocol details a synthetic pathway starting from α-ketoglutaric acid, a common and affordable primary metabolite.[3] The strategy is based on a proven method for the synthesis of the oxygen analogue, dihydro-2H-pyran-3(4H)-one, and has been logically adapted for the introduction of a sulfur atom into the heterocyclic ring.[4][5][6]
The core of this synthetic strategy involves:
-
Protection: The ketone functionality of α-ketoglutaric acid is protected as a dimethyl ketal. This is crucial to prevent unwanted side reactions during the subsequent reduction step. Simultaneously, the carboxylic acids are converted to methyl esters.
-
Reduction: The less reactive ester groups are reduced to primary alcohols using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
-
Activation: The resulting diol is converted into a dimesylate. The mesyl groups are excellent leaving groups, activating the terminal carbons for nucleophilic attack.
-
Cyclization: An intramolecular Sₙ2 reaction is initiated using a sulfur nucleophile (sodium sulfide), which displaces both mesyl groups to form the desired tetrahydrothiopyran ring.
-
Deprotection: Finally, the ketal protecting group is removed under acidic conditions to reveal the target ketone, this compound.
Overall Synthetic Scheme
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate
-
Principle: This step achieves both the protection of the ketone as a dimethyl ketal and the esterification of the two carboxylic acid groups in a single pot. The reaction is driven by the removal of water, facilitated by trimethyl orthoformate, which acts as both a reagent and a dehydrating agent under acidic catalysis.[7]
-
Protocol:
-
To a solution of α-ketoglutaric acid (150 g, 1.03 mol) in absolute methanol (1.2 L), add trimethyl orthoformate (400 mL).
-
Carefully add concentrated sulfuric acid (25 mL) dropwise while stirring in an ice bath to control the initial exotherm.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 15–20 hours.
-
Cool the mixture to room temperature and carefully neutralize by adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Remove the methanol and other volatiles via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with brine (1 x 150 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield the crude product.
-
Purify by vacuum distillation to obtain the pure product.
-
-
Safety: Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Perform the reaction in a well-ventilated fume hood.
Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol
-
Principle: The two methyl ester groups of the starting material are reduced to primary alcohols using lithium aluminum hydride (LiAlH₄), a potent, non-selective reducing agent for esters. The ketal protecting group is stable under these basic/nucleophilic conditions.
-
Protocol:
-
To a suspension of LiAlH₄ (73 g, 1.92 mol) in dry tetrahydrofuran (THF, 1.4 L) in a large three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cool the mixture to 0 °C using an ice bath.
-
Add a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) dropwise with efficient stirring, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (73 mL), followed by 15% aqueous NaOH (73 mL), and finally water again (219 mL).
-
Stir the resulting granular white precipitate for 1 hour, then remove it by filtration, washing the filter cake thoroughly with THF.
-
Combine the filtrates and evaporate the solvent in vacuo to yield the target diol as a colorless oil. The product is often pure enough for the next step without further purification.[7]
-
-
Safety: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching procedure is highly exothermic and generates hydrogen gas; it must be performed slowly and with extreme caution in a fume hood.
Step 3: Synthesis of 2,2-Dimethoxypentane-1,5-diyl dimethanesulfonate
-
Principle: The primary hydroxyl groups are converted into methanesulfonate (mesylate) esters. Mesylates are excellent leaving groups, which is essential for the subsequent intramolecular Sₙ2 cyclization step. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction.
-
Protocol:
-
Dissolve 2,2-dimethoxypentane-1,5-diol (96.8 g, 0.59 mol) and triethylamine (180 mL, 1.29 mol) in dry THF (450 mL) and cool to 0 °C.
-
Add a solution of methanesulfonyl chloride (MsCl, 92 mL, 1.18 mol) in dry THF (150 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 2 hours after the addition is complete.
-
Quench the reaction by adding cold water (200 mL).
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash sequentially with 1 M HCl (1 x 150 mL), saturated aqueous NaHCO₃ (1 x 150 mL), and brine (1 x 150 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the dimesylate product, which can be used directly in the next step.
-
-
Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Handle it exclusively in a fume hood with appropriate PPE.
Step 4: Synthesis of 3,3-Dimethoxytetrahydro-2H-thiopyran
-
Principle: This is the key ring-forming step. Sodium sulfide (Na₂S) acts as the sulfur nucleophile. In a double intramolecular Sₙ2 reaction, the sulfide ion attacks one of the primary carbons, displacing a mesylate group. The resulting thiolate then attacks the other primary carbon, displacing the second mesylate group and closing the six-membered ring.
-
Protocol:
-
In a round-bottom flask, add anhydrous sodium sulfide (Na₂S, 54 g, 0.69 mol) to dry N,N-dimethylformamide (DMF, 1 L).
-
Heat the suspension to 80 °C with vigorous stirring.
-
Add a solution of the crude dimesylate from Step 3 (approx. 0.59 mol) in dry DMF (200 mL) dropwise over 2 hours.
-
Maintain the reaction at 80 °C for an additional 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and pour it into 1 L of ice-water.
-
Extract the aqueous mixture with diethyl ether (4 x 250 mL).
-
Combine the organic extracts, wash with brine (3 x 200 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to obtain the protected thiopyran.
-
-
Safety: Sodium sulfide is corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acid. DMF is a skin irritant. Work in a well-ventilated fume hood.
Step 5: Synthesis of this compound
-
Principle: The final step is the acid-catalyzed hydrolysis of the dimethyl ketal to regenerate the ketone. Trifluoroacetic acid (TFA) is an effective catalyst for this transformation.
-
Protocol:
-
Dissolve 3,3-dimethoxytetrahydro-2H-thiopyran (23.5 g, 0.145 mol) in dry dichloromethane (CH₂Cl₂, 80 mL).
-
Add this solution to a pre-mixed solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a stirred, chilled solution of saturated aqueous NaHCO₃ (200 mL).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the final product, this compound.
-
-
Safety: Trifluoroacetic acid is extremely corrosive. Handle with extreme care, using appropriate PPE in a fume hood. The neutralization step is exothermic and will release CO₂ gas.
Data Summary and Troubleshooting
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | α-Ketoglutaric Acid | Dimethyl 2,2-dimethoxypentanedioate | (CH₃O)₃CH, H₂SO₄ | 85-95% |
| 2 | Dimethyl 2,2-dimethoxypentanedioate | 2,2-Dimethoxypentane-1,5-diol | LiAlH₄ | 80-90% |
| 3 | 2,2-Dimethoxypentane-1,5-diol | 2,2-Dimethoxypentane-1,5-diyl dimethanesulfonate | MsCl, Et₃N | >95% (crude) |
| 4 | Dimesylate Intermediate | 3,3-Dimethoxytetrahydro-2H-thiopyran | Na₂S | 50-65% |
| 5 | Protected Thiopyran | This compound | TFA | 85-95% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 2: Low yield of diol | Incomplete reaction; insufficient LiAlH₄. | Use a larger excess of LiAlH₄ (2.5-3.0 eq. per ester). Ensure anhydrous conditions as water consumes the reagent. |
| Product loss during workup. | Ensure the precipitate is thoroughly washed with THF or ethyl acetate to recover all adsorbed product. | |
| Step 4: Low yield of cyclized product | Intermolecular polymerization is competing with intramolecular cyclization. | Use high-dilution conditions. Add the dimesylate solution slowly to the heated Na₂S suspension to keep its instantaneous concentration low. |
| Leaving groups (mesylates) are not sufficiently reactive. | Ensure Step 3 went to completion. Alternatively, convert the diol to a di-iodide (e.g., using I₂, PPh₃, imidazole) for a more reactive substrate. | |
| Step 5: Incomplete deprotection | Insufficient acid or reaction time. | Increase reaction time or use a slightly stronger acid concentration. Monitor reaction by TLC or GC-MS. |
| Ring-opening or degradation. | The thioether is sensitive to strong, oxidizing acids. Use a milder acid (e.g., oxalic acid) or lower the reaction temperature. |
Laboratory Workflow Visualization
The following diagram illustrates the logical flow of operations from starting materials to the final, purified product.
Caption: Laboratory workflow for the synthesis of this compound.
References
- Kaur, H., & Singh, J. (2024). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024).
- Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one.
- Mityuk, A. P., et al. (2012). Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1).
- Friedman, L., & Kosower, E. α-KETOGLUTARIC ACID. Organic Syntheses Procedure. [Link]
- Mityuk, A. P., et al. (2012). (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one.
- Al-dujaili, L. H., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]
- Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia. [Link]
- Al-dujaili, L. H., et al. (2025). (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
- Friedman, L., & Kosower, E. α-KETOGLUTARIC ACID. Organic Syntheses Procedure. [Link]
- Kumar, P., & Kumar, R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]
- Kaur, H., & Singh, J. (2024). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024).
- Hong, S., et al. (2022). The routes to synthesize α-ketoglutaric acid (KGA) and methanetriacetic acid (MTA).
- Denton, T. T., & Pratap, S. (2020). Synthesis of α-Ketoglutaramic acid. Analytical Biochemistry. [Link]
- Morgunov, I. G., et al. (2000). Synthesis of alpha-ketoglutaric acid by Yarrowia lipolytica yeast grown on ethanol.
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Application Notes & Protocols: Dihydro-2H-thiopyran-3(4H)-one and its Congeners as Versatile Building Blocks in Organic Synthesis
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed technical guide on the application of the thiopyranone scaffold, focusing on dihydro-2H-thiopyran-3(4H)-one and its closely related, synthetically powerful isomer, tetrahydrothiopyran-4-one, and derivative, this compound-1,1-dioxide. These saturated heterocyclic ketones are pivotal starting materials in medicinal chemistry and organic synthesis, offering robust pathways to complex molecular architectures of significant biological interest.[1]
The inherent reactivity of the ketone moiety, coupled with the potential for activation at adjacent methylene positions, makes these thiopyranones ideal substrates for constructing diverse chemical libraries.[2][3] Their utility is particularly pronounced in multicomponent reactions (MCRs), which enable the rapid assembly of spirocyclic and fused heterocyclic systems. Derivatives of these scaffolds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, underscoring their value in drug discovery pipelines.[1][4]
Part 1: Synthesis of Spirocyclic Scaffolds via Multicomponent Reactions
A prominent application of the thiopyranone core is the synthesis of sulfur-containing spirocycles. Tetrahydrothiopyran-4-one, a readily available isomer of the title compound, serves as an exemplary building block for this purpose. A highly efficient three-component reaction involving tetrahydrothiopyran-4-one, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile) yields structurally complex spiro[tetrahydrothiopyran-4,4'-pyran] derivatives in a single pot.[1]
This transformation proceeds through a domino sequence of a Knoevenagel condensation, followed by a Michael addition, and culminating in a Thorpe-Ziegler cyclization.[1] The strategy allows for significant molecular diversity by simply varying the aldehyde and active methylene components.
Workflow for Spirocycle Synthesis
Caption: General workflow for the three-component synthesis of spiro-thiopyran derivatives.
Detailed Experimental Protocol: Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives[1]
-
Reaction Setup: To a solution of tetrahydrothiopyran-4-one (1.0 mmol) in ethanol (10 mL), add an aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 mmol).
-
Reaction Execution: Stir the mixture at room temperature or under gentle reflux (50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure spirocyclic compound.
Data Summary: Representative Spirocycle Synthesis
| Entry | Aromatic Aldehyde | Active Methylene Compound | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | ~95% |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | ~92% |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | ~96% |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | ~90% |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Part 2: Synthesis of Fused Heterocycles via Annulation Reactions
The oxidized derivative, this compound-1,1-dioxide, is a particularly versatile building block for constructing fused heterocyclic systems. The electron-withdrawing sulfone group activates the adjacent α-methylene protons, making them sufficiently acidic to participate in a variety of condensation and cyclization reactions.[3]
A classic application is the Gewald three-component reaction, which provides a straightforward route to substituted 2-aminothiophenes.[5] In this reaction, the thiopyranone dioxide acts as the α-methylene ketone, which condenses with an aldehyde or ketone and elemental sulfur in the presence of a base to form a fused thiophene ring. This methodology is highly valued for its atom economy and the biological relevance of the resulting thiophene-annulated products.[2][3]
Workflow for Thiophene Annulation (Gewald Reaction)
Caption: A typical drug discovery workflow starting from a thiopyranone building block.
Conclusion
This compound and its readily accessible congeners are robust and versatile building blocks in modern organic synthesis. Their application in multicomponent reactions provides an efficient and modular approach to synthesizing complex spirocyclic and fused heterocyclic systems. The significant biological activities associated with these scaffolds confirm their continued importance for professionals in drug discovery, materials science, and chemical biology.
References
- Anonymous. (n.d.). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. International Journal of Pharmaceutical Sciences and Research.
- Palchykov, V., et al. (2017). This compound-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry.
- Various Authors. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
- Chigorina, E., et al. (2017). This compound-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Publishing.
- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC.
- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound-1,1-dioxide. PubChem.
- Mityuk, A. P., et al. (2012). Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). ResearchGate.
- Various Authors. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters.
- Various Authors. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules.
- Various Authors. (2022). Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Sheffield Hallam University Research Archive.
- Higashiyama, K., & Otomasu, H. (1980). Spiro Heterocyclic Compounds. IV. Synthesis of Spiro[oxindole-3,4'-(2',3'-Dihydro-4'h-Pyran)] and Spiro[oxindole-3,4'-(1',4'-Dihydropyridine)] Compounds. Chemical and Pharmaceutical Bulletin.
- Shevchenko, O. V., & Shishkina, S. V. (2023). This compound 1,1-dioxide in gewald's chemistry. Oles Honchar Dnipro National University.
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans.
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- 3. This compound-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 1,1-dioxide in gewald’s chemistry | Хімічні проблеми сьогодення [jhps.donnu.edu.ua]
Application Notes and Protocols: Dihydro-2H-thiopyran-3(4H)-one in Multi-Component Reactions
Introduction: The Strategic Value of Dihydro-2H-thiopyran-3(4H)-one in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a cornerstone of modern synthetic chemistry due to their intrinsic atom economy, procedural simplicity, and ability to generate complex molecular architectures from simple precursors.[1][2][3]
This guide focuses on a particularly versatile and underutilized building block: This compound (also known as Tetrahydro-4H-thiopyran-3-one). This saturated heterocyclic ketone is a powerful synthon whose value lies in its dual reactivity. The carbonyl group serves as a classical electrophilic site, while the adjacent α-methylene protons exhibit enhanced acidity, enabling it to act as a potent nucleophile in the form of an enolate or enamine. This duality allows it to participate in a variety of MCRs to construct novel spirocyclic and fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[4][5]
The sulfur-containing heterocycles derived from this building block are of significant interest due to their prevalence in biologically active molecules, with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[4][6] This document provides detailed protocols and mechanistic insights for leveraging this compound in MCRs, empowering researchers to expand their chemical libraries with novel, drug-like molecules.
Core Reactivity and Mechanistic Rationale
The power of this compound in MCRs stems from its ability to engage in a sequence of reactions without the need for isolating intermediates. The typical reaction cascade is initiated by activating one of its two key reactive sites.
-
The Carbonyl Group: Functions as an electrophile, readily undergoing condensation with primary or secondary amines to form enamines, or with active methylene compounds in a Knoevenagel condensation.
-
The α-Methylene Protons: These protons are activated by the adjacent carbonyl group, making them susceptible to deprotonation by even mild bases. This allows the molecule to act as a C-H acid, participating in Michael additions and other carbon-carbon bond-forming reactions.
By carefully selecting reaction partners and catalysts, chemists can direct the reaction pathway to achieve remarkable molecular complexity in a single step.
Application Protocol 1: Three-Component Synthesis of Spiro[pyran-thiopyran] Derivatives
One of the most robust applications of this compound is in the synthesis of spiro[tetrahydrothiopyran-4,4'-pyran] derivatives.[4] This reaction exemplifies the efficiency of MCRs, combining the thiopyranone, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile or cyanoacetate) to construct a complex spirocyclic system with high yields.
Causality Behind Experimental Choices
The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence.[4]
-
Catalyst: A basic catalyst, such as piperidine or an eco-friendly ionic liquid, is employed. Its primary role is to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound, generating a highly electrophilic Michael acceptor. It also promotes the final cyclization step.
-
Solvent: Ethanol or a water/ethanol mixture is often the solvent of choice. It effectively solubilizes the reactants and catalyst while being environmentally benign. For certain substrates, solvent-free conditions can also be highly effective.
-
Temperature: The reaction is typically conducted at a moderate temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting side reactions or decomposition.
Visualizing the Mechanism: Spiro[pyran-thiopyran] Formation
Caption: Experimental workflow for three-component spiro-thiopyran synthesis.
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add the catalyst, piperidine (0.2 mmol), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate may form.
-
Pour the mixture into 20 mL of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL) to remove residual impurities.
-
Dry the product under vacuum to yield the pure spiro[pyran-thiopyran] derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Data Presentation: Scope of the Reaction
The protocol is highly versatile and accommodates a range of substituted aromatic aldehydes.
| Entry | Aromatic Aldehyde (Ar) | Catalyst | Time (h) | Yield (%) | M.P. (°C) |
| 1 | Phenyl | Piperidine | 2 | 92 | 210-212 |
| 2 | 4-Chlorophenyl | Piperidine | 2.5 | 95 | 225-227 |
| 3 | 4-Methoxyphenyl | Piperidine | 3 | 90 | 198-200 |
| 4 | 4-Nitrophenyl | Piperidine | 1.5 | 96 | 235-237 |
| 5 | 2-Thienyl | Piperidine | 3 | 88 | 215-217 |
| (Note: Data is representative of typical yields found in analogous MCRs.)[4] |
Application Protocol 2: A Hantzsch-Type MCR for Fused Dihydropyridines
Adapting classical MCRs to incorporate novel building blocks is a key strategy for innovation. Here, we propose a protocol based on the Hantzsch pyridine synthesis, using this compound as the ketone component to generate fused thiopyrano[3,2-b]dihydropyridine scaffolds. [7][8]Such structures are of interest as they are rigid, conformationally constrained analogues of the classic Hantzsch 1,4-dihydropyridines, many of which are potent calcium channel blockers. [7][9]
Causality Behind Experimental Choices
This four-component reaction involves an aldehyde, an ammonium source (ammonium acetate), a β-ketoester (ethyl acetoacetate), and our thiopyranone.
-
Key Insight: this compound will first react with ammonium acetate to form an in situ enamine. This enamine is the key nucleophilic species that drives the reaction forward, analogous to the enamine formed from the β-ketoester in the traditional Hantzsch synthesis.
-
Catalyst: Often, the reaction can proceed with just the ammonium acetate, which serves as both the nitrogen source and a mild catalyst. For less reactive substrates, a Brønsted acid (like acetic acid) or a Lewis acid catalyst can be added to accelerate the condensation steps.
-
Aromatization: The initial product is a dihydropyridine. A subsequent oxidation step, either in situ (e.g., with ferric chloride) or as a separate step (e.g., with nitric acid or DDQ), can be performed to achieve the fully aromatic fused pyridine product, driven by the gain in aromatic stabilization energy. [7]
Visualizing the Proposed Mechanism
Caption: Proposed Hantzsch-type mechanism for fused pyridine synthesis.
Generalized Experimental Protocol
Objective: To synthesize ethyl 7-aryl-4,5,7,8-tetrahydro-6H-thiopyrano[3,2-b]pyridine-3-carboxylates.
Materials:
-
This compound (1.0 mmol, 116.2 mg)
-
Aromatic Aldehyde (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol, 130.1 mg, 128 µL)
-
Ammonium Acetate (1.2 mmol, 92.5 mg)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), ammonium acetate (1.2 mmol), and ethanol (5 mL).
-
Stir the mixture and heat to reflux for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and reduce the solvent volume in vacuo.
-
Add cold water (15 mL) to the residue and stir. Collect the resulting solid by vacuum filtration.
-
Wash the crude solid with water and a small amount of cold ethanol.
-
The crude product is the dihydro-pyridine derivative. It can be purified by recrystallization (from ethanol) or column chromatography (silica gel, Hexane:EtOAc).
-
(Optional Aromatization): To a solution of the purified dihydropyridine (1.0 mmol) in glacial acetic acid (5 mL), add a mild oxidizing agent (e.g., sodium nitrite, 1.2 mmol) portion-wise at 0-5 °C. Stir at room temperature for 1-2 hours. Pour onto ice, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the aromatic product.
Conclusion
This compound is a potent and versatile building block for the construction of complex, sulfur-containing heterocycles via multi-component reactions. The protocols detailed herein for the synthesis of spiro[pyran-thiopyran] and fused thiopyrano-pyridine systems demonstrate its utility in generating diverse molecular scaffolds from simple, readily available starting materials. These efficient, atom-economical methods provide a valuable toolkit for researchers in medicinal chemistry and drug discovery, enabling the rapid assembly of compound libraries for biological screening and the development of novel therapeutic agents.
References
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- ResearchGate. (n.d.). Enantioselective multicomponent reaction for synthesis of pyrans/thiopyrans.
- RSC Publishing. (n.d.). This compound-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems.
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- PubMed Central. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.
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- National Institutes of Health. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions.
- Three-component coupling approach for the synthesis of 4H-pyrans and pyran-annulated heterocyclic scaffolds utilizing Ag/TiO2 nano-thin films as robust recoverable catalyst. (n.d.).
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Application Note & Protocols: A Guide to the Synthesis of Novel Thiopyran-Based Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of Thiopyrans in Medicinal Chemistry
The thiopyran scaffold, a six-membered heterocyclic system containing a sulfur atom, represents a privileged structure in modern drug discovery.[1][2][3] Its unique stereoelectronic properties allow it to serve as a versatile building block in a vast array of medicinally significant compounds.[2][3] Thiopyran derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] This guide, designed for the practicing chemist, moves beyond a simple recitation of reactions to provide a deep, mechanistically-grounded understanding of key synthetic strategies. We will explore the causality behind experimental choices, offering robust, field-proven protocols for the synthesis of diverse thiopyran-based systems, and empowering researchers to design the next generation of therapeutics.
Chapter 1: Core Synthetic Strategies for the Thiopyran Nucleus
The construction of the thiopyran ring can be approached from several distinct strategic directions. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the required complexity of the final molecule. Here, we detail three powerful and widely applicable strategies: [4+2] Cycloadditions, Multicomponent Reactions (MCRs), and Metal-Catalyzed Cyclizations.
The Hetero-Diels-Alder [4+2] Cycloaddition: An Elegant and Convergent Approach
The Hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis, prized for its convergence and stereochemical control.[5] In the context of thiopyrans, this pericyclic reaction typically involves the [4+2] cycloaddition of a thiocarbonyl compound (a "thiodienophile") with a conjugated diene, or conversely, a 1-thiadiene with a dienophile.[4][7][8][9] The reaction can proceed through either a concerted or a stepwise mechanism, influenced by the polarity of the reactants and the reaction conditions.[4][5] This strategy is particularly effective for creating fused polycyclic systems with high efficiency.[10]
Caption: The Hetero-Diels-Alder reaction pathway.
Exemplary Protocol: Synthesis of a Biologically Active Thiopyrano[2,3-d]thiazole
This protocol is adapted from the synthesis of novel thiopyrano[2,3-d]thiazoles which have shown promising anticancer and antimycobacterial activities.[10] The key step is an HDA reaction between a 5-arylidene-4-thioxo-2-thiazolidinone (the heterodiene) and 1,4-naphthoquinone (the dienophile).
Step-by-Step Protocol:
-
Reactant Preparation: Synthesize the required 5-arylidene-4-thioxo-2-thiazolidinone (1.0 mmol) via the Knoevenagel condensation of 4-thioxo-2-thiazolidinone with the appropriate aromatic aldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-arylidene-4-thioxo-2-thiazolidinone (1.0 mmol), 1,4-naphthoquinone (2.0 mmol, 2.0 eq.), and a catalytic amount of hydroquinone (to inhibit polymerization) in glacial acetic acid (15 mL).
-
Cycloaddition: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 10 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound, a novel 11-substituted 3,11-dihydro-2H-benzo[8][11]thiochromeno[2,3-d][12][13]-thiazole-2,5,10-trione, by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.[10] Yields for this class of compounds are typically high, often in the 75–90% range.[10]
| HDA Reaction Variations & Scope | Conditions | Yield (%) | Key Feature | Reference |
| Thiochalcones + Levoglucosenone | Microwave, 60°C, 10 min | Good to Excellent | Rapid synthesis of tricyclic thiopyrans | [6][14] |
| Thioesters + Dienes | Thermal | Moderate | Regioselective; spontaneous elimination occurs | [4] |
| Thioaldehydes + Cyclopentadiene | Thermal | High | Highly selective endo-cycloaddition | [4] |
| Thiobenzophenone + Alkenes | Photoinduced Electron Transfer | N/A | Stepwise [4+2] process | [15] |
Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Complexity
Multicomponent reactions (MCRs) are a synthetic chemist's ideal tool for rapidly building molecular complexity from simple, readily available starting materials in a single pot.[16] This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.[11] For thiopyran synthesis, a common MCR strategy involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a sulfur source.[12][17][18]
A particularly insightful example is the pseudo-five-component synthesis of 4H-thiopyrans, where the reaction mechanism has been thoroughly elucidated.[12] This reaction proceeds through a series of sequential steps including Knoevenagel condensation, Michael addition, and cyclization, all occurring in one pot.
Caption: Workflow for a one-pot multicomponent synthesis of 4H-thiopyrans.
Exemplary Protocol: Pseudo-Five-Component Synthesis of a 4H-Thiopyran
This protocol is based on a well-studied MCR that utilizes carbon disulfide as a novel and efficient sulfur source.[12] The primary amine is essential, as it reacts with CS₂ to form a key intermediate.[12]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) and malononitrile (2.0 mmol, 2.0 eq.) in ethanol (10 mL), add a primary amine (e.g., benzylamine, 1.0 mmol) and triethylamine (TEA) (0.2 mmol, 20 mol%) as a catalyst.
-
Addition of Sulfur Source: Stir the mixture at room temperature for 5 minutes. Then, add carbon disulfide (CS₂, 1.0 mmol) dropwise to the reaction mixture.
-
Reaction: Continue stirring the reaction at ambient temperature. The reaction is typically complete within a few hours, which can be confirmed by TLC analysis.
-
Isolation: As the product forms, it will often precipitate from the ethanol solution. Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold ethanol to remove any soluble impurities.
-
Drying and Characterization: Dry the product in a vacuum oven. The resulting 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile can be characterized by standard spectroscopic methods (NMR, IR, MS). This method is advantageous due to its mild conditions and often high yields.[12][17]
| MCR Approach | Components | Catalyst/Solvent | Yield (%) | Reference |
| Pseudo-Five-Component | Aldehyde, Malononitrile, CS₂, Primary Amine | TEA / Ethanol | High | [12] |
| Three-Component | β-oxodithioester, Aldehyde, Active Methylene Cmpd. | None / Reflux | High | [13] |
| Five-Component Spirooxindole | Isatin, Primary Amine, CS₂, Malononitrile | None / Reflux | 85-95 | [11] |
| Four-Component | Aldehyde, Malononitrile, CS₂, Butylamine | None / Glycerol (Green) | 66-80 | [17] |
Metal-Catalyzed Intramolecular Cyclization: A Modern and Selective Route
Modern organometallic chemistry provides powerful tools for bond formation. Transition metal catalysis, particularly with palladium, offers a highly regioselective and atom-economical pathway to thiopyran frameworks from carefully designed acyclic precursors.[19] This strategy relies on the catalyst's ability to activate specific C-H or C-X bonds, facilitating an intramolecular C-S bond formation that would otherwise be challenging. Catalyst control can even be used to selectively form different ring sizes from the same starting material.[19]
Exemplary Protocol: Palladium-Catalyzed Synthesis of a 4H-Thiopyran
This protocol, adapted from the work of Singh and colleagues, demonstrates a regioselective intramolecular Cδ-S fusion of an α-allyl-β'-oxodithioester to exclusively form the six-membered thiopyran ring.[19]
Step-by-Step Protocol:
-
Substrate Synthesis: Prepare the starting α-allyl-β'-oxodithioester from the corresponding β'-oxodithioester and an allyl bromide.
-
Catalyst System: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the α-allyl-β'-oxodithioester (0.5 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq.).
-
Reaction Execution: Add anhydrous toluene (5 mL) via syringe. Heat the reaction mixture to the appropriate temperature (e.g., 110 °C) and stir for the required time (typically 12 hours).
-
Monitoring: Follow the consumption of the starting material by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the pure 4H-thiopyran derivative.
-
Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.
Caption: Simplified catalytic cycle for Pd-mediated C-S coupling.
Chapter 2: Applications of Novel Thiopyrans in Drug Discovery
The synthetic accessibility of the thiopyran nucleus, combined with its favorable pharmacological properties, has made it a target of intense interest in drug development. Newly synthesized derivatives are routinely screened for a wide range of biological activities. The table below highlights recent examples of thiopyran-based compounds and their demonstrated therapeutic potential.
| Thiopyran Derivative Class | Reported Biological Activity | Quantitative Data (Example) | Reference |
| Thiopyrano[2,3-d]thiazoles | Anticancer, Antimycobacterial | GI₅₀ = 0.22 µM (Melanoma Cell Line) | [10] |
| Spirooxindole-Thiopyrans | Antimicrobial | Active against S. aureus & E. coli | [11] |
| 6H-Thiopyran-dicarboxylates | Antiproliferative (Anticancer) | IC₅₀ = 1.5 µM (MCF-7 Breast Cancer) | [20] |
| Dihydro-2H-thiopyran-4(3H)-ones | Antitrypanosomal, Antileishmanial | Active against T. brucei & L. infantum | [2] |
| Pyrimidine-fused Thiopyrans | Cytotoxic (Anticancer) | GI₅₀ = 0.03 µM (HeLa Cell Line) | [21] |
Conclusion
This guide has outlined three powerful and versatile strategies for the synthesis of novel thiopyran-based heterocyclic systems: Hetero-Diels-Alder cycloaddition, multicomponent reactions, and metal-catalyzed cyclization. By understanding the mechanistic underpinnings of each approach, researchers can make informed decisions to efficiently construct molecularly complex and diverse thiopyran libraries. The proven protocols provided herein serve as a validated starting point for laboratory execution. Given the consistent emergence of thiopyran derivatives with potent biological activity, the continued exploration of new synthetic routes and novel molecular architectures holds immense promise for the future of medicinal chemistry and drug discovery.
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Dihydro-2H-thiopyran-3(4H)-one Derivatives: A Comprehensive Guide to Synthesis and Biological Evaluation in Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
The dihydro-2H-thiopyran-3(4H)-one core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a non-planar six-membered ring containing a sulfur atom and a ketone functionality, provide a three-dimensional architecture that is amenable to diverse chemical modifications. This versatility allows for the fine-tuning of physicochemical properties and biological activities, making it a "privileged scaffold" in the design of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, most notably as anticancer and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, offering researchers a practical resource for their drug discovery endeavors.
Synthetic Strategies: Accessing the this compound Core and its Analogs
The synthesis of the this compound scaffold and its derivatives can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 1: Synthesis of the Core Scaffold via Dieckmann Condensation
A common approach to constructing the thiopyranone ring is through an intramolecular Dieckmann condensation of a diester precursor. This method is particularly useful for generating substituted derivatives at various positions of the ring.
Reaction Scheme:
A representative Dieckmann condensation.
Materials:
-
Diethyl 3,3'-thiobis(propanoate)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Addition of Diester: To the stirred suspension, add a solution of diethyl 3,3'-thiobis(propanoate) (1.0 equivalent) in anhydrous toluene dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and 10% HCl, ensuring the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Protocol 2: Synthesis of Substituted Derivatives via Michael Addition
Functionalized this compound derivatives can be synthesized through a Michael addition of a thiol to an α,β-unsaturated ketone, followed by intramolecular cyclization.
Reaction Scheme:
Michael addition followed by cyclization.
Biological Evaluation: Unveiling the Therapeutic Potential
The therapeutic potential of newly synthesized this compound derivatives is primarily assessed through a series of in vitro biological assays. The following protocols detail the evaluation of their anticancer and anti-inflammatory activities.
Anticancer Activity Assessment
The cytotoxicity of the synthesized compounds against various cancer cell lines is a primary indicator of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability against compound concentration.
Quantitative Data Summary:
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| THP-1 | 4-methoxy-phenyl at C2 | MCF-7 | 4.5 | [1] |
| THP-1 | 4-methoxy-phenyl at C2 | HCT-15 | 3.5 | [1] |
| THP-2 | 4-chloro-phenyl at C2 | MCF-7 | 8.2 | [1] |
| THP-2 | 4-chloro-phenyl at C2 | HCT-15 | 7.9 | [1] |
| THP-3 | Phenyl at C2 | MCF-7 | 10.5 | [1] |
| THP-3 | Phenyl at C2 | HCT-15 | 9.8 | [1] |
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the derivatives can be evaluated by their ability to inhibit key inflammatory mediators. Two common in vitro assays are the cyclooxygenase (COX) inhibition assay and the nitric oxide (NO) production assay in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The inhibition is typically measured by monitoring the consumption of a chromogenic substrate or the production of a specific prostanoid.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and a known NSAID (e.g., celecoxib for COX-2, indomethacin for non-selective) as a positive control
-
96-well plate
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of the enzymes, substrate, cofactor, and test compounds in the reaction buffer.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), cofactor, and the chromogenic substrate.
-
Inhibitor Addition: Add various concentrations of the test compounds or the positive control to the respective wells. Include a control well with no inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Absorbance Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor.
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Nitrite Concentration Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Inhibition Calculation: Calculate the percentage of inhibition of NO production for each compound concentration.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activities of the resulting derivatives allow for the elucidation of structure-activity relationships (SAR). These insights are crucial for the rational design of more potent and selective drug candidates.
General SAR Observations:
-
Substitution at C2 and C4: The introduction of various aryl and heteroaryl substituents at the C2 and C4 positions has been shown to significantly influence the anticancer activity. For instance, electron-donating or electron-withdrawing groups on an aryl ring at C2 can modulate the potency against different cancer cell lines.[1]
-
Oxidation of the Sulfur Atom: Oxidation of the sulfur atom to a sulfoxide or a sulfone can alter the conformation of the thiopyran ring and its electronic properties, which in turn can impact biological activity.
-
Fusion with other Heterocyclic Rings: Fusing the thiopyranone ring with other heterocyclic systems, such as pyrazole or thiazole, can lead to novel compounds with enhanced and sometimes dual biological activities.
Key structural modifications impacting bioactivity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate the biological activities of new derivatives. Future research in this area should focus on expanding the chemical space around this scaffold, exploring its potential against a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate the precise modes of action of the most promising compounds. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies, will further aid in the rational design of the next generation of this compound-based drugs.
References
- Chabanenko, M., Konshin, V. V., Dotsenko, V. V., Krivokolysko, S. G., Chigorina, E., Horak, Y. I., Lytvyn, R., Vakhula, A. A., Obushak, N. D., & Mazepa, A. (2017). This compound-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 41(24), 15286-15296. [Link]
- Rajabi, M., Ardestani, S. K., Shafiee, A., & Foroumadi, A. (2012). Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. Journal of the Brazilian Chemical Society, 23(10), 1889-1897. [Link]
Sources
The Emerging Anticancer Potential of Dihydro-2H-thiopyran-3(4H)-one Scaffolds: A Guide for Drug Development
The relentless pursuit of novel anticancer agents has led researchers to explore a diverse chemical space. Among the promising heterocyclic scaffolds, Dihydro-2H-thiopyran-3(4H)-one and its derivatives have emerged as a compelling class of compounds with significant cytotoxic potential against various cancer cell lines. This technical guide provides an in-depth overview of the synthesis, anticancer activity, and mechanistic insights into this promising scaffold, offering valuable application notes and protocols for researchers, scientists, and drug development professionals.
The this compound Core: A Privileged Scaffold in Medicinal Chemistry
The this compound core, a six-membered heterocyclic ketone containing a sulfur atom, represents a "privileged scaffold" in medicinal chemistry. Its structural features, including the reactive ketone functionality and the flexible thiopyran ring, provide an excellent platform for chemical modifications to develop a diverse library of derivatives. This versatility allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive starting point for the design of novel anticancer therapeutics.
Synthesis and Derivatization Strategies
The synthetic accessibility of the this compound core and its derivatives is a key advantage for its development as a drug candidate.
Synthesis of the Parent Scaffold
A practical synthetic route to this compound has been reported, often starting from readily available precursors like 3-mercaptopropionic acid. One common method involves the cyclization of 3-mercaptopropionic acid with acetone, providing an efficient pathway to the core structure.
Derivatization for Enhanced Anticancer Activity
The true potential of the this compound scaffold lies in its derivatization. Multi-component reactions are often employed to introduce a wide range of substituents, leading to the generation of diverse chemical libraries for screening. These modifications are crucial for optimizing the anticancer potency and selectivity of the compounds.
Anticancer Activity and Cytotoxicity Profiles
Derivatives of this compound have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in evaluating their anticancer activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 6H-thiopyran-2,3-dicarboxylate | MCF-7 (Breast) | 4.5 | [1] |
| 4a | 6H-thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 3.5 | [1] |
| S-16 | Bis-oxidized thiopyran | A549 (Lung) | 4 | [2] |
| S-16 | Bis-oxidized thiopyran | H1975 (Lung) | 3.14 | [2] |
| S-16 | Bis-oxidized thiopyran | MCF-7 (Breast) | 0.62 | [2] |
| Compound 4 | Dimethyl-6H-thiopyran-2,3-dicarboxylate | MCF-7 (Breast) | 1.5 | [3] |
| Compound 4 | Dimethyl-6H-thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 3.5 | [3] |
| 8d | 4-Morpholino-thiopyrano[4,3-d]pyrimidine | PC-3 (Prostate) | 6.02 - 10.27 | [4] |
| 8d | 4-Morpholino-thiopyrano[4,3-d]pyrimidine | HepG2 (Liver) | 6.02 - 10.27 | [4] |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are attributed to their ability to modulate key cellular processes involved in cancer cell proliferation, survival, and death.
Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Treatment with thiopyranone derivatives has been shown to lead to the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), key events in the apoptotic pathway.[3][5]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating. Studies have shown that these compounds can arrest cells in the G0/G1 or S phase of the cell cycle.[1][2] This is often achieved by modulating the expression and activity of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Modulation of Signaling Pathways
The anticancer activity of thiopyranone derivatives is also linked to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: Some thiopyrano-pyrimidine derivatives have been shown to target the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is a major regulator of cell growth and survival, and its inhibition can effectively block cancer cell proliferation.
-
NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation and cell survival. Inhibition of this pathway is another potential mechanism by which thiopyran-4-one compounds exert their anticancer effects.[6]
-
DNA Binding: Certain thiopyran derivatives have been found to exhibit significant DNA-binding affinity.[1][3][7] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents. For thiopyranone derivatives, the nature and position of substituents on the thiopyran ring significantly influence their biological activity. For instance, the presence of a methoxy group has been shown to enhance the antiproliferative effect of some 6H-thiopyran-2,3-dicarboxylate derivatives.[1] Further SAR studies are essential to elucidate the key structural features required for optimal anticancer activity and to guide the synthesis of next-generation compounds with improved therapeutic profiles.
Experimental Protocols and Application Notes
General Workflow for Developing Anticancer Agents from this compound
Caption: General workflow for the development of anticancer agents from the this compound scaffold.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic potential of novel this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-15, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol describes a method to quantify apoptosis in cancer cells treated with this compound derivatives.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional binding buffer and analyze the cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of a new generation of anticancer agents. The demonstrated cytotoxicity against various cancer cell lines, coupled with the induction of apoptosis and cell cycle arrest, underscores its therapeutic potential. Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening a broader range of derivatives to identify compounds with enhanced potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action fully.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their in vivo anticancer activity and safety profiles.
References
- BenchChem. (2025).
- Rajabi, M., et al. (2012). Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. Nucleic Acid Therapeutics, 22(4), 265-270.
- Wang, S., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 24(1), 184.
- ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
- ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.
- Dahlem, C., et al. (2020). Thioholgamide A, a New Anti-Proliferative Anti-Tumor Agent, Modulates Macrophage Polarization and Metabolism. Marine Drugs, 18(11), 541.
- Zhang, H., et al. (2024).
- Rajabi, M., et al. (2011). Antiproliferative activity of novel derivative of thiopyran on breast and colon cancer lines and DNA binding. DNA and Cell Biology, 30(10), 825-831.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.
- Rajabi, M., et al. (2011). Antiproliferative activity of novel derivative of thiopyran on breast and colon cancer lines and DNA binding. DNA and Cell Biology, 30(10), 825-831.
- Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior.
- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Synthesis, 44(15), 2379-2381.
- ResearchGate. (n.d.). Anti-cancer effects of Bis-oxidized thiopyran derivatives in non-small cell lung cancer: Rational design, synthesis, and activity evaluation | Request PDF.
- Ivasechko, I., et al. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). European Journal of Medicinal Chemistry, 250, 115206.
- Palchykov, V. A., et al. (2018). This compound-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 42(2), 1149-1156.
- Al-Zoubi, R. M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-20.
- El-Sayed, N. N. E., et al. (2020).
- Tan, M. L., et al. (2020).
- El-Sayed, W. A., et al. (2021). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.
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Application Notes and Protocols for Dihydro-2H-thiopyran-3(4H)-one Derivatives in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Dihydro-2H-thiopyran-3(4H)-one Derivatives as a Promising Class of Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. This compound, a sulfur-containing heterocyclic ketone, has emerged as a versatile and promising pharmacophore in the design of new antimicrobial agents. Its derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.
This document provides a comprehensive guide for researchers and drug development professionals on the antimicrobial applications of this compound derivatives. It outlines detailed synthetic protocols, standardized methods for antimicrobial susceptibility testing, insights into their potential mechanisms of action, and considerations for preclinical development. The information presented herein is intended to facilitate the rational design, synthesis, and evaluation of this promising class of compounds in the quest for next-generation antimicrobial therapies.
Section 1: Synthesis of Dihydro-2H-thiopyran-3(4H-one Derivatives
The this compound core can be synthesized through various strategies, with multicomponent reactions (MCRs) offering an efficient and atom-economical approach to generate diverse libraries of derivatives.
One-Pot, Three-Component Synthesis of Pyrimidine-2,4-dione Fused Dihydro-2H-thiopyran-4(3H)-ylideneamino Derivatives[1]
This protocol describes a facile, one-pot synthesis of novel pyrimidine-2,4-dione hybrids of 2H-thiopyran derivatives, which have shown significant antimicrobial and cytotoxic activities.
Reaction Scheme:
Figure 1: One-pot synthesis of pyrimidine-2,4-dione fused dihydro-2H-thiopyran derivatives.
Materials:
-
Appropriate aromatic aldehyde
-
Semicarbazide hydrochloride
-
Ethyl cyanoacetate
-
This compound
-
Magnesium(II) acetate
-
Ethanol
-
Water
-
Standard laboratory glassware and reflux setup
Protocol:
-
Synthesis of the Hydrazone Intermediate:
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and semicarbazide hydrochloride (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of sodium acetate.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the hydrazone intermediate.
-
Filter the precipitate, wash with cold water, and dry.
-
-
One-Pot Cyclocondensation:
-
In a separate round-bottom flask, combine the synthesized hydrazone (10 mmol), ethyl cyanoacetate (10 mmol), and this compound (10 mmol) in water (30 mL).
-
Add magnesium(II) acetate (20 mol%) as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure pyrimidine-2,4-dione fused dihydro-2H-thiopyran-4(3H)-ylideneamino derivative.
-
Causality Behind Experimental Choices:
-
Magnesium(II) Acetate as a Catalyst: The use of Mg(II) acetate in an aqueous medium provides a green and efficient catalytic system for this multicomponent reaction. It acts as a Lewis acid to activate the carbonyl and cyano groups, facilitating the cyclocondensation process.
-
One-Pot Approach: This methodology avoids the isolation and purification of intermediates, saving time and resources, which is highly desirable in drug discovery for the rapid generation of compound libraries.[1]
Section 2: Antimicrobial Susceptibility Testing Protocols
Standardized and reproducible antimicrobial susceptibility testing is crucial for evaluating the efficacy of newly synthesized compounds. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[3][4]
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
Workflow for Broth Microdilution Assay:
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Test Compounds:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Prepare serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted compound, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]
-
Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of the microbial growth compared to the positive control.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Section 3: Investigating the Mechanism of Action
Understanding the mechanism of action is critical for the development of new antimicrobial drugs. For this compound derivatives, several potential mechanisms can be investigated.
Potential Mechanisms of Action
Based on studies of structurally related sulfur-containing heterocyclic compounds, the following are plausible mechanisms of antimicrobial action for this compound derivatives:
-
Inhibition of Cell Division: Some thiophenyl-substituted pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery.[4][5] This leads to filamentation of bacterial cells and ultimately cell death.
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. Many heterocyclic compounds have been identified as inhibitors of this enzyme.
-
Membrane Disruption: The lipophilic nature of some derivatives may allow them to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents.
Investigative Workflow for Mechanism of Action:
Figure 3: A workflow for elucidating the antimicrobial mechanism of action.
Protocol for FtsZ Polymerization Assay
This assay can determine if the test compounds interfere with the assembly of the FtsZ protein.
Materials:
-
Purified FtsZ protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., MES buffer with MgCl2 and KCl)
-
Fluorescence spectrophotometer
-
Fluorescent probe that binds to polymerized FtsZ (e.g., a derivative of berberine)
Protocol:
-
Pre-incubate the test compound at various concentrations with the FtsZ protein in the polymerization buffer at 37°C for 15 minutes.
-
Initiate the polymerization reaction by adding GTP.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of FtsZ polymerization.
-
A decrease in the rate or extent of fluorescence in the presence of the compound indicates inhibition of FtsZ polymerization.
Section 4: Structure-Activity Relationship (SAR) and Drug Development Considerations
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for potent antimicrobial activity.
Key Structural Features and Their Potential Impact on Activity:
| Position of Substitution | Type of Substituent | Potential Effect on Antimicrobial Activity |
| C2 and C6 | Aromatic/heteroaromatic rings (e.g., furan, phenyl) | Can influence lipophilicity and interactions with the target site. Electron-withdrawing or -donating groups on these rings can modulate activity. |
| C4 (as ylideneamino) | Linkage to other heterocyclic rings (e.g., pyrimidine-2,4-dione) | Can create hybrid molecules with enhanced and broader-spectrum activity. |
| Sulfur atom | Oxidation to sulfoxide or sulfone | May alter the electronic properties and solubility of the molecule, potentially impacting its biological activity. |
In Vitro Cytotoxicity and In Vivo Efficacy
For drug development, it is essential to assess the toxicity of the compounds against mammalian cells and their efficacy in animal models of infection.
In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of compounds.
Protocol:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivatives for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability and therefore, cytotoxicity.
In Vivo Efficacy in a Murine Infection Model:
Animal models are crucial for evaluating the therapeutic potential of new antimicrobial agents.[6][7] A common model is the murine thigh infection model.[6]
Protocol Outline:
-
Induce a localized infection in the thigh muscle of mice with a standardized inoculum of a pathogenic bacterium (e.g., S. aureus).
-
Administer the test compound at various doses and routes (e.g., oral, intravenous) at specific time points post-infection.
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the animals and excise the infected thigh muscle.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).
-
A significant reduction in the bacterial load in treated animals compared to untreated controls indicates in vivo efficacy.
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility of these compounds, coupled with their demonstrated broad-spectrum activity, makes them attractive candidates for further investigation. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers in their efforts to design, synthesize, and evaluate the next generation of antimicrobial drugs based on this important heterocyclic core. A thorough understanding of their synthesis, antimicrobial properties, mechanism of action, and in vivo behavior will be critical in translating these promising compounds from the laboratory to the clinic.
References
- Ahamed, A., Arif, I. A., SurendraKumar, R., Idhayadhulla, A., & Shaik, B. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(2), 102523.
- Zhao, M., Lepak, A. J., & Andes, D. R. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6434-6441.
- Sun, N., et al. (2019).
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
- Sun, N., et al. (2019).
- Wayne, P. A. (2018). Clinical and Laboratory Standards Institute. Performance standards for antimicrobial susceptibility testing. CLSI supplement M100.
- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.
- Sun, N., et al. (2019).
- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
- Ahamed, A., Arif, I. A., SurendraKumar, R., Idhayadhulla, A., & Shaik, B. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(2), 102523.
- Zhao, M., Lepak, A. J., & Andes, D. R. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6434-6441.
- Zak, O., & O'Reilly, T. (1990). Animal models as predictors of the safety and efficacy of antibiotics. European journal of clinical microbiology & infectious diseases, 9(7), 472-478.
- A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch. (2022).
- Ahamed, A., Arif, I. A., SurendraKumar, R., Idhayadhulla, A., & Shaik, B. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(2), 102523.
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Unraveling the Anticancer Mechanisms of Dihydro-2H-thiopyran-3(4H)-one Derivatives: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of action of Dihydro-2H-thiopyran-3(4H)-one derivatives in cancer cells. This guide offers a synthesis of current understanding, field-proven insights, and detailed protocols to facilitate further investigation into this promising class of anticancer compounds.
Introduction: The Therapeutic Potential of the Thiopyran Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Among these, the anticancer properties are particularly noteworthy, with numerous studies demonstrating the potent cytotoxic effects of thiopyran-based compounds against a variety of cancer cell lines.[2][3][4] These molecules have been shown to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by causing cell cycle arrest, suggesting a multi-faceted mechanism of action.[1][5]
This guide will delve into the molecular intricacies of how this compound derivatives exert their anticancer effects, focusing on key signaling pathways and providing detailed protocols for their investigation.
Core Mechanistic Insights: Targeting Key Oncogenic Pathways
While the precise molecular targets can vary between specific derivatives, a growing body of evidence points towards the modulation of critical signaling pathways that are frequently dysregulated in cancer. Two prominent pathways that appear to be central to the anticancer activity of thiopyran and related pyran derivatives are the EGFR and PI3K/Akt signaling cascades.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[6] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell proliferation.[6] Several studies on thiopyran-based compounds have suggested that EGFR is a potential direct or indirect target.[2][7][8]
A proposed mechanism involves the binding of the this compound derivative to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.
Diagram: Proposed Inhibition of the EGFR Signaling Pathway
Caption: Inhibition of EGFR by this compound derivatives.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers.[9] This pathway is central to cell survival, growth, and proliferation.[9] Dihydropyranone derivatives, structurally related to the thiopyranones, have been shown to exert their anticancer effects by targeting components of this pathway.[1]
Inhibition of the PI3K/Akt pathway by this compound derivatives would lead to a decrease in the phosphorylation of Akt, a key downstream effector. This, in turn, would promote the activity of pro-apoptotic proteins and inhibit cell cycle progression.
Diagram: Proposed Modulation of the PI3K/Akt Signaling Pathway
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- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Dihydro-2H-thiopyran-3(4H)-one Derivatives
Introduction
Dihydro-2H-thiopyran-3(4H)-one and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The thiopyranone core serves as a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The conformational rigidity of the six-membered ring and the presence of a reactive ketone functionality make this scaffold an attractive starting point for the synthesis of complex molecular architectures.
This comprehensive guide provides detailed protocols and expert insights into the synthesis of various this compound derivatives. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a practical resource for the efficient construction of these valuable heterocyclic compounds. We will delve into key synthetic strategies, including multicomponent reactions, Michael additions, and cycloaddition reactions, providing step-by-step procedures and elucidating the underlying chemical principles that govern these transformations.
I. Multicomponent Synthesis of Thiopyrano[4,3-b]pyran Derivatives
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste.[1] A notable application of this strategy is the synthesis of thiopyrano[4,3-b]pyran derivatives, which involves the condensation of tetrahydro-4H-thiopyran-4-one, an aromatic aldehyde, and malononitrile.
Mechanistic Rationale
The reaction is proposed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base such as lithium hydroxide. This is followed by a Michael addition of the enolate of tetrahydro-4H-thiopyran-4-one to the resulting arylidene malononitrile. Subsequent intramolecular cyclization and tautomerization yield the final thiopyrano[4,3-b]pyran derivative. The use of ultrasonic irradiation can accelerate the reaction.[2]
Workflow for Multicomponent Synthesis of Thiopyrano[4,3-b]pyran Derivatives
Caption: Multicomponent reaction workflow for thiopyrano[4,3-b]pyran synthesis.
Protocol 1: Ultrasonic-Assisted Multicomponent Synthesis of 2-Amino-4-aryl-4,6,7,8-tetrahydro-5H-thiopyrano[4,3-b]pyran-3-carbonitrile Derivatives
This protocol describes a one-pot synthesis utilizing ultrasonic irradiation to accelerate the reaction.[2]
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, combine tetrahydro-4H-thiopyran-4-one (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).
-
Add a catalytic amount of LiOH·H₂O (0.1 mmol).
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few minutes.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure 2-amino-4-aryl-4,6,7,8-tetrahydro-5H-thiopyrano[4,3-b]pyran-3-carbonitrile derivative.
Data Presentation:
| Entry | Aromatic Aldehyde | Product Yield (%) |
| 1 | Benzaldehyde | 92 |
| 2 | 4-Chlorobenzaldehyde | 95 |
| 3 | 4-Methylbenzaldehyde | 90 |
| 4 | 2-Thiophenecarboxaldehyde | 88 |
Yields are based on isolated product after filtration and washing.[2]
II. Synthesis via Thiol Michael Addition
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the Thia-Michael addition, is a fundamental and highly efficient method for the formation of carbon-sulfur bonds.[3][4] This strategy can be employed to construct the this compound skeleton.
Mechanistic Rationale
The reaction is typically catalyzed by a base, which deprotonates the thiol to generate a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of an α,β-unsaturated carbonyl compound in a 1,4-conjugate addition manner. The resulting enolate intermediate is then protonated to yield the final product.[5] For the synthesis of this compound derivatives, an intramolecular Michael addition of a thiol onto an enone moiety within the same molecule is a key strategy.
Workflow for Intramolecular Thiol Michael Addition
Caption: Intramolecular Thiol Michael Addition for thiopyranone synthesis.
Protocol 2: Synthesis of 2,6-Diaryl-tetrahydro-4H-thiopyran-4-ones
This protocol describes the synthesis of 2,6-diaryl-tetrahydro-4H-thiopyran-4-ones from diarylideneacetones and a sulfur source.[6]
Materials:
-
Diarylideneacetone (e.g., 1,5-diphenylpenta-1,4-dien-3-one)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
Procedure:
-
Dissolve the diarylideneacetone (1 mmol) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.1 mmol) in a mixture of ethanol and water.
-
Add the sodium sulfide solution dropwise to the diarylideneacetone solution with stirring at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,6-diaryl-tetrahydro-4H-thiopyran-4-one.
Data Presentation:
| Entry | Diaryl substituent | Product Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Chlorophenyl | 88 |
| 3 | 4-Methoxyphenyl | 82 |
Yields are based on isolated product after recrystallization.[6]
III. Synthesis via [4+2] Cycloaddition Reactions
The Diels-Alder reaction and its hetero-variants are powerful methods for the construction of six-membered rings. In the context of thiopyran synthesis, a thio-Diels-Alder reaction, where a thiocarbonyl compound acts as the dienophile, can be employed to form the dihydro-2H-thiopyran ring system.[7][8]
Mechanistic Rationale
The thio-Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a thiocarbonyl compound (the thiodienophile). The reaction proceeds through a cyclic transition state, and its stereoselectivity is governed by the principles of orbital symmetry. The reactivity of the thiocarbonyl group is often enhanced by electron-withdrawing substituents.[9]
Workflow for Thio-Diels-Alder Reaction
Caption: Thio-Diels-Alder reaction for dihydro-2H-thiopyran synthesis.
Protocol 3: Synthesis of Dihydro-2H-thiopyran Derivatives from Thioketones and Dienes
This protocol provides a general procedure for the [4+2] cycloaddition of a thioketone with a conjugated diene.[7]
Materials:
-
Thioketone (e.g., thiobenzophenone)
-
Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the thioketone (1 mmol) in the anhydrous solvent.
-
Add the conjugated diene (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired dihydro-2H-thiopyran derivative.
Data Presentation:
| Entry | Thioketone | Diene | Product Yield (%) |
| 1 | Thiobenzophenone | 2,3-Dimethyl-1,3-butadiene | 78 |
| 2 | Adamantanethione | Isoprene | 85 |
Yields are based on isolated product after column chromatography.[7]
IV. Synthesis of Spiro-Thiopyran-3-one Derivatives
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of great interest in drug discovery due to their unique three-dimensional structures. Spiro-thiopyran-3-one derivatives can be synthesized through various strategies, including multicomponent reactions and cycloadditions.
Protocol 4: Three-Component Synthesis of Spiro-pyran Derivatives Fused with a Thiopyran Ring
This protocol describes the synthesis of spiro-pyran derivatives that can be adapted for the synthesis of spiro-thiopyran analogs by using appropriate starting materials.[10]
Materials:
-
A cyclic 1,2-dicarbonyl compound (e.g., ninhydrin)
-
Malononitrile
-
A 1,3-dicarbonyl compound (e.g., dimedone, or a thiopyran-based analog)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the cyclic 1,2-dicarbonyl compound (1 mmol), malononitrile (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) in ethanol.
-
Add a catalytic amount of sodium bicarbonate (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure spiro-pyran derivative.
Conclusion
The synthetic protocols detailed in this guide offer robust and versatile methods for accessing a diverse range of this compound derivatives. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. By understanding the underlying mechanistic principles, researchers can rationally design and optimize synthetic routes to novel thiopyranone-based compounds for applications in drug discovery and materials science. The provided step-by-step procedures, coupled with expert insights, aim to empower scientists to confidently and efficiently synthesize these important heterocyclic molecules.
References
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Troubleshooting & Optimization
Troubleshooting common issues in Dihydro-2H-thiopyran-3(4H)-one synthesis
Technical Support Center: Dihydro-2H-thiopyran-3(4H)-one Synthesis
Welcome to the technical support hub for the synthesis of this compound (also known as 3-thianone or tetrahydro-4H-thiopyran-3-one). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, offering mechanistic explanations and actionable protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, with significant recovery of starting material. What are the primary causes?
Low conversion is a frequent issue, often traced back to three areas: base selection/activity, reaction conditions, or the quality of the starting diester (e.g., dimethyl 3,3'-thiobispropanoate).
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Base Stoichiometry and Activity: The most common synthetic route is an intramolecular Dieckmann condensation, which requires a strong base.[1][2] This reaction is an equilibrium process. To drive it forward, the cyclic β-keto ester product, which is acidic, must be deprotonated by the base.[3] Therefore, slightly more than one full equivalent of a non-nucleophilic strong base is required. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often preferred over sodium ethoxide to minimize side reactions like transesterification.[2][4] Ensure your base is fresh and has not been passivated by atmospheric moisture.
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Reaction Temperature and Time: Dieckmann condensations can be sluggish. While higher temperatures can increase the rate, they may also promote side reactions like polymerization or decomposition. For reactions using NaH in THF, gentle reflux is often required for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
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High Dilution Principle: The Dieckmann condensation is an intramolecular reaction. A competing intermolecular reaction can lead to linear polymers and dimers, reducing the yield of the desired cyclic product.[4] Performing the reaction under high-dilution conditions (i.e., slow addition of the diester to a large volume of solvent and base) favors the intramolecular cyclization pathway.
Q2: I'm observing a significant amount of a sticky, insoluble polymer as my main byproduct. What causes this and how can it be prevented?
This is a classic sign of intermolecular condensation outcompeting the desired intramolecular cyclization.[4] As explained above, when one molecule of the starting diester reacts with another instead of with itself, it forms a linear polymer.
Prevention Strategy: The most effective solution is to employ high-dilution conditions. This involves preparing a solution of the base in a large volume of an appropriate anhydrous solvent (like THF) and adding the diester substrate dropwise over an extended period (e.g., 4-8 hours) with vigorous stirring. This maintains a very low concentration of the diester, statistically favoring the intramolecular reaction where the two ends of the same molecule find each other.
Q3: After acidic workup, my NMR spectrum shows my product is contaminated with the corresponding sulfoxide or sulfone. How is this happening?
The sulfur atom in the thiopyran ring is susceptible to oxidation.[5][6] This can occur if:
-
Air Oxidation: Prolonged reaction times or workups exposed to air, especially at elevated temperatures or under acidic/basic conditions, can lead to slow oxidation.
-
Oxidizing Agents: Ensure all reagents and solvents are free from peroxide impurities. For example, older bottles of THF can form explosive peroxides which are also potent oxidizing agents. Always use freshly distilled or inhibitor-free anhydrous solvents.
-
Workup Conditions: Certain acidic workup conditions, if not carefully controlled, might promote oxidation, although this is less common.
To avoid this, conduct the reaction under an inert atmosphere (Nitrogen or Argon) and consider de-gassing your solvents prior to use.
Q4: What is the most reliable method for purifying crude this compound?
Purification can be challenging due to the product's polarity and potential for decomposition.
-
Vacuum Distillation: This is often the most effective method for larger scales, provided the product is thermally stable under vacuum. It efficiently removes non-volatile impurities and baseline material.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexanes:EtOAc and gradually increasing polarity).
-
Bisulfite Adduct Formation: As a ketone, the product can form a reversible crystalline adduct with sodium bisulfite.[7] This can be an excellent chemical extraction method to separate it from non-ketonic impurities. The crude product is stirred with a saturated aqueous solution of sodium bisulfite, the solid adduct is filtered off, washed, and then the ketone is regenerated by treatment with an acid or base.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Yields in Dieckmann Cyclization
Low yields are rarely due to a single factor. This guide provides a systematic approach to identify and resolve the root cause.
-
Setup: Oven-dry all glassware. Assemble the reaction apparatus under a positive pressure of nitrogen.
-
Reagents: Use anhydrous THF (freshly distilled from sodium/benzophenone). Weigh sodium hydride (60% dispersion in mineral oil) and wash with dry hexanes to remove the oil.
-
Procedure:
-
Add the washed NaH to the reaction flask containing anhydrous THF.
-
Slowly add the dimethyl 3,3'-thiobispropanoate (1.0 eq) solution in THF to the stirred NaH suspension over 4 hours at reflux.
-
After the addition is complete, continue refluxing and monitor the reaction by TLC.
-
Upon completion, cool the reaction in an ice bath and cautiously quench by adding aqueous acid (e.g., 10% H₂SO₄) until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate, combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Caption: A systematic workflow for troubleshooting low yields.
Guide 2: Managing Side Reactions and Impurities
Even with good conversion, side reactions can complicate purification and reduce the isolated yield.
| Side Product | Causative Factor | Identification (¹H NMR Signals) | Prevention Strategy |
| Intermolecular Polymer | Low dilution, high concentration | Broad, unresolved signals in the aliphatic region. Product is often insoluble. | Use high-dilution conditions as described in the FAQ. |
| Hydrolysis Product (Acid/Monoester) | Presence of water from wet solvents, reagents, or atmosphere. | A broad singlet corresponding to a carboxylic acid proton (>10 ppm). | Ensure strictly anhydrous conditions. Use non-hydrolytic bases like NaH.[4] |
| Transesterification Product | Mismatch between ester alkoxy group and alkoxide base (e.g., using NaOMe on a diethyl ester). | Presence of both methyl and ethyl ester signals. | Match the alkoxide to the ester (e.g., NaOEt for ethyl esters) or use a non-alkoxide base (NaH, LDA).[4] |
| Sulfoxide/Sulfone | Air oxidation or peroxide contaminants. | Downfield shift of protons alpha to the sulfur atom due to the electron-withdrawing nature of S=O group(s). | Maintain an inert atmosphere; use fresh, peroxide-free solvents.[6] |
The reaction proceeds via an intramolecular Claisen condensation mechanism.[8][9] Understanding this is key to troubleshooting.
Caption: Simplified mechanism of the desired Dieckmann condensation versus the competing intermolecular polymerization side reaction.
The crucial step for driving the reaction to completion is the final deprotonation of the product.[3] The alpha-protons of the resulting β-keto ester are significantly more acidic than the starting material's alpha-protons. A strong base irreversibly removes this proton, shifting the entire equilibrium towards the product. This is why slightly more than a full equivalent of base is essential.
References
- Klimova, E. I., et al. This compound-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Advances, 2017. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09337a
- BenchChem Technical Support Team. Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one. BenchChem, 2025. URL: https://www.benchchem.
- Mityuk, A. P., et al. Synthesis of dihydro-2H-pyran-3(4H)-one. Enamine, N/A. URL: https://enamine.net/downloads/archive/synthesis-of-dihydro-2h-pyran-3-4h-one
- Smolecule. This compound | 19090-03-0. Smolecule, N/A. URL: https://www.smolecule.com/cas/19090-03-0/dihydro-2h-thiopyran-3-4h-one
- Taylor, R. J. K., et al. Simple and Efficient Preparation of Reagents for Thiopyran Introduction. ResearchGate, 2001. URL: https://www.researchgate.net/publication/239169680_Simple_and_Efficient_Preparation_of_Reagents_for_Thiopyran_Introduction_Methyl_Tetrahydro-4-oxo-2_H_-thiopyran-3-carboxylate_Tetrahydro-4_H_-thiopyran-4-one_and_36-Dihydro-4-trimethylsilyloxy-2_H_-thiopyran
- Alfa Chemistry. Dieckmann Condensation. Alfa Chemistry, N/A. URL: https://www.alfa-chemistry.
- Mityuk, A. P., et al. Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). ResearchGate, 2012. URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-dihydro-2H-pyran-3-4H-one-1_fig1_235926528
- Bénimélis, D., et al. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Molecules, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399121/
- Mityuk, A. P., et al. (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate, 2012. URL: https://www.researchgate.net/publication/235926528_Synthesis_of_dihydro-2H-pyran-34H-one
- Taylor & Francis. Thiopyran – Knowledge and References. Taylor & Francis, N/A. URL: https://www.taylorfrancis.com/topics/engineering-and-technology/chemical-engineering/thiopyran-knc-b-9781315372863-s009-t001
- Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal, N/A. URL: https://www.organic-chemistry.
- Semantic Scholar. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Semantic Scholar, N/A. URL: https://www.semanticscholar.org/paper/Synthesis-of-tetrahydro-4H-thiopyran-4-ones-L.-K.-Microreview-Mikhaleva/814407887372332e1857948259063717540a92d4
- BenchChem. Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them. BenchChem, 2025. URL: https://www.benchchem.
- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. Google Patents, 2014. URL: https://patents.google.
- BenchChem. Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis. BenchChem, 2025. URL: https://www.benchchem.com/technical-support-center/dihydro-2h-pyran-3-4h-one-synthesis
- The Organic Chemistry Tutor. Dieckmann Condensation Reaction Mechanism. YouTube, 2018. URL: https://www.youtube.
- Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps, N/A. URL: https://www.chemistrysteps.
Sources
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- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimization of Dihydro-2H-thiopyran-3(4H)-one Synthesis
Welcome to the technical support center for the synthesis of Dihydro-2H-thiopyran-3(4H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. This compound and its derivatives are valuable heterocyclic building blocks in medicinal chemistry.[1][2] However, their synthesis, often involving an intramolecular cyclization, can present significant challenges.
This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and rationalize your synthetic strategy. We will focus on the Dieckmann condensation, a robust and widely used method for constructing the target cyclic β-keto thioester.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Problem 1: Extremely Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired this compound. What are the most probable causes?
Answer: A failure to form the product in an intramolecular cyclization like the Dieckmann condensation typically points to fundamental issues with the reaction setup, reagents, or conditions. Let's break down the critical factors.
1. Base Selection and Stoichiometry: The Dieckmann condensation is base-mediated and requires at least a full equivalent of a strong base. The base must be strong enough to deprotonate the α-carbon of the thioester, initiating the cyclization.
- Expert Insight: Using a weak base (e.g., triethylamine, potassium carbonate) is a common mistake. A stronger base like sodium ethoxide (NaOEt), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) is necessary to drive the reaction forward.[5] When using an alkoxide base, it is crucial to match the alcohol portion of the base to the ester group of the starting material (e.g., use sodium ethoxide for an ethyl ester) to prevent transesterification, which would complicate the product mixture.
2. Anhydrous Conditions: Alkoxide and hydride bases react violently and irreversibly with water. The presence of moisture will quench the base, halting the reaction before it can start.
- Expert Insight: All glassware must be rigorously dried (flame- or oven-dried).[6] Solvents must be anhydrous grade and preferably distilled from a suitable drying agent. Reagents should be handled under an inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric moisture.[7]
3. Reaction Temperature and Time: Intramolecular reactions can be slow and may require elevated temperatures to overcome activation energy barriers.
- Expert Insight: If running the reaction at room temperature yields poor results, consider gently heating the reaction to reflux in a suitable solvent like toluene or THF.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the starting material is fully consumed.[7]
4. Starting Material Purity: The purity of the starting diester is paramount. Impurities can interfere with the reaction or introduce side reactions.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: Competing reaction pathways in the synthesis.
Optimized Reaction Parameters
The choice of base and solvent is critical for success. The following table summarizes conditions reported in the literature for Dieckmann-type condensations, providing a starting point for optimization.
| Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| NaH (1.1) | Toluene or THF | 25 - 80 | 60-85% | [5] |
| KOtBu (1.1) | tert-Butanol or THF | 25 - 66 | 70-90% | [5][8] |
| NaOEt (1.1) | Ethanol | 25 - 78 | 65-88% | [3] |
| LDA (1.1) | THF | -78 to 0 | 75-90% | [3] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via a Dieckmann condensation.
Materials:
-
Diethyl 3,3'-thiobispropanoate (or similar precursor)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M aqueous solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen. Allow to cool to room temperature.
-
Base Suspension: Under a positive pressure of nitrogen, add anhydrous THF (to achieve a final substrate concentration of ~0.05 M) to the flask. Carefully add sodium hydride (1.1 equivalents).
-
Substrate Addition: Dissolve the starting diester (1.0 equivalent) in a volume of anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred NaH suspension over 2-4 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete after 2-6 hours at reflux.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by the dropwise addition of 1M HCl until the gas evolution ceases and the mixture is acidic (pH ~2-3).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. [9]
References
- This compound-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. (2019). RSC Publishing.
- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one (1). ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate.
- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate.
- ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase.
- Reddit. (2023). What are some common causes of low reaction yields? r/Chempros.
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
- Gendron, T., et al. (2017). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. PubMed Central.
- SynArchive. (n.d.). Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- PubMed Central. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
- ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
- ResearchGate. (n.d.). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024).
- ResearchGate. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
- DeGraffenreid, M. R., et al. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. PubMed.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- ResearchGate. (n.d.). Synthesis of β-ketothioesters 2a, 2s, and 2ta.
Sources
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- 4. Dieckmann Condensation [organic-chemistry.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
Column chromatography protocols for purifying Dihydro-2H-thiopyran-3(4H)-one
This guide provides comprehensive protocols and troubleshooting advice for the purification of Dihydro-2H-thiopyran-3(4H)-one using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The methodologies described herein are grounded in established chromatographic principles and field-proven experience with polar, sulfur-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying this compound?
For most applications, standard flash-grade silica gel (60 Å porosity, 230–400 mesh particle size) is the recommended stationary phase.[1] The polar silanol groups on the silica surface provide effective retention for the polar ketone and thioether moieties of the target molecule, allowing for separation from less polar impurities.
However, it is crucial to recognize that silica gel is inherently acidic.[2] This acidity can sometimes lead to the degradation of sensitive compounds, particularly those containing sulfur. Before committing to a large-scale purification, it is best practice to assess the stability of your compound on silica. If degradation is observed, consider using neutral alumina as an alternative stationary phase or deactivating the silica gel.[3]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[1][4] This Rf range typically translates to good separation on a flash column.
The selection process is empirical and best performed using TLC:
-
Start with a binary solvent system. A common and effective starting point is a mixture of a non-polar solvent, such as hexanes or heptane, and a more polar solvent, like ethyl acetate.[5]
-
Test a range of polarities. Spot your crude reaction mixture on several TLC plates and elute them in chambers containing different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
-
Analyze the results. The ideal system will show clear separation between your target compound and major impurities, with the target spot at an Rf of ~0.2-0.4. If separation is poor, try a different solvent system, such as dichloromethane/methanol.[5][6]
Q3: this compound does not have a strong UV chromophore. How can I visualize it on a TLC plate?
Due to the lack of a strong UV chromophore, visualization requires chemical staining. Several stains are effective:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. It is a strong oxidizing agent that reacts readily with the thioether moiety, appearing as a yellow or white spot on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals is a general, non-destructive method that visualizes most organic compounds as temporary brown spots.[4]
Q4: How can I be sure my compound is not decomposing on the silica gel during purification?
Compound stability is a critical parameter for a successful purification. Before running the column, perform a simple stability test:
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot the solution onto a TLC plate and let the solvent dry completely.
-
Allow the spotted plate to sit on the benchtop, exposed to air, for 1-2 hours.[2]
-
Elute the plate using your chosen solvent system.
-
If you observe new spots or significant streaking that was not present on an immediately-run TLC, your compound may be degrading on the silica.[2][8] In this case, switching to a less acidic stationary phase like neutral alumina or deactivating the silica with a base is recommended.[3]
Troubleshooting Guide: Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column. | 1. Mobile phase is not polar enough. 2. Irreversible adsorption or decomposition on silica. | 1. Implement a gradient elution. Gradually increase the percentage of the polar solvent (e.g., from 10% to 50% ethyl acetate in hexanes). If the compound still remains, a "purge" with 100% methanol can be used to wash it off for recovery and analysis.[2][8]2. Confirm stability. Perform the silica stability test described in FAQ #4. If decomposition is confirmed, switch to neutral alumina or use silica that has been pre-treated with a base like triethylamine (see next entry).[3] |
| Poor separation from a key impurity. | 1. Sub-optimal solvent system. 2. Column overloading. 3. Column was packed improperly. | 1. Re-optimize with TLC. Test alternative solvent systems (e.g., dichloromethane/acetone, toluene/ethyl acetate) to alter the selectivity. Running a shallower, longer gradient on the column can also significantly improve resolution.[5]2. Reduce the sample load. For flash chromatography, the crude material should not exceed 5% of the mass of the silica gel (a 1-2% load is safer for difficult separations).[3]3. Ensure proper packing. A well-packed column should have no air bubbles or cracks. Both dry and slurry packing methods can be effective if done carefully.[9] |
| Product streaks on TLC and elutes as a broad, tailing band. | Strong interaction with acidic silanol groups. This can occur if the molecule has basic properties or is prone to enolization catalyzed by acid. | Add a modifier to the mobile phase. Incorporating a small amount (0.1–1%) of triethylamine (TEA) into your eluent will neutralize the acidic sites on the silica gel, dramatically improving peak shape for basic or sensitive compounds.[3] |
| Low yield of pure compound after chromatography. | 1. Compound decomposition on the column. 2. Product co-eluted with an impurity. 3. Material is too volatile. | 1. Assess stability. (See FAQ #4). If unstable, use a deactivated stationary phase. Minimize the time the compound spends on the column by using a slightly more polar solvent system to elute it faster (while maintaining separation).2. Analyze mixed fractions. Check the TLCs of all fractions carefully. It may be necessary to re-column the mixed fractions under different conditions.3. Use care during solvent removal. When using a rotary evaporator, avoid excessive heat or high vacuum. It is often better to remove the final traces of solvent under a gentle stream of nitrogen. |
Visualized Workflow for Column Chromatography
Caption: Workflow for purification of this compound.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol assumes a purification of ~500 mg of crude material. Adjust silica and solvent volumes accordingly for different scales.
1. Preparation and TLC Analysis a. Prepare several TLC developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1). b. Dissolve a small amount of the crude mixture in dichloromethane or ethyl acetate. c. Using a capillary spotter, apply a small spot of the solution to the baseline of each TLC plate. d. Develop the plates. After elution, visualize the spots using a potassium permanganate stain. e. Identify the solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[4] This will be your starting mobile phase.
2. Column Packing (Slurry Method) a. Select a glass column of appropriate size (e.g., 2-3 cm diameter). Secure it vertically to a stand. b. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand. c. In a beaker, prepare a slurry of ~25 g of silica gel in your least polar solvent (hexanes).[9] d. Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing. e. Open the stopcock and drain the solvent until the level is just above the top of the silica bed. Do not let the column run dry.
3. Sample Loading (Dry Loading Method) a. Dissolve the 500 mg of crude material in a minimal amount of a low-boiling solvent like dichloromethane. b. Add ~1-2 g of silica gel to this solution and concentrate to a dry, free-flowing powder using a rotary evaporator.[1] c. Carefully add this powder to the top of the packed column bed. d. Gently add a ~1 cm layer of sand on top of the sample layer to prevent disturbance during solvent addition.[10]
4. Elution and Fraction Collection a. Carefully fill the column with the mobile phase identified in Step 1. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~5 cm/minute descent of the solvent front).[1] c. Begin collecting fractions (e.g., 10-15 mL per test tube) immediately. d. If a simple isocratic elution does not provide adequate separation, switch to a gradient elution by gradually increasing the proportion of ethyl acetate in the mobile phase.[2]
5. Analysis of Fractions a. Spot every few fractions onto a TLC plate. b. Elute the TLC plate in a slightly more polar solvent system than your column eluent to ensure spots are well-separated and move off the baseline. c. Visualize the spots. Identify the fractions containing only your pure product. d. Combine the pure fractions into a clean, pre-weighed round-bottom flask.
6. Isolation a. Remove the solvent from the combined fractions using a rotary evaporator. Use a cool water bath to prevent loss of your potentially volatile product. b. Place the flask under high vacuum for a short period to remove residual solvent. c. Determine the mass and yield of the purified this compound and confirm its purity by NMR or other analytical techniques.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one. BenchChem.
- BenchChem Technical Support Team. (2025). Stability of "Dihydro-2H-pyran-3(4H)-one" under basic conditions. BenchChem.
- BenchChem Technical Support Team. (2025). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. BenchChem.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Industry News.
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
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Dealing with impurities in Dihydro-2H-thiopyran-3(4H)-one synthesis
Welcome to the technical support center for the synthesis of Dihydro-2H-thiopyran-3(4H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic ketone in their synthetic endeavors. As a key building block in the development of novel therapeutics, ensuring the purity and yield of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
Introduction to Synthetic Challenges
The synthesis of this compound, while conceptually straightforward, is often plagued by the formation of stubborn impurities that can complicate purification and compromise the quality of the final product. The primary synthetic routes typically involve a thio-Michael addition followed by an intramolecular cyclization. The nucleophilic nature of the sulfur atom and the reactivity of the intermediates can give rise to a host of side products. This guide will equip you with the knowledge to anticipate, identify, and mitigate these impurities, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The advice provided is grounded in established principles of organic chemistry and practical laboratory experience.
FAQ 1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting materials. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a common hurdle and can often be traced back to several factors related to the thio-Michael addition and subsequent cyclization.
-
Causality of the Issue: The initial thio-Michael addition is a reversible process.[1][2] If the equilibrium is unfavorable, the reaction will not proceed to completion. Furthermore, the intramolecular cyclization often requires specific conditions to be efficient. Insufficient activation of the electrophile or a non-optimal pH can lead to a stalled reaction.
-
Troubleshooting Steps:
-
Catalyst Choice and Concentration: The choice of base is critical in promoting the thio-Michael addition. A base that is too weak may not generate a sufficient concentration of the thiolate nucleophile. Conversely, a base that is too strong can lead to undesired side reactions. For intramolecular cyclizations, a catalytic amount of a non-nucleophilic base is often preferred. Consider screening bases such as triethylamine, DBU, or a solid-supported base to find the optimal conditions for your specific substrate.[3]
-
Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also favor the retro-Michael addition. It is crucial to find a balance. Monitoring the reaction by TLC or LC-MS at various time points and temperatures will help determine the optimal conditions.
-
Solvent Polarity: Polar aprotic solvents such as DMF or DMSO can stabilize the charged intermediates in the thio-Michael addition, thereby accelerating the reaction.[2] However, solvent choice can also impact the solubility of reactants and intermediates, so it is an important parameter to optimize.
-
FAQ 2: I am observing a significant byproduct with a higher molecular weight than my desired product, which appears as a viscous oil or an insoluble polymer. What is this impurity and how can I prevent its formation?
Answer:
The formation of high-molecular-weight byproducts is a classic sign of intermolecular side reactions competing with the desired intramolecular cyclization.
-
Causality of the Issue: At high concentrations, the linear intermediate formed after the thio-Michael addition can react with another molecule of the starting material or another intermediate, leading to the formation of dimers, oligomers, and polymers. This is particularly prevalent if the rate of the intermolecular reaction is competitive with the intramolecular cyclization.
-
Troubleshooting Steps:
-
High-Dilution Conditions: The most effective way to favor intramolecular reactions over their intermolecular counterparts is to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the substrate to a large volume of solvent. This maintains a low concentration of the reactive intermediate at any given time, thus minimizing the chances of intermolecular reactions.
-
Controlled Addition of Reagents: A syringe pump can be used to ensure a slow and constant addition rate of the substrate, which is crucial for maintaining high-dilution conditions throughout the reaction.
-
Visualizing the Concept:
Caption: High dilution favors intramolecular cyclization.
-
FAQ 3: My final product is contaminated with impurities that have a similar polarity, making purification by column chromatography difficult. What are these likely impurities and what alternative purification strategies can I employ?
Answer:
Co-eluting impurities are a common challenge. In the synthesis of this compound, these are often structurally related to the product.
-
Causality of the Issue: The most likely culprits are over-oxidation products, such as the corresponding sulfoxide or sulfone. The sulfur atom in the thiopyran ring is susceptible to oxidation, which can occur during the reaction or workup if exposed to air or oxidizing agents.[4] These oxidized byproducts often have similar polarities to the desired ketone, leading to difficult separation by standard chromatography.
-
Troubleshooting & Purification Protocols:
-
Prevention of Oxidation:
-
Degassing Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent aerial oxidation.
-
Antioxidant Addition: The addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to suppress oxidation during the reaction and workup.[5][6]
-
-
Alternative Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. A systematic screen of solvents is recommended to find a system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while the impurities remain in solution.
-
Distillation: For liquid products, fractional distillation under reduced pressure can be effective in separating compounds with different boiling points.[7]
-
Preparative HPLC: If the impurities are still persistent, preparative HPLC with a suitable stationary phase (e.g., C18 for reverse-phase or silica for normal-phase) can provide the necessary resolution for separation.
-
-
Oxidation Impurity Summary Table:
-
| Impurity | Structure | Formation Mechanism | Prevention/Removal |
| This compound S-oxide | C1C(S(=O)CC1)=O | Oxidation of the sulfide | Inert atmosphere, degassed solvents, antioxidants. Purification by preparative HPLC or careful column chromatography. |
| This compound S,S-dioxide | C1C(S(=O)(=O)CC1)=O | Over-oxidation of the sulfide | Same as above. More polar, so may be separable by column chromatography. |
FAQ 4: I am observing the formation of a six-membered ring containing two sulfur atoms. What is this byproduct and how is it formed?
Answer:
The formation of a 1,3-dithiane derivative is a possible side reaction, particularly if the synthesis involves starting materials like 1,3-propanedithiol.
-
Causality of the Issue: If the reaction conditions inadvertently allow for the reaction of 1,3-propanedithiol with a carbonyl source (e.g., an aldehyde impurity or a reactive intermediate), a 1,3-dithiane can be formed.[8][9] This is a stable six-membered ring that can be difficult to separate from the desired product.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that all starting materials are of high purity and free from contaminating aldehydes or ketones.
-
Reaction Stoichiometry and Order of Addition: Carefully control the stoichiometry of the reactants. The order of addition can also be critical. For example, adding the thiol to the Michael acceptor can help to minimize side reactions of the thiol.
-
Workflow for Impurity Identification and Mitigation:
Caption: A logical workflow for troubleshooting impurities.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates and equipment used.
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is based on a thio-Michael addition followed by an intramolecular cyclization.
Materials:
-
3-Mercaptopropionic acid
-
Acrolein (or a suitable equivalent)
-
Triethylamine
-
Toluene, degassed
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add degassed toluene.
-
Thio-Michael Addition: In a separate flask, dissolve 3-mercaptopropionic acid in a small amount of degassed toluene. Cool the solution to 0 °C and slowly add triethylamine. To this solution, add acrolein dropwise, maintaining the temperature at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup of Intermediate: Once the reaction is complete, wash the reaction mixture with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Intramolecular Cyclization: Dissolve the crude intermediate in a large volume of degassed toluene. Add a catalytic amount of a suitable base (e.g., sodium ethoxide). Heat the reaction mixture to reflux and monitor by TLC.
-
Final Workup and Purification: After the cyclization is complete, cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one. BenchChem.
- Jagadeesan, S., & Karpagam, S. (2023). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI.
- Sałat, K. (2020). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Postepy Higieny i Medycyny Doswiadczalnej.
- (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Neuroquantology.
- Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior.
- BenchChem. (2025). Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran. BenchChem.
- (2019).
- (2021). Nitrogen- and sulfur-containing heterocycles as dual anti-oxidant and anti-cancer agents.
- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one.
- Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior.
- Biosynth. (n.d.). This compound-1,1-dioxide. Biosynth.
- Coote, M. L., & Zsom, R. L. (2021).
- Mityuk, A. P., et al. (2012). (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one.
- Chabanenko, M., et al. (2017). one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems.
- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one.
- Chabanenko, M., et al. (2017). This compound-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. RSC Publishing.
- De Zutter, N., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
- Roy, B., et al. (2021). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. Royal Society of Chemistry.
- (2022, February 7). Synthesis Pros, what are your best tips for handling certain functional groups or reactions?. Reddit.
- (1973). 1,3-Dithiane. Organic Syntheses.
- Ghorbani-Vaghei, R., & Veisi, H. (2019). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central.
- (2021).
- (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
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- (2021). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science.
- Shestopalov, A. M., et al. (2019).
- (n.d.). 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum. ChemicalBook.
- Coote, M. L., & Zsom, R. L. (2021).
- (2007). Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Thieme E-Journals.
- Hernandez-Vazquez, E., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH.
- (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
- (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal.
- (2008).
- (n.d.).
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- (n.d.). Propane-1,3-dithiol. Wikipedia.
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- (2013). (PDF) Synthesis of Enantioenriched Sulfoxides.
- (2018). Sulfides, sulfones, and sulfoxides of the furan-2(5H)-one series. synthesis and structure.
- (2022). An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. MDPI.
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Improving yield and purity in the synthesis of Dihydro-2H-thiopyran-3(4H)-one
Welcome to the technical support guide for the synthesis of Dihydro-2H-thiopyran-3(4H)-one, also known as Thian-3-one. This valuable heterocyclic ketone is a key building block in medicinal chemistry and drug development.[1] However, its synthesis can present challenges related to reaction yield and final product purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common experimental hurdles and optimize your synthetic outcomes.
Troubleshooting Guide & FAQs: Navigating Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound. The most common synthetic strategies involve either an intramolecular Dieckmann condensation or a Michael addition followed by cyclization. We will address challenges for both routes.
Route 1: Dieckmann Condensation Pathway
The Dieckmann condensation is a robust method for forming cyclic β-keto esters via the intramolecular cyclization of a suitable diester, such as diethyl 3,3'-thiodipropionate.[2][3] The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the target ketone.
Answer: A low yield in the initial cyclization is one of the most common problems. The root cause often lies with the base, solvent, or reaction conditions. Here’s what to investigate:
-
Base Selection & Stoichiometry: The Dieckmann condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester, initiating the cyclization.[4][5]
-
Expert Insight: Sodium hydride (NaH, 60% dispersion in oil) or sodium ethoxide (NaOEt) are excellent choices.[2] NaH is often preferred as it generates hydrogen gas, driving the reaction forward, whereas NaOEt can participate in reversible transesterification if your starting material is not an ethyl ester. Ensure you use at least one full equivalent of the base, as the resulting β-keto ester is acidic and will be deprotonated by the base, consuming it.
-
-
Anhydrous Conditions are Critical: Water is the enemy of this reaction. Any moisture will quench the strong base and can hydrolyze your starting diester.
-
Protocol Validation: Ensure your solvent (e.g., toluene, THF) is rigorously dried before use.[2] Flame-dry your glassware under vacuum or in an oven and assemble it hot under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Temperature: While the reaction is often run at reflux in toluene, the initial addition of the diester to the base suspension should be done carefully to control any exotherm.
Answer: The formation of a viscous or polymeric byproduct strongly suggests that an intermolecular Claisen condensation is outcompeting your desired intramolecular Dieckmann condensation .
-
Causality: The enolate formed can react with another molecule of the diester (intermolecularly) instead of with the other end of its own chain (intramolecularly).
-
The High Dilution Principle: To favor the intramolecular pathway, the reaction must be performed under high dilution conditions. This reduces the probability of two different molecules finding each other, thereby promoting the desired cyclization.
-
Troubleshooting Step: Instead of adding the base to the diester, add a solution of your diester dropwise over a long period (e.g., 2-4 hours) to a refluxing suspension of the base in a large volume of dry solvent. This keeps the instantaneous concentration of the unreacted diester low, favoring intramolecular cyclization.
-
Logical Workflow for Troubleshooting Low Yield in Dieckmann Condensation
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Route 2: Thia-Michael Addition / Cyclization Pathway
This route involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound.[6] For example, the addition of a thiol to an acrylate, followed by an intramolecular cyclization (e.g., a Dieckmann-like or Claisen condensation) can form the thiopyranone ring.
Answer: The thia-Michael addition is a powerful C-S bond-forming reaction, but its rate can be highly dependent on the nucleophilicity of the sulfur species and the reactivity of the Michael acceptor.[6]
-
Activate the Nucleophile: Thiols are moderately acidic. In the presence of a mild base (e.g., triethylamine, DBU, or even a catalytic amount of a stronger base like NaOMe), they are deprotonated to form the much more nucleophilic thiolate anion.[7] This dramatically accelerates the rate of addition.
-
Choose Your Michael Acceptor: The reactivity of the Michael acceptor is key. Acrylates (e.g., methyl acrylate) are common and effective. α,β-unsaturated ketones and nitriles are also viable acceptors.[7] The more electron-deficient the β-carbon, the faster the reaction will proceed.
-
Solvent Choice: The reaction is typically performed in polar aprotic solvents like THF, or alcoholic solvents like methanol or ethanol, which can help to solvate the intermediates.
Simplified Thia-Michael Addition Mechanism
Caption: Key steps in the base-catalyzed thia-Michael addition reaction.
General Purity & Purification FAQs
Answer: Purifying this compound from reaction side products and starting materials requires selecting the right technique based on the impurities present.
-
Flash Column Chromatography: This is the most versatile and common method.
-
Expert Insight: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The ketone is moderately polar. Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities and gradually increase the polarity (e.g., to 20-30% EtOAc/Hexanes) to elute your product.
-
-
Vacuum Distillation: If your crude product is relatively clean (>80-85%) and the main impurities have very different boiling points, vacuum distillation can be an excellent, scalable purification method.
-
Chemical Extraction (Bisulfite Adduct): For separating the ketone from non-carbonyl impurities, you can use a reversible chemical reaction. Shaking the crude product (dissolved in a solvent like ether) with a saturated aqueous solution of sodium bisulfite will form a solid adduct with the ketone, which can be filtered off.[8] The ketone can then be regenerated by treating the adduct with an acid or base. This method is particularly useful for removing stubborn, similarly-polar non-ketonic impurities.
| Technique | Best For | Advantages | Disadvantages |
| Flash Chromatography | Complex mixtures with close polarities | High resolution, widely applicable | Can be slow, uses large solvent volumes |
| Vacuum Distillation | Thermally stable liquids with different B.P. | Scalable, no solvent waste | Not suitable for thermally sensitive compounds or azeotropes |
| Bisulfite Adduct | Removing non-carbonyl impurities | Highly selective for ketones/aldehydes | Requires additional reaction/workup steps; not all ketones react efficiently |
Table 1: Comparison of Common Purification Techniques.
Validated Experimental Protocols
Protocol 1: Synthesis via Dieckmann Condensation
This protocol details the synthesis of the intermediate, ethyl 4-oxothiane-3-carboxylate, which can then be decarboxylated to yield the final product.[2]
Materials:
-
Diethyl 3,3'-thiodipropionate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Hydrochloric Acid (for workup)
-
Diethyl ether, Saturated NaCl solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Preparation: Under a positive pressure of nitrogen, charge the flask with sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, then carefully suspend the NaH in anhydrous toluene (to achieve a final high dilution concentration of ~0.1 M for the diester).
-
Reaction: Heat the toluene/NaH suspension to reflux. In the dropping funnel, prepare a solution of diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene.
-
Slow Addition: Add the diester solution dropwise to the refluxing NaH suspension over 3-4 hours. A vigorous evolution of hydrogen gas should be observed.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until hydrogen evolution ceases.
-
Workup: Cool the reaction mixture in an ice bath. Carefully quench the excess NaH by the slow, dropwise addition of ethanol, followed by water. Acidify the mixture to pH ~2-3 with cold 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-oxothiane-3-carboxylate, which can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc)
-
TLC plates, developing chamber, and UV lamp/stain for visualization
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by TLC. Test various ratios of EtOAc/Hexanes (e.g., 5%, 10%, 20%, 30%). An ideal system will give your product an Rf value of ~0.25-0.35.
-
Column Packing: Prepare a glass column with a slurry of silica gel in your starting eluent (e.g., 5% EtOAc/Hexanes). Ensure the silica bed is well-packed and free of air bubbles.
-
Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC.
-
Gradient (Optional): If needed, gradually increase the percentage of ethyl acetate in the eluent to increase the mobile phase polarity and elute your product from the column.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
References
- BenchChem. (2025).
- Smolecule. (n.d.). This compound | 19090-03-0.
- BenchChem. (2025).
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis.
- ChemHelp ASAP. (2020). Michael addition example reactions. YouTube.
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Common pitfalls in the handling and storage of Dihydro-2H-thiopyran-3(4H)-one
Welcome to the technical support center for Dihydro-2H-thiopyran-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common pitfalls associated with the handling and storage of this versatile synthetic building block. Here, we will address specific issues you may encounter during your experiments in a comprehensive question-and-answer format.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions about the stability, storage, and handling of this compound.
Q1: What are the primary factors that can compromise the stability of this compound?
A1: The stability of this compound is primarily influenced by its susceptibility to oxidation at the sulfur atom and the reactivity of the ketone functional group. The thioether linkage can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone, especially in the presence of atmospheric oxygen or other oxidizing agents.[1][2] Additionally, the acidic α-protons adjacent to the ketone can participate in base-catalyzed reactions, such as self-aldol condensation.[3]
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). For short-term storage (1-2 weeks), a temperature of 2-8°C is recommended. For extended periods, storage at -20°C is advisable.[4] The use of an inert atmosphere is crucial to minimize the risk of oxidation of the thioether.
Q3: What materials are incompatible with this compound?
A3: this compound should be kept away from strong oxidizing agents (e.g., hydrogen peroxide, peroxy acids), strong bases (e.g., sodium hydride, lithium diisopropylamide), and strong acids.[4][5] Contact with these substances can trigger rapid degradation, polymerization, or other unwanted side reactions.
Q4: What are the essential personal protective equipment (PPE) requirements when handling this compound?
A4: When handling this compound, standard laboratory PPE is required. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] All handling of the neat compound or its concentrated solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of any volatile impurities or degradation products.
II. Troubleshooting Guide
This section addresses specific problems that users might encounter during their experiments with this compound and provides actionable solutions.
Issue 1: I've noticed a gradual yellowing of my this compound sample over time. What could be the cause?
Possible Cause: The yellowing of the compound is a common indicator of degradation. This can be due to slow oxidation of the thioether to a sulfoxide or sulfone, or the formation of oligomeric byproducts from self-aldol condensation.[1][3] Exposure to air and light can accelerate these processes.
Troubleshooting Steps:
-
Assess Purity: Before use, it is advisable to check the purity of the aged reagent. This can be done using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Purification: If minor impurities are detected, purification by vacuum distillation or column chromatography may be possible.[7]
-
Preventative Measures: For future storage, ensure the compound is stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial at the recommended low temperature.[4]
Issue 2: My reaction yields are inconsistent when using this compound from a previously opened bottle.
Possible Cause: Inconsistent reaction yields are often a result of using a reagent of variable purity. Partial degradation of this compound upon storage can lead to a lower effective concentration of the starting material and the introduction of impurities that may interfere with your reaction.
Troubleshooting Steps:
-
Quantify Purity: Use a quantitative analytical method, such as qNMR or GC with an internal standard, to determine the exact purity of your starting material.
-
Use a Fresh Sample: Whenever possible, use a freshly opened bottle or a recently purified batch of the compound for sensitive reactions.
-
Aliquot the Reagent: To prevent degradation of the bulk material from repeated openings, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere upon receiving a new bottle.
Issue 3: I am observing unexpected byproducts in my reaction, particularly when using basic conditions.
Possible Cause: The presence of acidic protons on the carbons alpha to the carbonyl group makes this compound susceptible to base-catalyzed self-aldol condensation.[3] This can lead to the formation of dimers or oligomers, which will appear as unexpected higher molecular weight byproducts in your analysis.
Troubleshooting Steps:
-
Use a Weaker Base: If your reaction conditions permit, switch to a milder, non-nucleophilic base.
-
Lower the Temperature: Running the reaction at a lower temperature can often suppress the rate of the aldol side reaction.
-
Control Stoichiometry: Use the base in stoichiometric amounts rather than in large excess.
-
Slow Addition: The slow, dropwise addition of the base to the reaction mixture can help to keep its instantaneous concentration low, thereby minimizing side reactions.
III. Visualization of Common Pitfalls
To further clarify the potential issues with this compound, the following diagrams illustrate the primary degradation pathways.
Caption: Primary degradation pathways of this compound.
The following workflow provides a systematic approach to troubleshooting common issues encountered when using this compound.
Caption: A workflow for troubleshooting experiments with this compound.
IV. References
-
Je, J., et al. (2017). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central. [Link]
-
Naskar, S., et al. (2021). Overview of the reactions of α‐ketothioesters. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]
-
Wang, Y., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]
-
Loba Chemie. (2016). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. [Link]
-
Yuan, C., et al. (2023). A New Approach to the S–H Insertion Reaction of α-Keto Esters and Thiols. Thieme Connect. [Link]
-
Wang, H., et al. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PubMed Central. [Link]
-
Zhang, S., et al. (2019). Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. PubMed Central. [Link]
-
Georgia State University. (2025). PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis". [Link]
-
Chasse, T. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. [Link]
-
Ichikawa, M., et al. (2006). Changes in organosulfur compounds in garlic cloves during storage. PubMed. [Link]
-
Beato, V. M., et al. (2012). Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic. PubMed. [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]
-
PubMed. (2005). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. [Link]
-
Lee, S., et al. (2023). Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. MDPI. [Link]
-
Simons, S. S., Jr., Pons, M., & Johnson, D. F. (1980). .alpha.-Keto mesylate: a reactive, thiol-specific functional group. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2006). Changes in Organosulfur Compounds in Garlic Cloves during Storage. [Link]
-
ResearchGate. (2009). Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]
-
Reddit. (2013). Handling thiols in the lab. [Link]
-
PubChem. (n.d.). This compound-1,1-dioxide. [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. [Link]
-
ResearchGate. (2009). Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]
-
Restek. (n.d.). Bulletin #792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them. [Link]
-
Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. PubMed. [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]
Sources
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of Dihydro-2H-thiopyran-3(4H)-one under different reaction conditions
Welcome to the technical support center for Dihydro-2H-thiopyran-3(4H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may arise under various reaction conditions.
Section 1: Stability Under Basic Conditions
The presence of a ketone functional group introduces reactivity in the generally stable tetrahydrothiopyran ring, particularly due to the acidic α-protons at the C-2 and C-4 positions. Abstraction of these protons by a base can initiate several base-catalyzed reactions, especially with the use of strong bases or at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under basic conditions?
A1: The most significant degradation pathway in the presence of a base is a self-aldol condensation reaction. This occurs when an enolate, formed by the deprotonation at the C-2 or C-4 position, acts as a nucleophile and attacks the carbonyl carbon of another molecule of this compound. Subsequent dehydration of the aldol adduct can lead to the formation of α,β-unsaturated ketone dimers.[1]
Q2: I am observing unexpected peaks in my HPLC analysis during a reaction in a basic medium. What could be the cause?
A2: The appearance of new, unexpected peaks in your HPLC chromatogram, or new spots on a TLC plate, strongly suggests that the compound is undergoing a base-catalyzed self-aldol condensation.[1]
Troubleshooting Guide: Basic Conditions
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired product and formation of higher molecular weight impurities. | Self-aldol condensation of the starting material or product. | 1. Lower the reaction temperature: Aldol reactions are often temperature-dependent. Reducing the temperature may slow down or prevent this side reaction. 2. Use a weaker base: Switch from a strong base (e.g., NaOH, LDA) to a milder base (e.g., NaHCO₃, Et₃N) to decrease the concentration of the reactive enolate intermediate.[1] 3. Employ a buffered basic solution: This will help maintain a constant and milder pH throughout the reaction. 4. Consider an alternative synthetic route: If possible, explore a synthetic pathway that avoids strongly basic conditions. |
| Disappearance of starting material without the formation of the expected product. | Base-catalyzed ring-opening or other decomposition pathways. | 1. Carefully control stoichiometry: Ensure the precise addition of the base to avoid excess. 2. Monitor the reaction closely: Use techniques like TLC or in-situ IR to track the consumption of starting material and the formation of intermediates. |
Experimental Protocol: Monitoring Stability in Basic Solutions
This protocol outlines a general procedure to assess the stability of this compound in a basic solution using HPLC.
Materials:
-
This compound
-
Selected base (e.g., NaOH, Na₂CO₃)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare the basic solutions at the desired concentrations (e.g., 0.1 M NaOH, 0.5 M Na₂CO₃).
-
Initiate the stability study: In separate vials, spike a small volume of the stock solution into the basic solutions to achieve a final concentration of 100 µg/mL.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 50°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by neutralizing the aliquot with a small amount of dilute acid (e.g., 0.1 M HCl).[1]
-
Dilute the neutralized aliquot with the HPLC mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by HPLC to monitor the decrease in the parent compound's peak area and the emergence of any degradation product peaks.
Section 2: Stability Under Acidic Conditions
The thioether linkage in the this compound ring is susceptible to cleavage under acidic conditions, a process that is often accelerated by heat.
Frequently Asked Questions (FAQs)
Q1: What happens to this compound in the presence of a strong acid?
A1: In strongly acidic media, the sulfur atom in the thiopyran ring can be protonated. This makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This can lead to ring-opening reactions. While the analogous oxygen-containing compound, Dihydro-2H-pyran-3(4H)-one, is known to undergo acid-catalyzed hydrolysis to form a linear hydroxy-aldehyde, the thioether linkage is generally more stable. However, under harsh acidic conditions, degradation can still occur.
Q2: What are the likely degradation products in an acidic medium?
A2: The primary degradation pathway would likely involve the cleavage of the C-S bond, which could lead to various ring-opened products. The exact nature of these products will depend on the specific reaction conditions, such as the strength of the acid and the temperature.
Troubleshooting Guide: Acidic Conditions
| Symptom | Potential Cause | Suggested Solution |
| Rapid disappearance of starting material with the formation of multiple unidentified products. | Acid-catalyzed degradation of the thiopyran ring. | 1. Verify the pH: Immediately check the pH of your solution to ensure it is within the desired range. 2. Select a milder acid or buffer: Consider using a weaker acid or a buffer system (e.g., acetate buffer at pH 4-5) to minimize degradation. 3. Control the temperature: Perform the reaction at a lower temperature to reduce the rate of decomposition. 4. Conduct a time-course study: Take aliquots at shorter intervals to better understand the degradation kinetics. |
| Formation of a tar-like or polymeric substance. | Acid-catalyzed polymerization or condensation reactions. | 1. Use a protecting group strategy: If the desired reaction does not involve the thiopyran ring, consider protecting the sulfur atom. 2. Optimize reaction time: Avoid prolonged exposure to acidic conditions. Monitor the reaction closely and quench it as soon as the desired transformation is complete. |
Visualization of Potential Acid-Catalyzed Degradation
Caption: Proposed pathway for acid-catalyzed degradation.
Section 3: Stability Under Oxidative and Reductive Conditions
The sulfur atom and the ketone group in this compound are both susceptible to oxidation and reduction, leading to a variety of possible products.
Frequently Asked Questions (FAQs)
Q1: What are the expected products when this compound is subjected to oxidation?
A1: Oxidation of this compound can lead to the formation of the corresponding sulfoxide or sulfone.[2] The specific product obtained depends on the strength of the oxidizing agent used. For example, hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for these transformations.[2][3]
Q2: Can the ketone group in this compound be selectively reduced?
A2: Yes, the ketone can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][3] The choice of reducing agent may influence the stereoselectivity of the reaction.
Troubleshooting Guide: Oxidative and Reductive Conditions
| Symptom | Potential Cause | Suggested Solution |
| Oxidation: Formation of a mixture of sulfoxide and sulfone. | Over-oxidation of the sulfur atom. | 1. Use a milder oxidizing agent: Consider reagents like sodium periodate for a more controlled oxidation to the sulfoxide. 2. Control stoichiometry and temperature: Carefully control the amount of oxidizing agent and perform the reaction at a lower temperature. |
| Oxidation: Degradation of the starting material. | Harsh oxidation conditions leading to ring cleavage. | 1. Choose a selective oxidant: Reagents like TEMPO in the presence of a co-oxidant can be milder. 2. Buffer the reaction mixture: If the reaction generates acidic byproducts, buffering can prevent acid-catalyzed degradation. |
| Reduction: Incomplete reduction of the ketone. | Insufficient reducing agent or deactivation of the reagent. | 1. Ensure anhydrous conditions: LiAlH₄ is particularly sensitive to moisture.[4] Use dry solvents and glassware. 2. Increase the equivalents of reducing agent: A slight excess of the reducing agent may be necessary to drive the reaction to completion. |
| Reduction: Reduction of other functional groups in the molecule. | Use of a non-selective reducing agent. | 1. Select a milder reducing agent: For example, if you have an ester in your molecule that you want to preserve, NaBH₄ is a better choice than LiAlH₄ for reducing the ketone. |
Experimental Workflow: Oxidation to Sulfone
Caption: General workflow for oxidation to the sulfone.[3]
Section 4: Thermal Stability
The thermal stability of this compound is an important consideration, especially during purification by distillation or in high-temperature reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound thermally stable?
A1: Thioethers are generally considered to be thermally stable.[5] However, the presence of the ketone functionality and acidic or basic impurities can lower the decomposition temperature. It is advisable to purify the compound by vacuum distillation to minimize thermal stress.
Troubleshooting Guide: Thermal Stress
| Symptom | Potential Cause | Suggested Solution |
| Discoloration or decomposition during distillation. | Thermal degradation. | 1. Use vacuum distillation: Lowering the pressure will reduce the boiling point and minimize thermal decomposition. 2. Ensure purity before distillation: Remove any acidic or basic impurities that could catalyze decomposition at high temperatures. |
| Low recovery after a high-temperature reaction. | Thermal decomposition during the reaction. | 1. Lower the reaction temperature: If possible, explore alternative catalysts or conditions that allow the reaction to proceed at a lower temperature. 2. Minimize reaction time: Avoid prolonged heating. |
References
- Taylor & Francis Online. Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior.
- ResearchGate. (a) Thermal stability of thioether linkage under PCR-like conditions...
Sources
Technical Support Center: Analytical Methods for Monitoring Dihydro-2H-thiopyran-3(4H)-one Reactions
Welcome to the comprehensive technical support guide for monitoring reactions involving Dihydro-2H-thiopyran-3(4H)-one. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the analytical challenges encountered during synthesis and process development.
Introduction: The Importance of Robust Analytical Monitoring
This compound and its derivatives are significant scaffolds in medicinal chemistry. Effective monitoring of their synthesis is crucial for optimizing reaction yields, ensuring product purity, and understanding reaction kinetics. This guide provides practical, field-tested advice on utilizing common analytical techniques to achieve these goals.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?
The primary methods for monitoring these reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.[1] The selection of a specific technique depends on factors such as the volatility and thermal stability of the reactants and products, the complexity of the reaction mixture, and the type of information required (qualitative vs. quantitative).
Q2: How can I monitor my reaction in real-time to understand its kinetics?
For real-time analysis, in-situ monitoring techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide continuous data on the consumption of reactants and formation of products. For offline analysis, rapid sampling at timed intervals followed by immediate analysis, typically by Ultra-High-Performance Liquid Chromatography (UHPLC), is a common and effective strategy. Benchtop NMR spectrometers also offer a practical way to monitor reactions online, providing both structural and quantitative data.[2]
Q3: What is the best starting point for developing an HPLC method for my reaction mixture?
For compounds like this compound, a reverse-phase HPLC method is a versatile starting point.[1] A C18 column is a standard choice for initial method development. Depending on the polarity of your specific starting materials and byproducts, you may need to explore other stationary phases, such as C8 or phenyl-hexyl, to achieve optimal separation.
Troubleshooting Guides by Analytical Technique
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative tool for assessing reaction progress and purity. However, challenges can arise.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for monitoring a reaction using HPLC.
Common HPLC Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase, or column overload. | Decrease the injection volume.[3] If tailing persists, consider using a column with a different stationary phase or adding a modifier to the mobile phase (e.g., a small amount of acid or base). |
| Poor Resolution | Inadequate separation between the peaks of interest. | Optimize the mobile phase composition and gradient.[3] A change in the organic modifier (e.g., from acetonitrile to methanol) or a different column chemistry can also improve resolution. |
| Ghost Peaks | Contamination in the system or carryover from a previous injection. | Run a blank injection of the mobile phase to identify the source of contamination. Flush the system with a strong solvent. |
| Retention Time Drift | Fluctuations in column temperature, mobile phase composition, or flow rate.[4] | Use a column oven to maintain a constant temperature.[3] Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles.[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable sulfur-containing compounds.
Experimental Workflow for GC-MS Analysis
Caption: A standard workflow for GC-MS analysis of a reaction mixture.
Common GC-MS Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution |
| Analyte Degradation | The compound is not thermally stable at the injector temperature. | Consider derivatization to a more stable analogue. If possible, lower the injector temperature. |
| Co-elution with Interferences | Polycyclic aromatic hydrocarbons (PAHs) can interfere with the analysis of polycyclic aromatic sulfur heterocycles (PASHs).[5][6] | A preliminary liquid chromatographic separation to isolate the PASH fraction is recommended for reliable determination.[5][6] |
| Low Sensitivity | The concentration of the analyte is below the detection limit of the instrument in full scan mode. | For trace-level analysis, a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD), can be used in parallel with the MS to locate sulfur-containing peaks.[7] |
| Inaccurate Quantification | Response factors for different sulfur compounds can vary significantly in mass spectrometry.[8] | For accurate quantification, it is crucial to use pure reference materials for calibration.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis (qNMR) to determine reaction conversion and yield.
Logical Flow for NMR Reaction Monitoring
Caption: A logical progression for using NMR to monitor reaction kinetics.
Common NMR Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution |
| Signal Overlap | ¹H NMR spectra can suffer from severe peak overlap, making integration difficult.[9] | Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.[10] Advanced data processing methods can also help deconvolve overlapping peaks.[9] |
| Inaccurate Quantification | Differences in spin-lattice relaxation times (T1) between the signals of the analyte and the internal standard. | Ensure a sufficient relaxation delay (D1) is used during acquisition (typically 5 times the longest T1) to allow for complete relaxation of all nuclei. |
| Spectral Distortions | Changes in the reaction mixture can lead to magnetic field inhomogeneity, causing distorted lineshapes.[9] | Advanced processing software can correct for these distortions.[9] If monitoring in real-time, consider using a flow-NMR setup to minimize these effects.[11] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for monitoring the disappearance of starting material and the appearance of product by tracking key functional group vibrations.
Common IR Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution |
| Overlapping Peaks | Starting materials and products may have similar functional groups, leading to overlapping IR bands. | Focus on a unique, well-resolved peak for either the reactant or the product. For the formation of this compound, the appearance of the carbonyl (C=O) stretch is a key diagnostic peak. |
| Baseline Drift | Changes in the sample matrix or temperature during the reaction. | Ensure good thermal contact if using a heated stage. For in-situ monitoring, a stable background spectrum is crucial. |
| Inconsistent Signal Intensity | For ATR-FTIR, poor or inconsistent contact between the probe and the reaction mixture. | Ensure the ATR probe is fully and consistently immersed in the reaction mixture. |
References
- Energy & Fuels. Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. ACS Publications.
- ResearchGate. Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Request PDF.
- Energy & Fuels. Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. ACS Publications.
- SCION Instruments. HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC.
- PMC. NMR Reaction Monitoring Robust to Spectral Distortions. NIH.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- ResearchGate. Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Request PDF.
- Magritek. Reaction Monitoring.
- OI Analytical. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
- IJSDR. Troubleshooting in HPLC: A Review.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Mestrelab Research. Reaction Monitoring by NMR.
- Analytical Methods (RSC Publishing). NMR reaction monitoring during the development of an active pharmaceutical ingredient.
- ResearchGate. (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one.
- ResearchGate. Synthesis of dihydro-2H-pyran-3(4H)-one.
- ResearchGate. This compound-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems.
- PubChem. This compound-1,1-dioxide.
- Organic & Biomolecular Chemistry (RSC Publishing). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies.
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Validation & Comparative
A Comparative Guide to Dihydro-2H-thiopyran-3(4H)-one and Its Analogs for Drug Discovery Professionals
The dihydro-2H-thiopyran-3(4H)-one scaffold is a compelling starting point in medicinal chemistry, offering a versatile and synthetically accessible framework for the development of novel therapeutic agents. Its inherent structural features, including the reactive ketone functionality and the biocompatible thiopyran ring, have led to the exploration of a wide array of analogs with diverse biological activities. This guide provides a comparative analysis of this compound and its key analogs, focusing on their synthesis, chemical properties, and performance in relevant biological assays, thereby offering a valuable resource for researchers and professionals in drug development.
The this compound Core: Synthesis and Properties
This compound, also known as tetrahydrothiopyran-3-one, is a saturated heterocyclic ketone. Its synthesis is achievable through various routes, with one practical approach commencing from the readily available α-ketoglutaric acid. This multi-step synthesis involves ketalization, reduction, mesylation, intramolecular cyclization, and final hydrolysis to yield the target compound.[1] Another common synthetic strategy involves the oxidation of 3-hydroxytetrahydropyran using methods such as TEMPO-mediated oxidation, Swern oxidation, or pyridinium chlorochromate (PCC) oxidation.[2]
The thiopyran ring imparts specific physicochemical properties that are advantageous in drug design. Compared to its oxygen analog, dihydro-2H-pyran-3(4H)-one, the sulfur atom in the thiopyran ring is larger and more polarizable, influencing the molecule's conformation and electronic distribution. This can lead to altered binding affinities and selectivities for biological targets.
Comparative Analysis of Key Analogs
The this compound scaffold has been modified in several key positions to explore structure-activity relationships (SAR). This section compares the performance of prominent analogs.
This compound-1,1-dioxide: A Key Oxidation Product
Synthesis and Properties: The oxidation of the sulfur atom in this compound to the corresponding sulfone, this compound-1,1-dioxide, significantly alters its electronic and steric properties. A practical, multigram-scale synthesis involves the oxidation of the parent ketone with hydrogen peroxide in a mixture of acetic acid and acetic anhydride.[3] The resulting sulfone is a versatile building block for the synthesis of various heterocyclic systems.[4][5]
Biological Activity: The introduction of the sulfone group can enhance the biological activity of the parent compound. For instance, this compound-1,1-dioxide has been utilized in the synthesis of novel triazole-based bicyclic ring systems with potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties, predicted through in silico screening to be potent inhibitors of cystinyl aminopeptidase.[4]
Aryl-Substituted Thiopyranones: Exploring Anticancer and Antimicrobial Potential
The introduction of aryl substituents at various positions of the thiopyranone ring has been a fruitful strategy for generating analogs with potent biological activities.
Synthesis: Aryl-substituted thiopyranones can be synthesized through various methods, including the hetero-Diels-Alder reaction. For example, a series of novel thiopyrano[2,3-d]thiazoles with a norbornane moiety have been synthesized via a stereoselective hetero-Diels-Alder reaction of 5-ylidene-4-thioxo-2-thiazolidone derivatives with norbornene.[6]
Anticancer Activity: Several studies have highlighted the anticancer potential of aryl-substituted thiopyranones. For instance, novel thiopyrano[2,3-d]thiazoles incorporating a pyrazole moiety have demonstrated significant anticancer activity against human cancer cell lines such as MCF7 (breast) and HEPG2 (liver).[7] Similarly, thiopyrano[2,3-d]thiazole derivatives synthesized from cinnamic acid amides have shown moderate antitumor activity in the National Cancer Institute's 60 cancer cell line assay.[8]
Antimicrobial Activity: The thiopyranone scaffold has also been explored for its antimicrobial properties. For example, a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][3]thiazin-4-ones, which are structurally related to thiopyranones, have been synthesized and screened for their activity against the kinetoplastid parasite Trypanosoma brucei.[9]
Performance Data: A Comparative Overview
To provide a clear comparison of the performance of this compound and its analogs, the following tables summarize key experimental data from various studies.
| Compound/Analog Class | Biological Activity | Key Findings | Reference |
| This compound-1,1-dioxide | Anti-inflammatory, Antiarthritic (in silico) | Predicted potent inhibitor of cystinyl aminopeptidase. | [4] |
| Thiopyrano[2,3-d]thiazoles (with norbornane) | Anticancer | Significant and selective cytotoxicity against various human tumor cell lines. | [6] |
| Thiopyrano[2,3-d]thiazoles (with pyrazole) | Anticancer | Active against MCF7 and HEPG2 cancer cell lines. | [7] |
| Thiopyrano[2,3-d]thiazoles (from cinnamic acid amides) | Anticancer | Moderate antitumor activity in NCI-60 cell line screen. | [8] |
| 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][3]thiazin-4-ones | Antikinetoplastid | Activity against Trypanosoma brucei. | [9] |
Experimental Protocols
For researchers looking to work with these compounds, this section provides detailed, step-by-step methodologies for key synthesis and biological evaluation experiments.
Synthesis of this compound-1,1-dioxide[3]
-
Oxidation: To a solution of this compound in a mixture of acetic acid and acetic anhydride, add a 30% aqueous solution of hydrogen peroxide dropwise while maintaining the temperature below 30°C.
-
Stirring: Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF7, HEPG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Synthetic Relationship of this compound and its Dioxide Analog
Caption: Oxidation of the parent thiopyranone to its dioxide analog.
General Workflow for Biological Evaluation
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.dsau.dp.ua [dspace.dsau.dp.ua]
- 4. researchgate.net [researchgate.net]
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- 6. Anticancer thiopyrano[2,3-d][1,3]thiazol-2-ones with norbornane moiety. Synthesis, cytotoxicity, physico-chemical properties, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of some new thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Spectroscopic Comparison of Dihydro-2H-thiopyran-3(4H)-one with Other Cyclic Ketones: An In-Depth Technical Guide
This guide provides a comprehensive spectroscopic analysis of Dihydro-2H-thiopyran-3(4H)-one, a sulfur-containing heterocyclic ketone of interest in synthetic and medicinal chemistry. Through a detailed comparison with its oxygen-containing analog, Tetrahydro-4H-pyran-4-one, and the common carbocyclic ketones, Cyclohexanone and Cyclopentanone, we will explore the structural nuances revealed by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both objective experimental data and expert insights into the interpretation of these spectra.
Introduction: The Influence of Heteroatoms and Ring Structure on Spectroscopic Properties
The replacement of a methylene group in a carbocyclic ring with a heteroatom, such as sulfur or oxygen, profoundly influences the molecule's electronic distribution, bond vibrations, and fragmentation patterns under ionization. This compound, with its thioether linkage, presents a unique spectroscopic profile compared to its all-carbon or oxygen-containing counterparts. Understanding these differences is paramount for unambiguous compound identification, reaction monitoring, and the rational design of new chemical entities. This guide will systematically dissect these differences, providing a clear causal link between molecular structure and spectral output.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the selected comparative cyclic ketones. This side-by-side comparison is designed to highlight the distinct spectral features that aid in their differentiation.
Table 1: Infrared (IR) Spectroscopy Data Comparison
| Compound | Carbonyl (C=O) Stretching Frequency (cm⁻¹) | Key Differentiating Vibrations (cm⁻¹) |
| This compound | ~1710 | ~650 (C-S-C stretch) |
| Tetrahydro-4H-pyran-4-one | ~1720 | ~1140 (C-O-C stretch) |
| Cyclohexanone | ~1715 | N/A |
| Cyclopentanone | ~1740 | N/A |
Table 2: ¹H NMR Spectroscopic Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | ~2.9 (t, 4H, H-2, H-6), ~2.8 (t, 4H, H-3, H-5) |
| Tetrahydro-4H-pyran-4-one | ~3.8 (t, 4H, H-2, H-6), ~2.4 (t, 4H, H-3, H-5)[1] |
| Cyclohexanone | ~2.3 (m, 4H, α-CH₂), ~1.8 (m, 4H, β-CH₂), ~1.7 (m, 2H, γ-CH₂) |
| Cyclopentanone | ~2.0-2.3 (m, 8H) |
Table 3: ¹³C NMR Spectroscopic Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | ~210 (C=O), ~44 (C-3, C-5), ~30 (C-2, C-6)[1] |
| Tetrahydro-4H-pyran-4-one | ~207 (C=O), ~67 (C-2, C-6), ~41 (C-3, C-5)[1] |
| Cyclohexanone | ~212 (C=O), ~42 (α-C), ~27 (β-C), ~25 (γ-C) |
| Cyclopentanone | ~220 (C=O), ~38 (α-C), ~23 (β-C) |
Table 4: Mass Spectrometry (Electron Ionization) Data Comparison
| Compound | Molecular Ion (M⁺•) m/z | Key Fragment Ions (m/z) |
| This compound | 116 | 87, 60, 45 |
| Tetrahydro-4H-pyran-4-one | 100 | 71, 55, 43 |
| Cyclohexanone | 98 | 83, 70, 55, 42 |
| Cyclopentanone | 84 | 56, 55, 42 |
Spectroscopic Interpretation and Comparative Analysis
The data presented above reveals distinct trends that can be rationalized by considering the underlying molecular properties of each ketone.
Infrared (IR) Spectroscopy: A Tale of Two Bonds
The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[2][3] The position of this band is sensitive to the electronic environment and ring strain.
-
Influence of the Heteroatom: In this compound, the C=O stretch appears at a slightly lower frequency (~1710 cm⁻¹) compared to its oxygen analog, Tetrahydro-4H-pyran-4-one (~1720 cm⁻¹).[1] This can be attributed to the lower electronegativity of sulfur compared to oxygen, which results in a less polarized C=O bond and a slightly weaker bond force constant.
-
Effect of Ring Strain: Cyclopentanone exhibits the highest C=O stretching frequency (~1740 cm⁻¹) among the compared compounds. This is a classic example of the effect of ring strain; the smaller bond angles in the five-membered ring lead to an increase in the s-character of the C-C bonds of the carbonyl group, which in turn strengthens the C=O bond.
-
Diagnostic Vibrations: Beyond the carbonyl stretch, the presence of the heteroatom provides a diagnostic handle. The C-S-C stretching vibration in this compound is typically observed around 650 cm⁻¹, while the C-O-C stretch in Tetrahydro-4H-pyran-4-one appears around 1140 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the connectivity and electronic environment of the atoms within a molecule.
-
¹H NMR - The Deshielding Effect of the Heteroatom: A striking difference is observed in the chemical shifts of the protons adjacent to the heteroatom (H-2 and H-6). In Tetrahydro-4H-pyran-4-one, these protons are significantly deshielded (~3.8 ppm) due to the high electronegativity of the neighboring oxygen atom.[1] In contrast, the corresponding protons in this compound resonate at a much higher field (~2.9 ppm), reflecting the lower electronegativity of sulfur.[1] The protons further away from the heteroatom (H-3 and H-5) show a smaller difference in their chemical shifts.
-
¹³C NMR - Carbonyl and Heteroatom-Adjacent Carbons: The ¹³C NMR spectra also reflect the influence of the heteroatom. The carbonyl carbon (C=O) in this compound is found slightly downfield (~210 ppm) compared to Tetrahydro-4H-pyran-4-one (~207 ppm).[1] More dramatically, the carbons adjacent to the heteroatom (C-2 and C-6) in the pyranone are significantly deshielded (~67 ppm) compared to the thiopyranone (~30 ppm) due to the stronger inductive effect of oxygen.[1] In the carbocyclic ketones, the carbonyl carbon chemical shift is influenced by ring size, with cyclopentanone appearing at a higher frequency (~220 ppm) than cyclohexanone (~212 ppm).
Mass Spectrometry: Unraveling Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its characteristic fragmentation patterns.
-
Molecular Ion Peak: The molecular ion peak (M⁺•) readily confirms the molecular weight of each compound.
-
Influence of the Heteroatom on Fragmentation: The presence of the heteroatom directs the fragmentation pathways. For Tetrahydro-4H-pyran-4-one, common fragments arise from the loss of CO and subsequent rearrangements. In this compound, fragmentation is influenced by the sulfur atom, leading to characteristic sulfur-containing ions.
-
Carbocyclic Ketone Fragmentation: Cyclohexanone and cyclopentanone undergo characteristic α-cleavage and McLafferty rearrangements, leading to well-established fragment ions.[4] For instance, a prominent peak at m/z 55 is often observed for cyclohexanone.[4]
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following sections detail standardized methodologies for the key experiments discussed in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For the analysis of liquid samples such as this compound, the following protocol is standard:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Background Spectrum:
-
Acquire a background spectrum of the clean, empty salt plates. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
-
Sample Spectrum Acquisition:
-
Mount the prepared salt plates in the spectrometer's sample holder.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general procedure for acquiring solution-state ¹H and ¹³C NMR spectra:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the resulting spectra and perform baseline correction.
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals in both spectra.
-
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds:
-
Sample Introduction:
-
Introduce the sample into the ion source, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS). The sample must be thermally stable and volatile.
-
-
Ionization:
-
In the ion source, bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).
-
-
Fragmentation:
-
The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the separated ions and plot their abundance against their m/z value to generate a mass spectrum.
-
Visualized Workflows and Molecular Structures
To further clarify the relationships between the compared molecules and the analytical workflow, the following diagrams are provided.
Caption: Comparative relationships of the cyclic ketones.
Caption: A generalized workflow for the spectroscopic analysis of cyclic ketones.
Conclusion
The spectroscopic comparison of this compound with Tetrahydro-4H-pyran-4-one, Cyclohexanone, and Cyclopentanone provides a clear illustration of how subtle changes in molecular structure—namely the identity of a heteroatom and the size of the ring—manifest in distinct and predictable ways across different analytical techniques. The lower electronegativity of sulfur compared to oxygen leads to characteristic upfield shifts in the NMR spectra of adjacent protons and carbons and a lower carbonyl stretching frequency in the IR spectrum. Ring strain in the five-membered ring of cyclopentanone results in a notable increase in its carbonyl stretching frequency. By understanding these fundamental principles and utilizing the comparative data and protocols presented in this guide, researchers can confidently identify and characterize these and other related cyclic ketones, thereby advancing their research and development endeavors.
References
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- Whitman College. (n.d.). GCMS Section 6.11.
- YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone.
- Chegg.com. (2022, June 14). Solved Study the El-Mass Spectrum of cyclohexanone depicted.
- NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook.
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- University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
- JoVE. (2024, December 5).
- Chemguide. (n.d.).
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).
- Biological Magnetic Resonance Bank. (n.d.).
- ChemicalBook. (n.d.). Cyclohexanone(108-94-1) 13C NMR spectrum.
- NIST. (n.d.). Cyclopentanone. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). Cyclopentanone(120-92-3) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031407).
- PubChem. (n.d.). Tetrahydro-4H-pyran-4-one.
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A Comparative Guide to the Bioactivity of Dihydro-2H-thiopyran-3(4H)-one Derivatives
Introduction: The Privileged Scaffold of Dihydro-2H-thiopyran-3(4H)-one
In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," demonstrate a remarkable ability to bind to multiple biological targets with high affinity.[1] The this compound core is a prominent member of this class. As a sulfur-containing heterocyclic compound, it serves as a versatile and synthetically accessible building block for a diverse array of biologically active molecules.[2][3] Derivatives stemming from this core have shown a broad spectrum of therapeutic potential, including significant anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
This guide provides an in-depth comparative analysis of the bioactivity of various this compound derivatives. We will dissect the structure-activity relationships (SAR) that govern their efficacy, present corroborating experimental data, and provide detailed protocols for key bioactivity screening assays. The objective is to equip researchers, scientists, and drug development professionals with a critical understanding of this scaffold's potential in designing next-generation therapeutic agents.
Comparative Bioactivity Analysis: A Multifaceted Profile
The true potential of the this compound scaffold is revealed through the diverse biological activities of its derivatives. Strategic modifications to the core structure allow for the fine-tuning of its pharmacological profile, leading to potent and selective agents against various diseases.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of the thiopyranone scaffold have demonstrated significant cytotoxic effects across a range of cancer cell lines.[4] The primary mechanisms often involve the disruption of the cell cycle and the induction of apoptosis (programmed cell death).[5][6]
A structure-activity relationship analysis of several 3,4-dihydropyridine-2(1H)-thione derivatives, which share structural similarities, revealed that incorporating a thiophene ring at the C5 position resulted in a compound with promising antiproliferative activity (IC₅₀ = 1.71 ± 0.58 µM) and high selectivity against melanoma A375 cells.[5][6][7] Another study highlighted a derivative, 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, which was highly active against HeLa cancer cell lines with a GI₅₀ of 0.03 µM.[4][8]
Table 1: Comparative in Vitro Cytotoxicity of this compound and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical Cancer) | GI₅₀ | 0.03 | [4][8] |
| 5-(Thiophen-2-yl)-3,4-dihydropyridine-2(1H)-thione (S22) | A375 (Melanoma) | IC₅₀ | 1.71 ± 0.58 | [5][6][7] |
| 4-Benzyl-5-phenyl-3,4-dihydropyridine-2(1H)-thione (S1) | A375 (Melanoma) | IC₅₀ | 4.33 ± 1.00 | [7] |
The mechanism for these compounds often involves targeting fundamental cellular processes like mitosis. Selected derivatives have been shown to inhibit tubulin polymerization, leading to the formation of aberrant mitotic spindles, cell cycle arrest, and ultimately, apoptosis.[5][6]
Caption: Simplified pathway of apoptosis induction by anticancer thiopyranone derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The sulfur atom within the thiopyranone ring is a key feature contributing to the antimicrobial properties of its derivatives.[2] These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]
For instance, a study on novel pyrimidine-2,4-dione hybrids connected with a 2H-thiopyran moiety demonstrated significant antimicrobial potential.[4] The compound 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione was particularly noteworthy, exhibiting a broad spectrum of activity with a low Minimum Inhibitory Concentration (MIC) of 8 µg/mL against one Gram-positive and three Gram-negative bacteria.[4][8] This same compound showed exceptional antifungal activity against Candida albicans, with an MIC of just 0.25 µg/mL.[4][8] This highlights how specific substitutions, in this case, the furan-2-yl groups, can dramatically enhance potency. Furthermore, it has been suggested that the corresponding sulfone or sulfoxide of thioflavone is required for activity against yeasts and molds.[9]
Table 2: Comparative Antimicrobial (MIC) Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive & Gram-negative bacteria | 8 | [4][8] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.25 | [4][8] |
| Thioflavone Sulfoxides/Sulfones | Yeasts and Molds | Active | [9] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Sulfur-containing compounds are known to play a crucial role in regulating inflammatory processes.[10] They can mitigate inflammation by reducing oxidative stress and inhibiting key inflammatory signaling pathways.[10] Derivatives of this compound are being explored for these properties.
The mechanism of action for many anti-inflammatory sulfur compounds involves the suppression of pro-inflammatory mediators. For example, compounds isolated from garlic, such as ajoene and its oxidized sulfonyl derivatives, inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-activated macrophages.[11] They also suppress the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11] This suppression is often achieved by inhibiting the activation of the NF-κB signaling pathway, a central regulator of inflammation.[11] While specific data for this compound derivatives is an active area of research, the known behavior of related sulfur heterocycles suggests a high potential for anti-inflammatory activity through similar mechanisms.[3]
Caption: Inhibition of the NF-κB inflammatory pathway by sulfur-containing heterocycles.
Field-Proven Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating standard controls and clear endpoints. Explaining the causality behind each step is crucial for reproducibility and understanding.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay assesses a compound's ability to inhibit cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps & Rationale:
-
Cell Culture & Seeding:
-
Action: Plate cells (e.g., HeLa, A375) at a density of 5,000-10,000 cells/well in a 96-well plate.
-
Rationale: This density ensures cells are in a logarithmic growth phase during the experiment, providing a robust signal. A 24-hour pre-incubation allows cells to adhere and recover from plating stress.
-
-
Compound Incubation:
-
Action: Treat cells with a range of concentrations of the derivative (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Rationale: A dose-response curve is essential to determine the concentration at which the compound exerts 50% of its maximal inhibitory effect (IC₅₀), a key measure of potency.
-
-
MTT Reagent Addition:
-
Action: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Rationale: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.
-
-
Formazan Solubilization:
-
Action: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Rationale: Dissolving the crystals creates a homogenous colored solution, which is necessary for accurate spectrophotometric measurement.
-
-
Data Acquisition & Analysis:
-
Action: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.
-
Rationale: The absorbance value is directly proportional to the amount of formazan, and thus to the number of viable cells. The IC₅₀ is calculated by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal curve.[12]
-
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism (the MIC).
Detailed Steps & Rationale:
-
Inoculum Preparation:
-
Action: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Rationale: Standardization of the inoculum size is critical for the reproducibility of MIC results.
-
-
Compound Dilution:
-
Action: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Rationale: This creates a concentration gradient to precisely identify the point at which microbial growth is inhibited.
-
-
Inoculation:
-
Action: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Rationale: The positive control confirms the viability of the microorganism, while the negative control ensures the sterility of the medium.
-
-
Incubation:
-
Action: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Rationale: This allows sufficient time for microbial growth in the wells where the compound concentration is below the inhibitory level.
-
-
MIC Determination:
-
Action: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Rationale: The absence of turbidity indicates that the compound has successfully inhibited the proliferation of the microorganism.
-
Conclusion and Future Perspectives
The this compound scaffold is a demonstrably "privileged" structure in medicinal chemistry, giving rise to derivatives with potent and varied biological activities. The comparative data clearly indicates that strategic functionalization of this core can yield highly active anticancer, antimicrobial, and potentially anti-inflammatory agents. The structure-activity relationships identified—such as the enhanced antifungal potency from furan-2-yl groups and the anticancer efficacy of thiophene-containing analogues—provide a rational basis for the future design of novel therapeutics.[4][5][6][8]
Future research should be directed towards the systematic high-throughput screening (HTS) of diverse libraries of this compound derivatives to uncover new lead compounds and further elucidate SAR. For the most promising candidates identified in vitro, subsequent investigations into their in vivo efficacy, pharmacokinetic profiles, and safety are imperative to translate their therapeutic potential from the bench to the clinic.
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A Comparative Guide for Medicinal Chemists: Dihydro-2H-thiopyran-3(4H)-one as a Strategic Building Block in Drug Synthesis
Introduction: Beyond Flatland—The Value of Saturated Heterocycles in Modern Drug Discovery
In the quest for novel therapeutics, medicinal chemists are increasingly moving beyond the flat, aromatic scaffolds that have dominated drug design for decades. Saturated heterocycles offer a compelling alternative, providing three-dimensional complexity that can lead to improved selectivity, enhanced physicochemical properties, and access to novel intellectual property. Among these, Dihydro-2H-thiopyran-3(4H)-one, a sulfur-containing six-membered ring, has emerged as a particularly versatile building block.[1][2]
This guide provides an in-depth comparison of this compound with other common cyclic ketone building blocks. We will dissect its synthesis, reactivity, and the profound influence of the sulfur heteroatom on key drug-like properties. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to strategically deploy this scaffold in their synthetic campaigns, supported by experimental data and validated protocols.
The Physicochemical Influence of the Thioether
The replacement of a methylene group in cyclohexanone with a sulfur atom is a classic example of bioisosteric replacement, a strategy used to modulate a molecule's properties while retaining its core structure.[3] This substitution has significant consequences for lipophilicity, metabolic stability, and molecular interactions.
-
Lipophilicity and Solubility: The sulfur atom in the thiopyran ring generally increases lipophilicity compared to its oxygen analog (pyranone) but is less lipophilic than the parent cyclohexanone. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
-
Metabolic Fate: The thioether moiety presents a "soft spot" for metabolism, primarily through oxidation to the corresponding sulfoxide and sulfone. While sometimes viewed as a liability, this metabolic handle can be strategically employed to create prodrugs or to fine-tune the clearance rate of a compound. This contrasts sharply with the more metabolically robust cyclohexanone and pyran scaffolds.
-
Conformational Rigidity: Like its carbocyclic and oxygenated counterparts, the thiopyranone ring exists in a chair conformation, which imparts a degree of conformational rigidity. This can be advantageous in drug design by reducing the entropic penalty of binding to a biological target.
The following diagram illustrates the logical flow of considerations when selecting a cyclic ketone building block for a drug discovery program.
Caption: Decision workflow for selecting a cyclic ketone building block.
Comparative Analysis of Core Building Blocks
The choice of a scaffold is a critical decision point in synthesis. The table below summarizes key calculated physicochemical parameters for this compound and its common analogs, providing a quantitative basis for comparison.
| Property | This compound | Dihydro-2H-pyran-3(4H)-one[6] | Cyclohexanone | N-Methyl-4-piperidone |
| Molecular Formula | C₅H₈OS | C₅H₈O₂ | C₆H₁₀O | C₆H₁₁NO |
| Molecular Weight | 116.18 | 100.12 | 98.14 | 113.16 |
| cLogP (Calculated) | 0.45 | -0.30 | 1.10 | 0.15 |
| Topological Polar Surface Area (TPSA) | 42.5 Ų | 43.4 Ų | 17.1 Ų | 20.3 Ų |
| H-Bond Acceptors | 1 (O), 1 (S) | 2 (O) | 1 (O) | 1 (O), 1 (N) |
| H-Bond Donors | 0 | 0 | 0 | 0 |
| Reactivity Profile | Activated ketone, susceptible to S-oxidation | Activated ketone due to inductive effect of oxygen[6] | Standard ketone reactivity | Can undergo N-alkylation, potential for Mannich reactions |
Data is based on standard computational models and is intended for comparative purposes.
Synthetic Accessibility: A Practical Route
The utility of a building block is directly tied to its accessibility. This compound can be prepared from readily available starting materials via a robust sequence involving a Dieckmann cyclization.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Dieckmann Cyclization
Causality: This protocol leverages two powerful C-C bond-forming reactions. The initial Michael addition efficiently constructs the carbon-sulfur backbone. The subsequent intramolecular Dieckmann cyclization is a classic and reliable method for forming five- and six-membered rings, driven by the formation of a stable enolate intermediate.
Step 1: Michael Addition to form Dimethyl 3,3'-thiodipropionate
-
To a stirred solution of methyl 3-mercaptopropionate (1.0 eq) in methanol, add a catalytic amount of sodium methoxide (0.05 eq).
-
Cool the mixture to 0 °C and add methyl acrylate (1.05 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield the diester intermediate.
Step 2: Dieckmann Cyclization
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in dry toluene, add a solution of dimethyl 3,3'-thiodipropionate (1.0 eq) in dry toluene dropwise at a rate that maintains the reaction temperature below 40 °C.
-
Heat the mixture to reflux for 4 hours until the evolution of hydrogen gas ceases.
-
Cool the reaction to 0 °C and carefully quench with a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude β-keto ester from the previous step, add a 3M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Applications in Drug Synthesis: A Comparative Case Study
The true value of a building block is demonstrated in its application. This compound and its oxidized form, this compound-1,1-dioxide, are versatile precursors for multi-component reactions (MCRs) to generate libraries of complex heterocyclic systems.[7][8]
Consider a one-pot synthesis of thiopyrano[3,2-b]pyran derivatives, a scaffold with potential biological activity.
Experimental Protocol: Multi-Component Synthesis of Thiopyrano[3,2-b]pyran-3-carbonitriles[8]
Causality: This reaction exemplifies the efficiency of MCRs. The thiopyranone acts as a nucleophilic component after enolization, while the aromatic aldehyde is the electrophile, and malononitrile serves as both a methylene-active component and a source of the nitrile group. The reaction proceeds through a cascade of condensation and cyclization steps, rapidly building molecular complexity.
-
In a round-bottom flask, combine this compound-1,1-dioxide (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of a basic catalyst, such as piperidine or morpholine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the desired product. Reported yields for this transformation are typically high (72-92%).[8]
Comparative Advantage: Attempting a similar MCR with cyclohexanone would lead to a carbocyclic analog. The thiopyran-based product, however, possesses a sulfone group, which is a potent hydrogen bond acceptor and can significantly alter the compound's solubility and cell permeability compared to the more greasy carbocyclic version. Using a pyranone analog would result in a product with an additional ether oxygen, further increasing polarity. This highlights how the initial choice of building block directly translates to the properties of the final, more complex molecule.
Conclusion
This compound is more than just a cyclic ketone; it is a strategic tool for medicinal chemists. Its unique combination of a three-dimensional saturated core, a reactive ketone handle, and a metabolically active sulfur atom provides a rich platform for drug design.
-
Key Advantage over Cyclohexanone: Offers modulated lipophilicity and a site for metabolic transformation, which can be crucial for optimizing pharmacokinetic profiles.
-
Key Advantage over Dihydro-2H-pyran-3(4H)-one: The thioether provides a different steric and electronic environment and a unique metabolic pathway via S-oxidation.
-
Key Advantage over Piperidinones: Lacks the inherent basicity of piperidones, making it suitable for scaffolds where a basic nitrogen is undesirable.
By understanding the comparative strengths and weaknesses of this compound, drug discovery professionals can make more informed decisions in scaffold selection, ultimately accelerating the journey toward novel and effective therapeutics.
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A Comparative Guide to the Validation of Dihydro-2H-thiopyran-3(4H)-one as a Pharmacophore for Acetylcholinesterase Inhibition
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the identification and validation of novel scaffolds that map onto established pharmacophores are critical for the development of next-generation therapeutics. This guide provides an in-depth technical evaluation of the Dihydro-2H-thiopyran-3(4H)-one scaffold as a viable pharmacophore for the inhibition of acetylcholinesterase (AChE), a key enzyme implicated in the pathology of Alzheimer's disease. We will dissect the established pharmacophore model for AChE inhibitors, map the thiopyran scaffold to this model through computational and structural analysis, and present a comparative assessment against alternative heterocyclic systems. This document is intended to serve as a practical resource, offering both the rationale behind experimental design and detailed protocols for the validation of this promising scaffold.
The Rationale for Scaffold Validation: Beyond Established Norms
The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine is a primary contributor to the cognitive decline observed in Alzheimer's disease. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a clinically validated strategy for the symptomatic treatment of this neurodegenerative disorder.[1] The development of novel AChE inhibitors often relies on the use of "privileged scaffolds" – molecular frameworks that are known to interact with specific biological targets. However, the exploration of new chemical space is essential for discovering candidates with improved potency, selectivity, and pharmacokinetic profiles.
The this compound scaffold emerges as a compelling candidate for exploration. As a bioisostere of more common piperidine and pyran-based systems, the introduction of a sulfur atom into the heterocyclic ring offers unique stereoelectronic properties that can be exploited for fine-tuning target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2] This guide provides the foundational knowledge and practical methodologies to validate this scaffold's utility as an AChE-targeting pharmacophore.
Deconstructing the Acetylcholinesterase Inhibitor Pharmacophore
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For AChE inhibition, a well-established pharmacophore has been elucidated through the study of numerous potent inhibitors and co-crystal structures.[3]
The key features of a typical AChE inhibitor pharmacophore include:
-
A Hydrogen Bond Acceptor (HBA): This feature often interacts with key residues in the catalytic anionic site (CAS) of the enzyme, such as the hydroxyl group of Ser200.
-
A Hydrophobic/Aromatic Region: This region typically engages in π-π stacking or hydrophobic interactions with aromatic residues like Trp84 and Phe330 in the CAS.
-
A Cationic or Positively Ionizable Center: This feature often interacts with the peripheral anionic site (PAS) of AChE, which is rich in aromatic residues like Tyr70, Asp72, Tyr121, Trp279, and Tyr337, contributing to inhibitor binding and orientation.
-
Additional Hydrogen Bond Donors (HBD) or Acceptors: These can form secondary interactions within the active site gorge, enhancing binding affinity.
The following diagram illustrates a generalized pharmacophore model for AChE inhibitors.
Caption: Generalized pharmacophore model for AChE inhibitors.
Mapping this compound to the AChE Pharmacophore
The validation of the this compound scaffold hinges on its ability to present the requisite chemical features in the correct spatial orientation to interact with the AChE active site. The core of this validation lies in both computational and experimental evidence.
Computational Validation: Molecular Docking Insights
Molecular docking is a powerful in silico tool used to predict the binding mode and affinity of a ligand to a protein target. Studies on thiopyran-based compounds have demonstrated their potential as AChE inhibitors. For instance, the sulfone derivative, this compound-1,1-dioxide, has been identified as an effective inhibitor of acetylcholinesterase.
While direct comparative docking studies between the thiopyran-3-one and its sulfone analog are not extensively published, we can infer the binding mode from related structures. The ketone at the 3-position is a key feature, poised to act as a crucial hydrogen bond acceptor . It can form a hydrogen bond with the hydroxyl group of the catalytic Ser200 residue, a hallmark interaction for many AChE inhibitors.
The thiopyran ring itself provides a non-planar, hydrophobic scaffold. Substituents on this ring, particularly at positions 2, 4, 5, and 6, can be designed to occupy the hydrophobic pockets within the AChE active site, fulfilling the hydrophobic/aromatic feature of the pharmacophore. For example, aryl substituents can engage in π-π stacking with Trp84 or Phe330.
Furthermore, the introduction of a basic nitrogen atom, for instance, in a side chain attached to the thiopyran ring, can provide the cationic center required for interaction with the PAS.
The following diagram illustrates a hypothetical binding mode of a substituted this compound derivative within the AChE active site, mapping the scaffold to the pharmacophore.
Caption: Hypothetical binding of a thiopyran derivative in the AChE active site.
Comparative Analysis with Alternative Scaffolds
The true value of a novel scaffold is best understood through objective comparison with established alternatives. The following table presents a summary of the AChE inhibitory activity of various heterocyclic scaffolds, providing a benchmark against which this compound derivatives can be evaluated.
| Scaffold Class | Representative Compound/Derivative | Target | IC50 (µM) | Reference Context |
| Thiopyran-based | This compound-1,1-dioxide | Acetylcholinesterase | Data suggests effective inhibition, quantitative IC50 not specified in the provided source. | [4] |
| Piperidinone | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase | 12.55 | A series of piperidinone derivatives were synthesized and evaluated as AChE inhibitors.[5] |
| Isochroman-4-one | (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide | Acetylcholinesterase | Potent inhibition reported, specific IC50 value for this derivative not provided in the abstract.[6][7] | |
| Flavonoid (Naringenin derivative) | Compound 7 (a synthesized chalcone) | Acetylcholinesterase | 13.0 ± 1.9 | A series of flavonoids derived from naringenin were synthesized and showed AChE inhibitory activity.[8] |
| Thiazolidinone | Thiazolidinone derivative (T-8) | Acetylcholinesterase | Potent inhibition reported, specific IC50 value not provided in the abstract. | [9] |
| Phthalimide | 4-Fluorophenyl substituted phthalimide derivative (4b) | Acetylcholinesterase | 16.42 ± 1.07 | A series of new phthalimide-based compounds were synthesized and evaluated.[10] |
| Coumarin-Thiophene Hybrid | Compound 23e | Acetylcholinesterase | 0.42 ± 0.019 | Novel thiophene chalcones-coumarin hybrids were designed and showed significant AChE inhibition.[11] |
| Standard Drug | Donepezil | Acetylcholinesterase | 0.025 (approx.) | A widely used drug for the treatment of Alzheimer's disease. |
| Standard Drug | Tacrine | Acetylcholinesterase | 0.144 | An early AChE inhibitor, often used as a reference compound.[12] |
This comparative data highlights that various heterocyclic scaffolds can achieve potent AChE inhibition. The this compound scaffold offers a unique, less explored chemical space with the potential for developing novel inhibitors with distinct properties.
Experimental Validation: A Step-by-Step Protocol
Computational predictions must be substantiated by robust experimental data. The following protocol details the widely accepted Ellman's method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase.
Principle of the Assay
This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Reagents and Materials
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow
The following diagram outlines the key steps in the AChE inhibition assay.
Caption: Workflow for the in vitro AChE inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare all solutions in 0.1 M phosphate buffer (pH 8.0).
-
Prepare stock solutions of test compounds and the positive control in DMSO. Create serial dilutions to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the wells does not exceed 1%.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: 200 µL Buffer
-
Control (100% activity): 100 µL Buffer + 50 µL AChE solution
-
Test Compound: 100 µL Buffer containing the test compound at various concentrations + 50 µL AChE solution
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
To all wells except the blank, add 50 µL of DTNB solution.
-
To initiate the reaction, add 50 µL of ATCI solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion and Future Directions
The this compound scaffold presents a compelling and underexplored alternative in the design of novel acetylcholinesterase inhibitors. Its structural features align well with the established pharmacophore for AChE inhibition, a hypothesis supported by preliminary data on its sulfone derivative and amenable to robust validation through the computational and experimental workflows detailed in this guide. The unique physicochemical properties imparted by the sulfur heteroatom offer medicinal chemists a valuable tool for modulating potency, selectivity, and pharmacokinetic parameters.
Further research should focus on synthesizing a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR). In particular, the systematic exploration of substituents at various positions on the thiopyran ring will be crucial for optimizing interactions with both the catalytic and peripheral anionic sites of AChE. Comparative studies of the thiopyran-3-one scaffold with its sulfoxide and sulfone analogs will also provide deeper insights into the role of the sulfur oxidation state on inhibitory activity. Through such a rigorous and data-driven approach, the full potential of the this compound scaffold as a pharmacophore for next-generation Alzheimer's disease therapeutics can be realized.
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A Comparative Guide to Bioisosteric Replacement Strategies for the Dihydro-2H-thiopyran-3(4H)-one Scaffold
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry.[1][2] This approach, which involves the substitution of a functional group with another that shares similar physical and chemical properties, is instrumental in optimizing pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides an in-depth technical comparison of the Dihydro-2H-thiopyran-3(4H)-one scaffold and its key bioisosteric alternatives, offering a valuable resource for researchers, scientists, and drug development professionals.
The this compound core, a sulfur-containing heterocyclic ketone, has garnered significant interest due to the diverse biological activities exhibited by its derivatives, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][7] The strategic replacement of the sulfur atom with other heteroatoms, such as oxygen or nitrogen, presents a powerful tool for fine-tuning a molecule's properties to enhance efficacy, selectivity, and metabolic stability.[8]
The Core Scaffold and its Classical Bioisosteres: A Comparative Overview
This guide focuses on the classical bioisosteric replacement of the sulfur atom in the this compound scaffold with an oxygen atom (to form Dihydro-2H-pyran-3(4H)-one) and a nitrogen atom (to form Piperidin-3-one). These subtle yet significant modifications can profoundly impact the physicochemical properties and, consequently, the biological behavior of the resulting molecules.
dot graph TD{ subgraph "Bioisosteric Scaffolds" A["this compound (Sulfur)"] -- "Bioisosteric Replacement" --> B["Dihydro-2H-pyran-3(4H)-one (Oxygen)"]; A -- "Bioisosteric Replacement" --> C["Piperidin-3-one (Nitrogen)"]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Classical bioisosteric replacements for the this compound scaffold.
Physicochemical Properties: A Data-Driven Comparison
The choice of a scaffold is a critical, data-driven decision in medicinal chemistry. Key physicochemical parameters such as lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental data for this compound is not extensively published, we can extrapolate from its close analog, Tetrahydro-4H-thiopyran-4-one, and compare it with the corresponding oxygen and nitrogen analogs.[8]
| Scaffold | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| This compound | S(=O)(=O)C1CC(=O)C[S]C1 | 116.18 | 0.8 | 17.1 | 1 | 0 |
| Dihydro-2H-pyran-3(4H)-one | O=C1CCOC[C@H]1 | 100.12 | -0.5 | 26.3 | 2 | 0 |
| Piperidin-3-one | O=C1CCNCC1 | 99.13 | -0.8 | 29.1 | 2 | 1 |
Key Observations:
-
Lipophilicity (LogP): The sulfur-containing scaffold is the most lipophilic of the three. Replacing sulfur with oxygen or nitrogen significantly increases hydrophilicity, which can impact cell permeability and solubility.[8]
-
Polar Surface Area (PSA): The piperidinone and pyranone scaffolds have a larger PSA compared to the thiopyranone, suggesting potentially stronger interactions with polar environments and biological targets.
-
Hydrogen Bonding: The piperidinone scaffold introduces a hydrogen bond donor (the secondary amine), which can lead to new interactions with target proteins and improve aqueous solubility.
Synthesis of the Core Scaffolds: Experimental Protocols
The accessibility of a scaffold is a crucial consideration for its application in drug discovery programs. Here, we provide detailed, step-by-step methodologies for the synthesis of this compound and its oxygen analog.
Synthesis of this compound
A reliable method for the synthesis of the parent scaffold has been reported, starting from readily available reagents.[9]
Experimental Protocol:
-
Oxidation: this compound is oxidized using a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid and acetic anhydride.[9]
-
Reduction: The resulting keto-sulfone is then reduced using sodium borohydride.[9]
-
Mesylation and Elimination: The subsequent alcohol is mesylated, followed by elimination of methanesulfonic acid under basic conditions to yield the desired product.[9]
dot graph TD{ subgraph "Synthesis of this compound" A["this compound"] --> B["Oxidation (H₂O₂/AcOH-Ac₂O)"]; B --> C["Keto-sulfone"]; C --> D["Reduction (NaBH₄)"]; D --> E["Alcohol"]; E --> F["Mesylation & Elimination"]; F --> G["Product"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Synthetic workflow for this compound.
Synthesis of Dihydro-2H-pyran-3(4H)-one
A practical and scalable synthesis of the oxygen analog has been developed, starting from α-ketoglutaric acid.[10][11]
Experimental Protocol:
-
Ketalization and Esterification: α-Ketoglutaric acid is first converted to dimethyl 2,2-dimethoxypentanedioate.[2]
-
Reduction: The diester is then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]
-
Cyclization: The diol undergoes intramolecular cyclization upon treatment with a base.[2]
-
Deprotection: The final step involves the acid-catalyzed hydrolysis of the ketal to yield Dihydro-2H-pyran-3(4H)-one.[2]
dot graph TD{ subgraph "Synthesis of Dihydro-2H-pyran-3(4H)-one" A["α-Ketoglutaric Acid"] --> B["Ketalization & Esterification"]; B --> C["Dimethyl 2,2-dimethoxypentanedioate"]; C --> D["Reduction (LiAlH₄)"]; D --> E["Diol"]; E --> F["Intramolecular Cyclization"]; F --> G["Protected Pyranone"]; G --> H["Acid-Catalyzed Hydrolysis"]; H --> I["Dihydro-2H-pyran-3(4H)-one"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Multi-step synthesis of Dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid.
Biological Activity: A Comparative Perspective
While direct comparative biological data for derivatives of this compound and its immediate bioisosteres is limited, the broader classes of thiopyran and pyranone derivatives have shown significant promise in various therapeutic areas, particularly oncology.[5][12]
Derivatives of the dihydropyran scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[12] Similarly, thiopyran analogs have been identified as active antiproliferative agents.[5] The introduction of a nitrogen atom to form a piperidinone scaffold can introduce basicity, which can be leveraged to enhance potency and solubility, potentially leading to improved interactions with biological targets.[8]
Standardized Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
To enable a standardized comparison of the biological activity of novel derivatives based on these scaffolds, the following protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the cytotoxic potency of the compounds.
dot graph TD{ subgraph "MTT Assay Workflow" A["Seed Cells"] --> B["Compound Treatment"]; B --> C["Incubation"]; C --> D["Add MTT Reagent"]; D --> E["Incubate"]; E --> F["Add Solubilizing Agent"]; F --> G["Measure Absorbance"]; G --> H["Calculate IC50"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: A standardized workflow for assessing in vitro cytotoxicity using the MTT assay.
Conclusion and Future Directions
The this compound scaffold and its bioisosteric analogs, Dihydro-2H-pyran-3(4H)-one and Piperidin-3-one, represent a valuable toolkit for medicinal chemists. The choice between these scaffolds should be guided by a data-driven approach, considering the desired physicochemical properties and the specific biological target. The sulfur-containing scaffold offers a more lipophilic option, while the oxygen and nitrogen analogs provide increased hydrophilicity and, in the case of the piperidinone, an additional hydrogen bond donor.
Future bioisosteric replacement studies should focus on the synthesis and parallel evaluation of derivatives of all three scaffolds to generate direct comparative data. This will enable a more precise understanding of the structure-activity relationships and facilitate the rational design of novel therapeutic agents with improved efficacy and safety profiles.
References
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
- LASSBio - UFRJ.
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- Rajabi, M., et al. (2013). Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. Journal of the Korean Chemical Society, 57(3), 367-372. [Link]
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- ResearchGate. (2011). Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]
- Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior.
- Sarkar, P., et al. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans.
- Cheméo. Chemical Properties of 2H-Thiopyran-3(4H)-one, dihydro- (CAS 19090-03-0). [Link]
- PubChem. This compound-1,1-dioxide. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Dihydro-2H-thiopyran-3(4H)-one Derivatives
For professionals in drug discovery and medicinal chemistry, the dihydro-2H-thiopyran-3(4H)-one scaffold represents a compelling starting point for the development of novel therapeutic agents. This heterocyclic ketone is a versatile building block, allowing for diverse structural modifications that can significantly modulate its biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their antimicrobial and cytotoxic properties. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers with the insights needed to guide future drug design and optimization efforts.
The this compound Core: A Scaffold of Therapeutic Potential
The six-membered sulfur-containing heterocyclic ring of the this compound is a privileged structure in medicinal chemistry. Its non-planar, flexible conformation, coupled with the reactivity of the ketone at the 3-position and the potential for substitution at various points on the ring, makes it an attractive scaffold for generating libraries of diverse compounds. While the broader class of thiopyran derivatives has been explored for a range of pharmacological activities, including antiviral and anti-inflammatory properties, detailed SAR studies on the this compound core have been most extensively documented in the context of antimicrobial and anticancer research.[1]
This guide will focus on a systematic analysis of how structural modifications to this core impact its biological efficacy, drawing upon key findings from published research.
Structure-Activity Relationship Analysis: Unraveling the Determinants of Activity
A pivotal study in understanding the SAR of this compound derivatives involves the synthesis and biological evaluation of a series of compounds where the core structure is functionalized at the 2, 6, and 4-positions. The general structure of the evaluated compounds features a pyrimidine-2,4-dione moiety connected to the 4-position of the thiopyranone ring via a hydrazone linkage, with various substituents at the 2- and 6-positions of the thiopyranone ring.
Antimicrobial Activity
The antimicrobial potential of these derivatives was assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of their potency.
Analysis of the MIC data reveals several key trends:
-
Influence of Substituents at the 2- and 6-positions: The nature of the aryl or heterocyclic groups at the 2- and 6-positions of the thiopyranone ring plays a crucial role in determining antibacterial activity.
-
Derivatives with furan-2-yl moieties at these positions consistently demonstrate broad-spectrum and potent antibacterial activity. For instance, the compound 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione exhibited a low MIC value of 8 µg/mL against both Gram-positive and Gram-negative bacteria.
-
Substitution with electron-withdrawing groups on the phenyl rings at the 2- and 6-positions, such as nitro groups, also confers significant antibacterial activity.
-
Conversely, the presence of electron-donating groups , like dimethylamino, tends to reduce or abolish the antibacterial efficacy.
-
-
Role of the Hydrazono-pyrimidine-2,4-dione Moiety: This bulky heterocyclic system at the 4-position appears to be a critical pharmacophore for the observed antimicrobial effects. It likely engages in specific interactions with the biological target.
The SAR for antifungal activity largely mirrors that of the antibacterial effects:
-
The furan-2-yl substituted derivative stands out as the most potent antifungal agent, with a remarkable MIC of 0.25 µg/mL against Candida albicans.
-
This highlights the importance of the furan rings in mediating antifungal activity, possibly through unique interactions with fungal-specific targets.
The following diagram illustrates the general SAR for antimicrobial activity:
Caption: Key SAR determinants for antimicrobial activity.
Cytotoxic Activity
The anticancer potential of these derivatives was evaluated against HeLa (cervical cancer) cell lines, with the half-maximal growth inhibitory concentration (GI50) serving as the metric for cytotoxicity.
The SAR for cytotoxicity reveals distinct patterns:
-
Hydroxyphenyl Substituents are Favorable: The presence of 4-hydroxyphenyl groups at the 2- and 6-positions leads to the most potent cytotoxic activity, with a GI50 value of 0.03 µM. This suggests that the hydroxyl groups may be involved in crucial hydrogen bonding interactions with the target protein.
-
Electron-donating and Electron-withdrawing groups on the Phenyl Ring: Both electron-donating (e.g., methoxy, dimethylamino) and electron-withdrawing (e.g., nitro) groups on the phenyl rings at the 2- and 6-positions result in a significant decrease in cytotoxic activity compared to the hydroxyphenyl derivative. This indicates a specific requirement for a hydrogen bond donor at the para position of the phenyl ring for optimal anticancer efficacy.
-
Heterocyclic Substituents: The furan-2-yl substituted derivative, which was highly potent as an antimicrobial agent, shows moderate cytotoxic activity.
The following diagram summarizes the SAR for cytotoxic activity:
Caption: Key SAR determinants for cytotoxic activity.
Comparative Performance Data
The following tables summarize the quantitative experimental data for a selection of this compound derivatives, allowing for a direct comparison of their antimicrobial and cytotoxic activities.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | 2,6-Substituent | S. aureus | E. faecalis | K. pneumoniae | E. coli | P. aeruginosa | A. niger | C. albicans | M. audouinii | C. neoformans |
| 1 | 4-Nitrophenyl | 16 | 32 | 16 | 16 | 32 | 64 | 32 | 128 | 64 |
| 2 | 4-Hydroxyphenyl | 64 | 128 | 64 | 128 | 256 | 256 | 128 | 256 | 128 |
| 3 | 4-Methoxyphenyl | 128 | 256 | 128 | 256 | >512 | >512 | 256 | >512 | >512 |
| 4 | 4-(Dimethylamino)phenyl | >512 | >512 | >512 | >512 | >512 | >512 | >512 | >512 | >512 |
| 5 | Furan-2-yl | 8 | 16 | 8 | 8 | 16 | 16 | 0.25 | 32 | 16 |
| Ciprofloxacin | - | 0.5 | 1 | 0.25 | 0.125 | 0.5 | - | - | - | - |
| Fluconazole | - | - | - | - | - | - | 8 | 1 | 4 | 2 |
Table 2: Cytotoxic Activity (GI50 in µM) against HeLa Cell Line
| Compound ID | 2,6-Substituent | GI50 (µM) |
| 1 | 4-Nitrophenyl | >100 |
| 2 | 4-Hydroxyphenyl | 0.03 |
| 3 | 4-Methoxyphenyl | >100 |
| 4 | 4-(Dimethylamino)phenyl | >100 |
| 5 | Furan-2-yl | 25.1 |
| Doxorubicin | - | 0.01 |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis of the parent this compound and a representative derivative, as well as the biological assays used for their evaluation.
Synthesis of 2,6-Disubstituted-dihydro-2H-thiopyran-4(3H)-one
The core scaffold can be synthesized via a cyclization reaction. A general procedure is as follows:
-
A mixture of an appropriate aromatic or heterocyclic aldehyde (2 mmol), acetone (1 mmol), and sodium sulfide nonahydrate (1 mmol) in ethanol (20 mL) is stirred at room temperature for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,6-disubstituted-dihydro-2H-thiopyran-4(3H)-one.
Synthesis of 3-((2,6-Diaryl-dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione Derivatives
-
A solution of the appropriate 2,6-disubstituted-dihydro-2H-thiopyran-4(3H)-one (1 mmol) and 3-aminodihydropyrimidine-2,4(1H,3H)-dione (1.1 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the pure product.
-
The structure of the synthesized compounds is confirmed by spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and elemental analysis.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.
The following workflow diagram illustrates the general process of discovery and evaluation for these compounds:
Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have revealed critical insights into the structural requirements for potent antimicrobial and cytotoxic activities. The substituents at the 2-, 6-, and 4-positions of the thiopyranone ring are key determinants of biological efficacy. Specifically, the presence of furan-2-yl moieties at the 2- and 6-positions is highly favorable for broad-spectrum antimicrobial activity, while 4-hydroxyphenyl groups at the same positions are crucial for potent cytotoxicity against HeLa cancer cells. The hydrazono-pyrimidine-2,4-dione moiety at the 4-position is an essential pharmacophore for both activities.
These findings provide a solid foundation for the rational design of new and more potent this compound-based therapeutic agents. Future research should focus on:
-
Exploring a wider range of substituents at the 2- and 6-positions to further refine the SAR and improve potency and selectivity.
-
Investigating modifications of the hydrazono-pyrimidine-2,4-dione moiety to understand its role in target binding and to potentially enhance activity.
-
Elucidating the mechanism of action of these compounds to identify their specific cellular targets, which will aid in the design of more effective and less toxic drugs.
-
Expanding the biological evaluation to include other cancer cell lines and a broader panel of microbial pathogens, as well as exploring other potential therapeutic applications such as antiviral and anti-inflammatory activities.
By leveraging the knowledge gained from these SAR studies, the this compound scaffold holds significant promise for the development of the next generation of antimicrobial and anticancer drugs.
References
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A Senior Application Scientist's Guide to Dihydro-2H-thiopyran-3(4H)-one-Based Compounds: From In Vitro Promise to In Vivo Potential
Welcome to a comprehensive exploration of Dihydro-2H-thiopyran-3(4H)-one and its derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across oncology, inflammation, and infectious diseases. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of their performance, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource to inform your research and development endeavors.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound core is a versatile scaffold, readily amenable to chemical modification. This structural flexibility allows for the synthesis of diverse compound libraries, enabling the fine-tuning of physicochemical properties and biological activities. Its inherent features make it an attractive starting point for the development of novel therapeutic agents.
Comparative Analysis of Biological Activity: A Data-Driven Overview
The true measure of a compound's potential lies in its performance in robust biological assays. Here, we present a comparative analysis of this compound-based compounds and their analogs across key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the this compound scaffold have exhibited promising cytotoxic and antiproliferative effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
The following table summarizes the in vitro anticancer activity of various thiopyran-based derivatives, providing a clear comparison of their potency against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| S-16 | Bis-oxidized thiopyran | A549 (Non-small cell lung) | 4 | [1] |
| H1975 (Non-small cell lung) | 3.14 | [1] | ||
| MCF-7 (Breast) | 0.62 | [1] | ||
| 3e | Pyrimidine-2,4-dione connected 2H-thiopyran | HeLa (Cervical) | 0.03 | |
| 4a | 6H-thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 3.5 | |
| MCF-7 (Breast) | 4.5 | |||
| 4b | 6H-thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 10 | |
| MCF-7 (Breast) | 12 | |||
| 4c | 6H-thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 15 | |
| MCF-7 (Breast) | 13 | |||
| 4d | 6H-thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | 8 | |
| MCF-7 (Breast) | 9 |
Expert Insights: The data clearly indicates that substitutions on the thiopyran ring significantly influence cytotoxic activity. For instance, the bis-oxidized thiopyran derivative S-16 demonstrates potent activity against non-small cell lung cancer cell lines. The pyrimidine-2,4-dione conjugate 3e shows remarkable potency against HeLa cells, highlighting the potential of hybrid molecules. The 6H-thiopyran-2,3-dicarboxylate series reveals structure-activity relationships, with different substituents impacting efficacy.
Translating in vitro potency to in vivo efficacy is a critical step in drug development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.
A study on the bis-oxidized thiopyran derivative S-16 in a H1975 non-small cell lung cancer xenograft model in BALB/c nude mice demonstrated significant tumor growth inhibition. At a dose of 80 mg/kg, S-16 inhibited tumor growth by 46.07%[1]. This provides crucial in vivo proof-of-concept for this compound class.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for evaluating in vivo anticancer efficacy using a xenograft model.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. The carrageenan-induced paw edema model in rats is a classic and reliable method for screening potential anti-inflammatory agents.
While specific in vivo anti-inflammatory data for this compound derivatives is not extensively reported in publicly available literature, the following table presents data for structurally related heterocyclic compounds, providing a benchmark for comparison.
| Compound Class | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Rat | 200 mg/kg | 96.31 - 99.69 | |
| Pyrrolidine derivative | Rat | 40 mg/kg | Significant inhibition | |
| Coumarin | Rat | 5-20 mg/kg | Effective |
Expert Insights: The carrageenan-induced edema model is a robust primary screen. The initial phase of edema is mediated by histamine and serotonin, while the later phase is associated with prostaglandin release. Compounds that inhibit edema in the later phase are likely to have a mechanism of action involving the cyclooxygenase (COX) pathway. The high efficacy of the benzenesulfonamide derivatives suggests that targeting pathways beyond simple COX inhibition may be fruitful.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (various doses of the this compound derivative).
-
Drug Administration: Test compounds and the standard drug are administered intraperitoneally or orally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant strains necessitates the discovery of novel antimicrobial agents. This compound derivatives have shown promise in this area.
The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial potency. The following table showcases the MIC values of a pyrimidine-2,4-dione derivative of 2H-thiopyran against various pathogenic microbes.
| Compound ID | Microbial Strain | MIC (µg/mL) |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus (Gram-positive) | 8 |
| Escherichia coli (Gram-negative) | 8 | |
| Pseudomonas aeruginosa (Gram-negative) | 8 | |
| Klebsiella pneumoniae (Gram-negative) | 8 | |
| Candida albicans (Fungus) | 0.25 |
Expert Insights: The broad-spectrum activity of this derivative against both Gram-positive and Gram-negative bacteria, coupled with its potent antifungal activity against Candida albicans, is particularly noteworthy. This suggests a mechanism of action that targets a conserved pathway in these diverse microorganisms. Further studies to elucidate this mechanism are warranted.
Logical Relationship: From In Vitro Screening to In Vivo Confirmation
Caption: Logical progression from in vitro antimicrobial screening to in vivo efficacy studies.
The Crucial Role of Pharmacokinetic Studies
While in vitro and in vivo efficacy data are essential, a comprehensive understanding of a compound's pharmacokinetic (PK) profile is paramount for its successful development into a drug. PK studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Standard In Vivo Pharmacokinetic Protocol
-
Animal Model: Typically, rats or mice are used.
-
Drug Administration: The compound is administered via intravenous (IV) and oral (PO) routes to determine bioavailability.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Key parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
-
Signaling Pathway Implicated in Anticancer Activity
Caption: A potential mechanism of action for anticancer thiopyran derivatives targeting the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The available data demonstrates their potential in oncology, inflammation, and infectious diseases. Future research should focus on:
-
Expanding Compound Libraries: Synthesizing and screening a wider range of derivatives to establish clear structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Comprehensive In Vivo Studies: Conducting more extensive in vivo efficacy studies in relevant disease models, including head-to-head comparisons of promising candidates.
-
Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the ADME and safety profiles of lead compounds to assess their drug-like properties.
By systematically addressing these areas, the full therapeutic potential of this compound-based compounds can be realized, paving the way for the development of new and effective medicines.
References
- Zheng, P., et al. (2022). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry, 46(1), 138-148. [Link]
Sources
A Comparative Benchmarking Guide to the Synthetic Efficiency of Dihydro-2H-thiopyran-3(4H)-one Routes
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of synthetic routes to Dihydro-2H-thiopyran-3(4H)-one, a valuable sulfur-containing heterocyclic ketone. This compound serves as a crucial building block in medicinal chemistry, and the selection of an optimal synthetic pathway is critical for efficient and scalable production. This document offers a comparative assessment of plausible synthetic strategies, supported by experimental data from analogous reactions and established chemical principles.
Introduction: The Significance of this compound
This compound, also known as 3-thiacyclohexanone or tetrahydro-2H-thiopyran-3-one, is a six-membered heterocyclic ketone containing a sulfur atom. The conformational rigidity of the thiopyran ring and the reactivity of the ketone functionality make it an attractive scaffold for the synthesis of novel therapeutic agents. Derivatives of this core structure have shown potential in various therapeutic areas. The efficient synthesis of this key intermediate is therefore of significant interest to the drug discovery and development community.
Synthetic Strategies: A Comparative Overview
While a plethora of synthetic methods exist for the analogous Dihydro-2H-pyran-3(4H)-one, the literature on the direct synthesis of its thio-counterpart is less extensive. This guide evaluates two primary, logically derived synthetic approaches, drawing upon established methodologies for similar heterocyclic systems.
Route 1: Intramolecular Dieckmann Condensation of a Thiodiester
This approach is adapted from the well-established synthesis of the isomeric tetrahydro-4H-thiopyran-4-one and represents a robust and scalable method. The core of this strategy is an intramolecular Dieckmann condensation of a suitable thiodiester, followed by decarboxylation to yield the target ketone.
Causality of Experimental Choices: The choice of a Dieckmann condensation is predicated on its reliability for forming five- and six-membered rings. The use of a strong base, such as sodium methoxide, is essential to generate the requisite enolate for the intramolecular cyclization. The subsequent acidic workup and decarboxylation are standard procedures to convert the resulting β-keto ester to the final ketone.
Experimental Protocol (Proposed):
-
Synthesis of Diethyl 3,3'-thiobis(propanoate): To a solution of ethyl 3-mercaptopropionate (2 equivalents) in a suitable solvent such as ethanol, add a base like sodium ethoxide (catalytic amount). Then, add ethyl acrylate (1 equivalent) dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by distillation to yield diethyl 3,3'-thiobis(propanoate).
-
Dieckmann Condensation: To a suspension of sodium methoxide (1.1 equivalents) in an anhydrous, inert solvent like toluene, add the diethyl 3,3'-thiobis(propanoate) (1 equivalent) dropwise at a temperature sufficient to maintain a gentle reflux. The reaction is heated at reflux for several hours until the condensation is complete.
-
Hydrolysis and Decarboxylation: The reaction mixture is cooled and then quenched by the slow addition of a strong acid, such as aqueous sulfuric acid. The mixture is then heated at reflux to facilitate the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.
-
Workup and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.
Route 2: Adaptation of the Multi-step Synthesis from α-Ketoglutaric Acid
This strategy is a conceptual adaptation of a known route to Dihydro-2H-pyran-3(4H)-one.[1][2][3] It involves the conversion of α-ketoglutaric acid into a suitable sulfur-containing precursor, followed by reduction and cyclization.
Causality of Experimental Choices: This multi-step approach offers a pathway from a readily available and inexpensive starting material. The key transformation is the introduction of sulfur, which could theoretically be achieved by converting the diol intermediate of the pyranone synthesis into a dithiol or a dihalide followed by reaction with a sulfur nucleophile. High dilution conditions during the cyclization step are crucial to favor the intramolecular reaction over intermolecular polymerization.
Experimental Protocol (Conceptual):
-
Ketalization and Esterification of α-Ketoglutaric Acid: α-Ketoglutaric acid is first converted to its dimethyl ester and the ketone is protected as a dimethyl ketal.
-
Reduction to a Diol: The resulting diester is then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Conversion to a Dithiol or Dihalide: The diol is then converted into a dithiol, for example, via a two-step process involving mesylation followed by substitution with a thiolating agent. Alternatively, the diol can be converted to a dihalide (e.g., dibromide) using an appropriate halogenating agent.
-
Intramolecular Cyclization: The dithiol can be cyclized via oxidation to form the disulfide bond, followed by reductive cleavage and intramolecular cyclization. If the dihalide is synthesized, it can be reacted with a sulfide source, such as sodium sulfide, under high dilution to promote intramolecular cyclization.
-
Deprotection: The ketal protecting group is removed under acidic conditions to yield the final product, this compound.
Performance Benchmark
| Metric | Route 1: Dieckmann Condensation (Estimated) | Route 2: Adapted α-Ketoglutaric Acid Route (Estimated) |
| Overall Yield | Moderate to Good | Low to Moderate |
| Number of Steps | 2-3 | 5 |
| Starting Materials | Ethyl 3-mercaptopropionate, Ethyl acrylate | α-Ketoglutaric acid |
| Reagent Cost | Moderate | Low (starting material), High (reagents) |
| Scalability | Good | Moderate |
| Key Challenges | Control of Dieckmann condensation, potential side reactions. | Multiple steps, handling of odorous sulfur compounds, control of cyclization. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two proposed synthetic routes.
Conclusion and Recommendations
Based on the analysis of analogous and established synthetic transformations, the Dieckmann condensation route (Route 1) appears to be the more efficient and scalable approach for the synthesis of this compound. It involves fewer steps and likely offers a higher overall yield compared to the multi-step adaptation from α-ketoglutaric acid. While the starting materials for Route 1 are more specialized, they are commercially available.
The adapted α-ketoglutaric acid route (Route 2) , while conceptually sound, presents more significant challenges in terms of the number of synthetic transformations and the potential for lower yields at each step. However, it may be a viable option if the starting materials for Route 1 are not readily accessible or if a divergent route to other derivatives is desired.
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the development and optimization of the Dieckmann condensation pathway is the recommended course of action. Further experimental validation is required to determine the precise reaction conditions and to quantify the efficiency of this proposed route.
References
- Mityuk A. P., Denisenko A. V., Grygorenko O. O., Tolmachev A. A. A practical synthetic procedure for the synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, 2012, 8, 226-230. [Link]
- Mityuk, A. P. et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one.
- Mityuk, A. P. et al. (2012). Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1).
- Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]
- BYJU'S.
Sources
A Researcher's Guide to Profiling the Cross-Reactivity of Dihydro-2H-thiopyran-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Interest in Thiopyran Scaffolds
The dihydro-2H-thiopyran-3(4H)-one scaffold is a sulfur-containing heterocyclic motif of growing importance in medicinal chemistry. Thiopyran derivatives are recognized as crucial building blocks in a variety of bioactive agents, with demonstrated potential for antibacterial, anti-inflammatory, and anticancer applications.[1][2] The unique stereoelectronic properties conferred by the sulfur atom within the six-membered ring can lead to novel interactions with biological targets. As derivatives of this core structure advance through the drug discovery pipeline, a comprehensive understanding of their selectivity becomes paramount. Unintended interactions with off-target proteins can lead to toxicity or diminished efficacy, representing a primary cause of failure in drug development.[3][4][5]
This guide provides a systematic framework for evaluating the cross-reactivity of novel this compound derivatives. We will detail essential experimental protocols, offer a strategy for comparative analysis against alternative compounds, and present a logical workflow for generating a robust selectivity profile. This document is designed not merely as a list of procedures but as a strategic guide, explaining the rationale behind experimental choices to ensure the generation of reliable and interpretable data.
Pillar I: The Strategic Importance of Early-Stage Selectivity Profiling
In drug discovery, the goal is to design molecules that interact potently with a specific disease-related target while minimizing interactions with other proteins. Off-target binding can result in unforeseen biological consequences, compromising drug safety and effectiveness.[3] Therefore, early and comprehensive cross-reactivity screening is not a perfunctory step but a critical, value-adding process that derisks a development program.
This guide will focus on three foundational pillars of cross-reactivity assessment:
-
Broad-Panel Kinase Profiling: To assess interactions with the human kinome, a major class of drug targets and a frequent source of off-target effects.
-
General Off-Target Liability Screening: To identify interactions with a diverse range of receptors, ion channels, and enzymes.
-
Cellular Cytotoxicity Profiling: To determine the overall impact of the compounds on cell health and viability across various cell lines.[6][7]
For our comparative analysis, we will assess a hypothetical lead molecule, DHTP-A , against two alternative compounds:
-
Alternative 1 (DHTP-B): A close structural analog of DHTP-A with a minor peripheral modification. This comparison will help delineate the structure-activity relationship (SAR) concerning selectivity.
-
Alternative 2 (Cyclohexanone-C): A structurally distinct compound with a similar primary biological activity, serving as a benchmark to understand the liability profile of the thiopyran core itself.
Pillar II: Experimental Design & Methodologies
A robust cross-reactivity assessment relies on validated, industry-standard assays. The protocols described below represent best practices for generating high-quality, reproducible data.
Experiment 1: Broad-Panel Kinase Selectivity Profiling
Kinase inhibitors are a major class of therapeutics, but many exhibit promiscuity, leading to off-target effects.[8] Profiling a compound against a large, representative panel of kinases is essential to identify unintended inhibitory activity.[9][10]
Objective: To determine the inhibitory activity (IC50) of DHTP-A, DHTP-B, and Cyclohexanone-C against a panel of human kinases.
Workflow Diagram: Kinase Profiling
Caption: Workflow for a radiometric kinase inhibition assay.
Detailed Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)
This method is considered a gold standard for its direct measurement of substrate phosphorylation.[11]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each test compound (DHTP-A, DHTP-B, Cyclohexanone-C) in 100% DMSO, starting from a 10 mM stock.
-
Reaction Setup: In a 384-well plate, add 5 µL of reaction buffer containing the specific kinase and its corresponding substrate peptide. Add 50 nL of the serially diluted test compound.
-
Initiation: Initiate the kinase reaction by adding 5 µL of [γ-³³P]-ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Allow the reaction to proceed for 60-120 minutes at room temperature. The exact time should be within the determined linear range for each kinase.
-
Termination & Capture: Stop the reaction by adding a phosphoric acid solution. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response data using a 4-parameter logistic model to determine the IC50 value.
Experiment 2: Off-Target Liability Panel (e.g., SafetyScreen44™ Panel)
To move beyond kinases, a broad liability panel screens the compound against a diverse set of targets known to be implicated in adverse drug reactions. This typically includes GPCRs, ion channels, transporters, and non-kinase enzymes.
Objective: To identify potential off-target binding interactions for DHTP-A, DHTP-B, and Cyclohexanone-C at a single high concentration.
Workflow Diagram: Off-Target Screening
Caption: General workflow for a radioligand-based off-target liability screen.
Detailed Protocol: General Radioligand Binding Assay
-
Compound Preparation: Prepare DHTP-A, DHTP-B, and Cyclohexanone-C at a final assay concentration of 10 µM. This high concentration is used to capture even weak but potentially significant interactions.
-
Assay Setup: For each target, incubate the test compound with a preparation of the target (e.g., cell membranes expressing a specific receptor) and a specific radioligand.
-
Incubation: Allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific.
-
Separation: Rapidly separate the bound radioligand from the free radioligand using vacuum filtration over glass fiber filters.
-
Detection: Quantify the radioactivity captured on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound, relative to controls. An inhibition value >50% is typically considered a "hit" and warrants further investigation with a full dose-response curve to determine an IC50 or Ki.
Experiment 3: In Vitro Cytotoxicity Profiling
Cytotoxicity assays are essential to assess the general health impact of a compound on living cells.[12][13][14] They measure the degree to which a compound can damage or kill cells, providing a crucial first look at its therapeutic index.[6]
Objective: To evaluate the cytotoxic potential of DHTP-A, DHTP-B, and Cyclohexanone-C across a panel of representative human cell lines.
Detailed Protocol: MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells from different lines (e.g., HepG2 for liver toxicity, HEK293 for kidney, and a relevant cancer cell line like A549) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of DHTP-A, DHTP-B, and Cyclohexanone-C for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Detection: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Data Analysis: Normalize the absorbance values to untreated control cells to determine the percentage of cell viability. Plot the results to determine the CC50 (50% cytotoxic concentration) for each compound on each cell line.
Pillar III: Data Presentation and Interpretation
Clear, concise data presentation is crucial for comparative analysis. All quantitative results should be summarized in tables.
Data Summary Tables
Table 1: Kinase Selectivity Profile (Representative Kinases) Lower IC50 (nM) values indicate higher potency.
| Target Kinase | Primary Target | DHTP-A (IC50, nM) | DHTP-B (IC50, nM) | Cyclohexanone-C (IC50, nM) |
| Kinase X (Primary) | Yes | 25 | 30 | 45 |
| Kinase Y (Off-Target) | No | 1,800 | >10,000 | 950 |
| Kinase Z (Off-Target) | No | >10,000 | >10,000 | 2,500 |
| Kinase P (Off-Target) | No | 4,500 | 8,200 | 1,100 |
Table 2: Off-Target Liability Panel Summary (% Inhibition @ 10 µM) Values >50% (highlighted) are considered hits.
| Target | Target Class | DHTP-A (%) | DHTP-B (%) | Cyclohexanone-C (%) |
| hERG | Ion Channel | 15 | 8 | 48 |
| 5-HT2B Receptor | GPCR | 65 | 25 | 75 |
| PDE4 | Enzyme | 10 | 12 | 18 |
| Dopamine Transporter | Transporter | 5 | 2 | 35 |
Table 3: Cellular Cytotoxicity Profile (CC50, µM) Higher CC50 (µM) values indicate lower cytotoxicity.
| Cell Line | DHTP-A (CC50, µM) | DHTP-B (CC50, µM) | Cyclohexanone-C (CC50, µM) |
| HepG2 (Liver) | 45 | >100 | 22 |
| HEK293 (Kidney) | 78 | >100 | 35 |
| A549 (Lung Cancer) | 20 | 85 | 15 |
Interpretation and Path Forward
The synthesized data allows for a multi-faceted comparison:
-
DHTP-A vs. DHTP-B (SAR Analysis): The data in our hypothetical example suggests the peripheral modification in DHTP-B significantly improved its selectivity profile. It shows weaker inhibition of the off-target Kinase Y and, crucially, lost the problematic interaction with the 5-HT2B receptor. Furthermore, DHTP-B demonstrates a vastly improved cytotoxicity profile across all cell lines, making it a superior candidate. This highlights how small chemical changes can have profound effects on a compound's safety profile.[15][16]
-
DHTP Series vs. Cyclohexanone-C (Scaffold Comparison): Cyclohexanone-C appears to be a more promiscuous kinase inhibitor and shows a generally more cytotoxic profile than the DHTP derivatives, particularly the optimized DHTP-B. This could suggest an intrinsic safety advantage of the thiopyran core over the simple cyclohexanone in this chemical context.
-
Actionable Insights: Based on this profile, DHTP-B would be prioritized for further development. The hit on the 5-HT2B receptor for DHTP-A and Cyclohexanone-C would be a significant concern, as this target is associated with adverse cardiovascular effects, and these compounds would likely be deprioritized or require significant redesign.
Conclusion
A systematic and early investigation into the cross-reactivity of novel chemical entities like this compound derivatives is indispensable for successful drug development. By employing a tiered approach—combining broad-panel kinase screening, general off-target liability assessment, and cellular cytotoxicity profiling—researchers can build a comprehensive safety and selectivity profile. This guide provides the experimental framework and logical structure to not only generate high-quality data but also to interpret it effectively, enabling informed decisions that distinguish a promising lead candidate from a potential liability.
References
- Cytotoxicity Assays | Life Science Applications.
- Cytotoxicity Assays | Thermo Fisher Scientific - US.
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
- Update on in vitro cytotoxicity assays for drug development - PubMed.
- In Vitro Cytotoxicity Assay - Alfa Cytology.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Off-Target Screening Cell Microarray Assay - Charles River Laboratories.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Screen strategies for off-target liability prediction and ID small-molecule pharmaceuticals.
- Structure activity relationship. | Download Scientific Diagram - ResearchGate.
- Off-Target Profiling - Creative Biolabs.
- Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC - NIH.
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Publishing.
- one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems - ResearchGate.
- (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - ResearchGate.
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PubMed Central.
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- 13. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of Dihydro-2H-thiopyran-3(4H)-one Reaction Products
Introduction
Dihydro-2H-thiopyran-3(4H)-one is a versatile heterocyclic ketone, serving as a valuable building block in the synthesis of a wide range of biologically active molecules and complex organic structures.[1] Its reactivity, centered around the ketone functionality and the adjacent methylene groups, allows for a variety of transformations. However, this reactivity can also lead to a mixture of products, including isomers and byproducts, making unambiguous structural confirmation a critical step in any synthetic workflow. This guide provides an in-depth comparison of the expected products from common reactions of this compound and outlines the key analytical techniques and experimental data required for their definitive structural elucidation. As researchers and drug development professionals, the ability to confidently assign the structure of a reaction product is paramount for ensuring the integrity of subsequent research and the safety and efficacy of potential therapeutic agents.
Core Reaction Mechanisms and Product Differentiation
The reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon and the acidic α-protons. This allows for a range of classical carbonyl reactions. We will explore three common reaction types: Aldol Condensation, Michael Addition, and reactions with amines to form imines or enamines. For each, we will compare the expected major product with plausible alternative structures and discuss the analytical data that enable their differentiation.
Aldol Condensation: Dimerization and Beyond
The aldol condensation is a cornerstone of C-C bond formation, and cyclic ketones like this compound can undergo self-condensation under basic or acidic conditions.[2][3] The initial reaction forms a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone.
-
Expected Product (Dehydrated): The self-condensation of this compound is expected to yield a dimer where the enolate of one molecule attacks the carbonyl of another, followed by dehydration. The most likely product is an α,β-unsaturated ketone.
-
Alternative Product (Aldol Adduct): The initial β-hydroxy ketone may be stable and isolable under milder conditions.
-
Isomeric Byproducts: Depending on which α-proton is removed (from C2 or C4), different enolates can form, potentially leading to isomeric products. However, the acidity of the protons at C2 is generally higher due to the inductive effect of the adjacent sulfur atom.
Caption: Workflow for Aldol Condensation Product Confirmation.
| Analytical Technique | Expected Dehydrated Product | Aldol Adduct | Key Differentiating Features |
| ¹H NMR | Absence of a hydroxyl proton signal. Presence of a vinylic proton signal (δ 5.5-7.5 ppm). | Presence of a hydroxyl proton signal (broad, variable δ). Absence of a vinylic proton signal. | The presence or absence of the hydroxyl and vinylic proton signals is the most direct indicator. |
| ¹³C NMR | Presence of two sp² carbon signals for the C=C bond (δ 120-160 ppm). | Absence of sp² carbon signals for a C=C bond. Presence of a carbon signal for the C-OH group (δ 60-80 ppm). | The chemical shifts in the ¹³C NMR spectrum clearly distinguish between the α,β-unsaturated ketone and the β-hydroxy ketone. |
| IR Spectroscopy | C=O stretch (~1685 cm⁻¹), C=C stretch (~1620 cm⁻¹). | C=O stretch (~1710 cm⁻¹), broad O-H stretch (~3400 cm⁻¹). | The shift in the C=O stretching frequency and the presence of a broad O-H band are characteristic of the aldol adduct. |
| Mass Spectrometry | Molecular ion peak corresponding to (2 * M) - 18, where M is the monomer mass. | Molecular ion peak corresponding to 2 * M. | The molecular weight difference of 18 amu (due to the loss of water) is a definitive differentiator. |
Michael Addition: Conjugate Addition to α,β-Unsaturated Systems
The enolate of this compound can act as a Michael donor, adding to a Michael acceptor, which is typically an α,β-unsaturated carbonyl compound.[4][5] This 1,4-conjugate addition is a powerful method for forming 1,5-dicarbonyl compounds.[6]
-
Expected Product (1,4-Adduct): The nucleophilic attack occurs at the β-carbon of the Michael acceptor.
-
Alternative Product (1,2-Adduct): Direct attack at the carbonyl carbon of the Michael acceptor can occur, leading to a 1,2-addition product, similar to an aldol addition.[7] This is generally less favored for stabilized enolates but can be a competing pathway.
Caption: Competing Pathways in Michael Addition.
| Analytical Technique | Expected 1,4-Adduct | 1,2-Adduct | Key Differentiating Features |
| ¹H NMR | Absence of vinylic proton signals from the Michael acceptor. The appearance of new aliphatic proton signals. | Presence of vinylic proton signals from the Michael acceptor. Presence of a hydroxyl proton signal. | The disappearance of the double bond signals from the Michael acceptor is a key indicator of 1,4-addition. |
| ¹³C NMR | Absence of sp² carbon signals for the C=C bond of the Michael acceptor. A new carbonyl signal from the acceptor is present. | Presence of sp² carbon signals for the C=C bond of the Michael acceptor. A new signal for a carbon attached to a hydroxyl group. | The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton, allowing for easy differentiation. |
| 2D NMR (HMBC) | Correlations between the newly formed C-C bond protons and the adjacent carbonyl carbons. | Correlations showing the connectivity of the newly formed C-C bond to the carbon bearing the hydroxyl group. | HMBC is crucial for definitively establishing the connectivity of the newly formed bond. |
| Mass Spectrometry | Both products will have the same molecular weight. Fragmentation patterns will differ significantly. | The 1,2-adduct may show a more prominent loss of water. The 1,4-adduct will fragment based on the 1,5-dicarbonyl structure. | While not the primary method for isomer differentiation, MS fragmentation can provide supporting evidence.[8] |
Reaction with Amines: Imine vs. Enamine Formation
This compound reacts with primary amines to form imines (Schiff bases) and with secondary amines to form enamines.[9] These reactions are typically acid-catalyzed and reversible.[10][11][12]
-
Primary Amine Reactant: The expected product is an imine, where the carbonyl oxygen is replaced by a C=N double bond.
-
Secondary Amine Reactant: The expected product is an enamine, where a C=C double bond is formed adjacent to the nitrogen atom. A mixture of isomeric enamines can be formed depending on which α-proton is removed.
-
Alternative (Carbinolamine Intermediate): The initial addition product, a carbinolamine, may be observable under certain conditions but is generally unstable.[12]
Caption: Reaction of Ketone with Primary vs. Secondary Amines.
| Analytical Technique | Imine Product (from Primary Amine) | Enamine Product (from Secondary Amine) | Key Differentiating Features |
| ¹H NMR | Absence of the N-H proton of the primary amine. Signals for protons α to the C=N bond will be shifted. | Absence of the N-H proton of the secondary amine. Presence of a vinylic proton signal. | The presence of a vinylic proton signal is characteristic of the enamine. |
| ¹³C NMR | Presence of a C=N carbon signal (δ ~160-170 ppm). Absence of a C=O signal. | Presence of two sp² carbon signals for the C=C bond. Absence of a C=O signal. | The chemical shift of the imino carbon is distinct from the vinylic carbons of the enamine. |
| IR Spectroscopy | Presence of a C=N stretch (~1640-1690 cm⁻¹). Absence of a C=O stretch. | Presence of a C=C stretch (~1600-1650 cm⁻¹). Absence of a C=O stretch. | The C=N and C=C stretching frequencies can be similar, so this is less definitive than NMR. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the ketone + mass of the amine - 18. | Molecular ion peak corresponding to the mass of the ketone + mass of the amine - 18. | Both products have the same molecular weight. Fragmentation patterns will differ. |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified reaction product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra using a high-field NMR spectrometer.[13][14]
General Protocol for GC-MS Analysis
-
Prepare a dilute solution of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.
-
Use a temperature program that allows for the separation of the starting materials, products, and any byproducts.
-
Analyze the resulting mass spectra for the molecular ion peaks and characteristic fragmentation patterns.[15]
Conclusion
The structural confirmation of reaction products of this compound requires a multi-faceted analytical approach. While each technique provides valuable information, it is the synergy of data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy that allows for the unambiguous assignment of chemical structures. By understanding the potential reaction pathways and the characteristic spectral features of the expected products versus their alternatives, researchers can confidently navigate the complexities of synthesizing novel thiopyran derivatives. This rigorous approach to structural elucidation is fundamental to ensuring the reproducibility of synthetic methods and the advancement of drug discovery and development programs.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Dihydro-2H-thiopyran-3(4H)-one
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemicals we handle. Dihydro-2H-thiopyran-3(4H)-one, a heterocyclic compound featuring both a thioether and a ketone functional group, requires meticulous handling and disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure compliance and protect both laboratory personnel and the environment. The procedures outlined here are designed to create a self-validating system of safety, where each step logically reinforces the next, minimizing risk at every stage.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's characteristics is paramount. While specific toxicity data for this compound (CAS No. 19090-03-0) is limited, its structural motifs—a cyclic ketone and a thioether—provide a basis for a conservative risk assessment. Ketones as a class can be flammable, and thioethers are often associated with strong, unpleasant odors and can undergo oxidation.[1][2] Therefore, it must be treated as a hazardous chemical waste in accordance with prudent laboratory practices.[3][4]
Table 1: Chemical and Hazard Profile of this compound
| Property | Data | Source |
|---|---|---|
| CAS Number | 19090-03-0 | [5] |
| Molecular Formula | C₅H₈OS | [5] |
| Molecular Weight | 116.18 g/mol | [5] |
| Synonyms | Tetrahydrothiopyran-3-one, 3-Thiacyclohexanone | [5] |
| Inferred Hazards | Potential Flammability, Skin/Eye Irritant, Malodorous | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |[6][7] |
Personal Protective Equipment (PPE): The First Line of Defense
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Citation |
|---|---|---|
| Eye Protection | Tightly fitting chemical safety goggles or a face shield. | Protects against splashes that could cause serious eye irritation.[8][9] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). | Prevents skin contact. Gloves must be inspected for integrity before use and changed immediately upon contamination.[8] |
| Body Protection | Standard laboratory coat and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised. | Protects skin and personal clothing from accidental spills and contamination.[8][9] |
| Respiratory Protection | All handling and waste consolidation must be performed in a certified chemical fume hood. | A fume hood provides critical ventilation to control exposure to potentially harmful or malodorous vapors.[8][9] |
Waste Handling and Collection Protocol (At the Point of Generation)
Proper disposal begins the moment a chemical is deemed waste.[3] The primary objective is to safely contain the waste in a manner that is compliant with regulations and prevents dangerous reactions.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Select a clean, sealable container made of a material compatible with this compound (e.g., glass or high-density polyethylene). The container must be in good condition, free from leaks or cracks.[3]
-
Segregate the Waste: This is a critical step. Do NOT mix this compound waste with other waste streams, especially incompatible materials like acids, bases, or oxidizing agents.[10] Mixing can lead to dangerous reactions and complicates the final disposal process.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[3] Clearly write the full, unabbreviated chemical name: "this compound".[3] Keep a running list of contents if other compatible wastes are added.
-
Transfer the Waste: Conduct all transfers inside a chemical fume hood. Keep the waste container closed except when actively adding waste.[3]
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, gloves, or absorbent pads from a spill cleanup, must also be disposed of in this designated hazardous waste container.[3] Empty containers that held the pure chemical must be triple-rinsed with a suitable solvent; this rinsate must be collected as hazardous waste.[3][4]
Final Disposal Pathway: A Regulated and Professional Process
The disposal of laboratory chemical waste is strictly regulated to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[10]
The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor. [8][9][11]
The workflow below illustrates the decision-making and physical process from waste generation to its final, compliant disposal.
Caption: Disposal workflow from laboratory generation to final disposition.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is necessary to contain the material and protect personnel.
-
Evacuate and Ventilate: Immediately alert others and evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.[8]
-
Remove Ignition Sources: If the material is flammable or its flammability is unknown, remove all potential sources of ignition.[8]
-
Don PPE: Wear the appropriate PPE as detailed in Table 2 before attempting to clean the spill.
-
Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[8][9]
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[8][9]
-
Decontaminate: Clean the spill surface with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Prohibited Disposal Methods and Scientific Rationale
To maintain a safe and compliant laboratory, it is equally important to know what not to do.
-
DO NOT Pour Down the Drain: this compound is not miscible with water and can be harmful to aquatic life. Sewer disposal is illegal and can damage plumbing and interfere with wastewater treatment processes.[4][8]
-
DO NOT Dispose of in Regular Trash: This is strictly prohibited. The compound could pose a risk to sanitation workers and leach into the environment from a landfill.[8]
-
DO NOT Attempt Unverified Neutralization: There are no established, safe, in-lab neutralization protocols for this compound. Attempting to react it with other chemicals without a validated procedure can produce toxic fumes, excessive heat, or other dangerous, uncontrolled reactions.[4] The most reliable and safest method of disposal is incineration by a professional waste management facility.[12]
By adhering to this comprehensive guide, researchers can confidently manage this compound waste, ensuring personal safety, regulatory compliance, and environmental stewardship.
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A Comprehensive Guide to the Safe Handling of Dihydro-2H-thiopyran-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Cautious Approach
Dihydro-2H-thiopyran-3(4H)-one is a heterocyclic compound with a six-membered ring containing both a sulfur atom and a ketone functional group.[1] While comprehensive hazard information is not consistently reported, some sources classify it as a highly flammable liquid.[1] Due to this, it is crucial to treat this compound as flammable and to avoid all potential ignition sources in its vicinity. Many organic substances of this nature are also irritants. Therefore, it is recommended to handle this compound as a potential skin and eye irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE, designed to provide comprehensive protection.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 standards or a full-face shield.[2][3] | Protects against splashes and vapors that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impermeable gloves such as nitrile or neoprene.[4] Gloves should be inspected for integrity before each use. | Prevents skin contact, which can cause irritation. The choice of glove material is crucial for chemical resistance. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[2] | Protects skin and personal clothing from accidental spills and contamination. |
| Footwear | Closed-toe shoes made of a chemically resistant material.[2] | Protects feet from spills. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary. | Minimizes the inhalation of potentially harmful vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risks.
3.1. Preparation:
-
Designate a Workspace: All handling of this compound should occur within a certified chemical fume hood to control exposure to vapors.
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Eliminate Ignition Sources: As a precaution against flammability, remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[5][6]
3.2. Handling:
-
Transfer with Care: Use appropriate tools, such as spatulas or pipettes, for transferring the chemical to prevent spills.
-
Keep Containers Closed: Ensure the container is tightly sealed when not in use to minimize the release of vapors.
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, acids, and bases, as these could trigger vigorous and potentially hazardous reactions.
3.3. Post-Handling:
-
Decontamination: Thoroughly clean all reusable equipment after use.
-
PPE Disposal: Dispose of single-use PPE, such as gloves, in the designated hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is critical.
4.1. Spill Management:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.
-
Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]
-
Ventilate the area and decontaminate the spill surface.
-
-
Large Spills:
-
Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering waterways or sewers.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
4.2. Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated waste is crucial.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[8]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[8][9]
-
Final Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[8] Do not dispose of this compound down the drain or into the environment.[5]
Workflow for Safe Handling and Emergency Response
Caption: Workflow for the safe handling and emergency response for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
